molecular formula C41H63NO16 B2359965 Fmoc-NH-PEG12-CH2COOH CAS No. 2291257-76-4; 675606-79-8

Fmoc-NH-PEG12-CH2COOH

Numéro de catalogue: B2359965
Numéro CAS: 2291257-76-4; 675606-79-8
Poids moléculaire: 825.946
Clé InChI: YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-NH-PEG12-CH2COOH is a useful research compound. Its molecular formula is C41H63NO16 and its molecular weight is 825.946. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure and Application of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and drug development.[1][2] Its structure is defined by three key functional components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features provides versatility for covalently linking molecules, enhancing solubility, and enabling controlled, sequential reactions.[1][3]

Molecular Structure

The molecule consists of:

  • Fmoc Group (9-fluorenylmethoxycarbonyl) : This is a base-labile protecting group attached to the amine terminus. Its primary function is to keep the amine non-reactive until its removal is desired. Deprotection is typically achieved under basic conditions, revealing a primary amine that can then be conjugated to other molecules.[4][5]

  • PEG12 Linker (Polyethylene Glycol) : This central component is a hydrophilic chain of twelve ethylene (B1197577) glycol units. The PEG spacer increases the overall water solubility of the molecule and any conjugate it is attached to.[4][6] This property is highly advantageous in biological systems, as it can reduce non-specific interactions and improve the pharmacokinetic profile of modified biomolecules.[1]

  • Carboxylic Acid (-CH2COOH) : Located at the opposite end of the PEG linker, this terminal carboxylic acid group serves as a reactive handle. It can be activated by coupling agents (e.g., EDC, HATU) to form a stable amide bond with primary amines on a target molecule, such as a protein, peptide, or drug compound.[5][6]

Below is a diagram illustrating the distinct functional regions of the this compound molecule.

cluster_Fmoc Fmoc Protecting Group cluster_Linker Amine & PEG12 Spacer cluster_Acid Carboxylic Acid Terminus Fmoc Fmoc Amine NH Fmoc->Amine Carbamate Linkage PEG -(CH2CH2O)12- Amine->PEG Acid CH2COOH PEG->Acid

Diagram 1: Functional components of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. Note that minor variations in molecular weight and formula may exist depending on the exact length of the carbon chain adjacent to the carboxylic acid group (e.g., -CH2COOH vs. -CH2CH2COOH).

PropertyValueReference
Molecular Formula C41H63NO16[5][6][7]
Molecular Weight ~825.95 g/mol [5][7]
Alternate CAS Numbers 675606-79-8, 2291257-76-4[5][6]
Purity Typically ≥95%[5][6]
Appearance White to off-white solid
Solubility Soluble in DMF, Methanol; Insoluble in water[8]

Applications in Research and Drug Development

This linker is integral to several advanced applications:

  • Peptide Synthesis : It serves as a building block for creating peptides with improved solubility and for introducing a flexible spacer.[1]

  • Antibody-Drug Conjugates (ADCs) : In ADC development, it can be used to link a cytotoxic drug to an antibody, with the PEG chain enhancing the ADC's solubility and stability.[1][9]

  • PROTAC Development : this compound is a common PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7]

  • Bioconjugation : It facilitates the attachment of various biomolecules, including proteins and nucleic acids, for applications in diagnostics and drug delivery systems.[1][9]

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its two termini. The following are generalized protocols for its use.

This workflow exposes the primary amine for subsequent conjugation.

A 1. Dissolve Fmoc-PEG-COOH in DMF B 2. Add Piperidine (B6355638) (20% v/v) A->B C 3. Incubate at Room Temp (e.g., 15-30 min) B->C D 4. Evaporate Solvent C->D E 5. Purify NH2-PEG-COOH (e.g., precipitation or chromatography) D->E

Diagram 2: Workflow for Fmoc deprotection.

Methodology:

  • Dissolve the this compound linker in an organic solvent, typically N,N-Dimethylformamide (DMF).

  • Add a solution of a secondary amine base, most commonly 20% piperidine in DMF, to the linker solution.

  • Allow the reaction to proceed at room temperature for a short period (e.g., 15-30 minutes).

  • Monitor the reaction's completion using a technique like thin-layer chromatography (TLC) or mass spectrometry.

  • Once complete, the solvent and excess piperidine are removed under vacuum. The resulting product, H2N-PEG12-CH2COOH, can be purified, often by precipitation in a non-polar solvent like diethyl ether.

This protocol describes the conjugation of the carboxylic acid terminus to a primary amine on a target molecule (R-NH2).

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Linker Fmoc-PEG-COOH Step1 1. Dissolve reactants in appropriate solvent (e.g., DMF) Activator Coupling Agent (e.g., EDC, HATU) Target Target Molecule (R-NH2) Step2 2. Incubate to form stable amide bond Step1->Step2 Final Fmoc-PEG-CONH-R Step2->Final

Diagram 3: Logic flow for amide coupling reaction.

Methodology:

  • Dissolve the this compound linker in an anhydrous aprotic solvent (e.g., DMF or Dichloromethane).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). An additive like N-hydroxysuccinimide (NHS) may be included to improve efficiency and form a more stable intermediate.

  • Introduce the target molecule containing a primary amine to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • The final conjugated product can be purified using methods like chromatography (e.g., HPLC) to remove unreacted starting materials and coupling byproducts.[4][6]

References

A Comprehensive Technical Guide to Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, experimental protocols, and core applications of Fmoc-NH-PEG12-CH2COOH, a versatile heterobifunctional linker. Its unique structure, comprising a fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, makes it a valuable tool in bioconjugation, drug delivery, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Physicochemical Properties

This compound is a well-defined molecule whose properties are crucial for its application in complex biological systems. The hydrophilic PEG spacer significantly enhances the aqueous solubility of molecules to which it is conjugated, a critical factor for improving the pharmacokinetic profiles of therapeutic agents.[2][5][6][7] While the PEG chain promotes water solubility of the final conjugate, the free linker itself, bearing the hydrophobic Fmoc group, is very soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol, but practically insoluble in water.[8]

All quantitative data regarding the molecule's properties are summarized in the table below for clarity and ease of comparison.

PropertyValueReferences
IUPAC Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azadotetracontan-42-oic acid[5]
Synonyms Fmoc-PEG12-acid, Fmoc-N-amido-PEG12-acid, Fmoc-PEG12-acetic acid[9][10]
CAS Numbers 2291257-76-4, 675606-79-8[5][6][7][9]
Molecular Formula C41H63NO16[5][6][7]
Molecular Weight 825.95 g/mol [5][11]
Exact Mass 825.4147[5]
Appearance White to off-white powder or viscous liquid[8][9][12]
Purity Typically ≥95% (confirm with Certificate of Analysis)[5][6][7]
Solubility Very soluble in DMF; Soluble in methanol; Practically insoluble in water[8]
Storage Conditions Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C[5][6]

Key Applications and Experimental Workflows

The bifunctional nature of this compound allows for sequential and site-specific conjugation. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions.[13] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[5][6][7][11]

The molecule's dual reactivity is the cornerstone of its utility. Researchers can choose which end to react first, enabling precise control over the synthesis of complex biomolecules. The workflow below illustrates the two independent reaction pathways.

G cluster_0 cluster_1 Amine-Reactive Pathway cluster_2 Carboxyl-Reactive Pathway mol This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) mol->deprotection Step 1a activation Carboxyl Activation (e.g., HATU/EDC) mol->activation Step 1b free_amine H2N-PEG12-CH2COOH deprotection->free_amine conjugation1 Conjugation with -COOH bearing molecule (e.g., EDC/NHS chemistry) free_amine->conjugation1 Step 2a product1 Molecule-CO-NH-PEG12-CH2COOH conjugation1->product1 active_ester Fmoc-NH-PEG12-CH2CO-X (Active Ester) activation->active_ester conjugation2 Conjugation with -NH2 bearing molecule active_ester->conjugation2 Step 2b product2 Fmoc-NH-PEG12-CH2CO-NH-Molecule conjugation2->product2

Caption: Dual reactivity of this compound.

This linker is frequently used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][3] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity and triggering the cell's natural protein disposal machinery.

PROTAC_Mechanism cluster_protac tp Target Protein proteasome Proteasome tp->proteasome Enters for Degradation e3 E3 Ubiquitin Ligase e3->tp Ubiquitination protac PROTAC Molecule protac->tp binds protac->e3 binds linker This compound (as linker component) e3_ligand E3 Ligase Ligand linker->e3_ligand ub Ubiquitin degraded Degraded Peptides proteasome->degraded Results in p_ligand Target Protein Ligand p_ligand->linker

Caption: Simplified PROTAC mechanism of action.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the characterization and use of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of PEGylated compounds.[14][] A reversed-phase (RP-HPLC) method is typically suitable for this linker.

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of 50:50 ACN/water to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 220 nm.[16]

    • Injection Volume: 10 µL.

    • Column Temperature: 45°C.[16]

    • Gradient:

      • 0-25 min: 20% to 65% B.[16]

      • 25-30 min: 65% to 90% B (column wash).

      • 30-35 min: 90% to 20% B (re-equilibration).

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

The removal of the Fmoc protecting group is a critical first step in many synthesis workflows to expose the primary amine.[13] This is reliably achieved using a mild base, most commonly piperidine.[17][18]

Objective: To remove the Fmoc group from this compound.

Materials:

  • This compound (e.g., attached to a solid support resin).

  • N,N-Dimethylformamide (DMF).

  • Piperidine.

Methodology:

  • Prepare Deprotection Solution: Create a 20% (v/v) solution of piperidine in DMF.[17][19]

  • Resin Swelling (if applicable): If the linker is attached to a solid-phase resin, swell the resin in DMF for at least 30 minutes.

  • Deprotection Reaction:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin).[17]

    • Agitate the mixture at room temperature for 5-10 minutes.[19][20]

    • Drain the solution.

    • Repeat the addition of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal.

  • Washing: Thoroughly wash the resulting product (e.g., the resin) with several portions of DMF to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.[17] The completion of the reaction can be monitored by UV spectroscopy of the washings, looking for the characteristic absorbance of the dibenzofulvene-piperidine adduct.

To conjugate the linker to an amine-containing molecule, the terminal carboxylic acid must first be activated. This is commonly achieved using carbodiimide (B86325) activators like EDC, often in combination with an additive like NHS or HATU to improve efficiency and reduce side reactions.[5][6]

Objective: To couple the carboxylic acid end of the linker to a primary amine.

Materials:

  • This compound (or its deprotected amine version if coupling a second molecule).

  • Amine-containing molecule (e.g., peptide, protein, drug).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or HATU.

  • Anhydrous DMF or a suitable buffer (e.g., MES or PBS, pH 6.0-7.5).

  • Diisopropylethylamine (DIPEA) if using HATU.

Methodology:

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Activation:

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Alternatively, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Coupling:

    • Add a solution of the amine-containing molecule (1.0 equivalent) to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: The final conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques, such as RP-HPLC or size-exclusion chromatography.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary data and protocols to effectively utilize this versatile linker in their work. For all applications, it is recommended to refer to the specific Certificate of Analysis provided by the supplier for the most accurate lot-specific data.

References

Fmoc-NH-PEG12-CH2COOH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Fmoc-NH-PEG12-CH2COOH, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates a typical workflow for its use in bioconjugation.

Core Properties of this compound

This compound is a heterobifunctional linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic acid at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine that can be selectively removed under basic conditions.[1][2][3][4] The PEG chain enhances the solubility and bioavailability of the conjugated molecule in aqueous environments.[1][2][3][5] The terminal carboxylic acid allows for covalent linkage to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[1][2][3][4]

This combination of features makes it a versatile tool in various applications, including peptide synthesis, the development of antibody-drug conjugates (ADCs), and as a linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that slight variations in molecular formula and weight exist across different suppliers, which may be attributed to the length of the alkyl chain terminating in the carboxylic acid group (e.g., -CH2COOH vs. -CH2CH2COOH). The data presented here corresponds to the -CH2COOH variant.

PropertyValueReferences
Molecular Formula C41H63NO16[1][2][4][6][7]
Molecular Weight ~825.94 g/mol [2][4][5][6][7]
Appearance Viscous Liquid or White to Off-White Solid[6][10]
Purity Typically ≥95%[1][9]
Storage Conditions -20°C for long-term storage[1][4]

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following protocols detail the two primary steps for its use in bioconjugation: the deprotection of the Fmoc group and the subsequent coupling of the carboxylic acid to a primary amine.

Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound conjugate

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel

Procedure:

  • Dissolve the Fmoc-containing compound in a minimal amount of DMF in the reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar principles can be applied for solution-phase reactions.[6]

  • Allow the reaction to proceed at room temperature with gentle agitation. A two-step deprotection is often recommended for efficiency.[1]

    • First treatment: 2-5 minutes.[6]

    • Drain the solution and add a fresh portion of the 20% piperidine in DMF.

    • Second treatment: 5-10 minutes.[6][11]

  • Following deprotection, the piperidine and the dibenzofulvene-piperidine adduct must be thoroughly removed by washing. Wash the product multiple times with DMF.[1][7]

  • (Optional) The completion of the deprotection can be confirmed by a Kaiser test (ninhydrin test) to detect the presence of the free primary amine.[1]

Carboxylic Acid-Amine Coupling via EDC/HATU Activation

This protocol outlines the conjugation of the free carboxylic acid of the PEG linker to a primary amine on a target molecule (e.g., a protein). This is achieved by activating the carboxylic acid to form a more reactive intermediate.

Materials:

  • PEG-linker with a terminal carboxylic acid (e.g., the product from the deprotection of the corresponding amine-protected linker)

  • Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, MES buffer, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • (Optional) N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • (Optional, alternative to EDC/NHS) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure using EDC/NHS:

  • Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve the carboxylic acid-terminated PEG linker in the Activation Buffer.

  • Add EDC and NHS/Sulfo-NHS to the linker solution. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).[12]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[12]

  • Add the activated linker solution to the amine-containing molecule in the Conjugation Buffer. The pH should be maintained between 7.2 and 8.0 for efficient coupling to primary amines.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quench the reaction by adding the Quenching Buffer to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]

  • Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.[]

Visualization of Workflow

The following diagram illustrates a typical workflow for the conjugation of a drug molecule to a protein using this compound as a linker.

G cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Drug Conjugation to Linker cluster_2 Step 3: Protein Conjugation A This compound C H2N-PEG12-CH2COOH (Free Amine) A->C Deprotection B 20% Piperidine in DMF B->C E H2N-PEG12-CH2COOH D Drug-NH2 F Drug-NH-CO-CH2-PEG12-NH2 D->F Amide Bond Formation (EDC/HATU) E->F G Protein-COOH I Protein-CO-NH-PEG12-CH2-CO-NH-Drug (Final Conjugate) G->I Amide Bond Formation (EDC/HATU) H Drug-NH-CO-CH2-PEG12-NH2 H->I

Caption: Workflow for protein-drug conjugation.

References

Solubility of Fmoc-NH-PEG12-CH2COOH in DMF and DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG12-CH2COOH in two commonly used organic solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). This information is critical for researchers in drug development, peptide synthesis, and materials science who utilize this PEGylated linker in their workflows. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents the available qualitative information and provides a detailed experimental protocol for determining the empirical solubility of this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, a heterobifunctional linker, understanding its behavior in DMF and DMSO is essential for:

  • Homogeneous reaction conditions: Ensuring the linker is fully dissolved is crucial for predictable and reproducible chemical reactions, such as peptide synthesis or conjugation to biomolecules.

  • Stock solution preparation: Accurate knowledge of solubility allows for the preparation of concentrated stock solutions, streamlining experimental workflows.

  • Process optimization: Understanding the solubility limits can aid in the optimization of reaction volumes and purification procedures.

The structure of this compound, featuring a hydrophobic Fmoc group and a hydrophilic PEG chain, results in an amphiphilic nature. This characteristic influences its interaction with different solvents. DMF and DMSO are polar aprotic solvents with high dielectric constants, making them excellent solvents for a wide range of organic compounds, including those with both polar and non-polar moieties.

Solubility Data

While precise quantitative solubility values for this compound are not extensively documented in publicly available literature, qualitative assessments from various suppliers and scientific resources consistently indicate high solubility in both DMF and DMSO.

CompoundSolventQualitative Solubility
This compoundDimethylformamide (DMF)Very Soluble[1]
This compoundDimethyl sulfoxide (DMSO)Soluble[2]
General Fmoc-PEG-AcidsDimethylformamide (DMF)Generally Soluble to Highly Soluble[2][3]
General Fmoc-PEG-AcidsDimethyl sulfoxide (DMSO)Generally Soluble to Highly Soluble[2][3]

Note: "Soluble" and "Very Soluble" are qualitative terms. The actual quantitative solubility should be determined experimentally for specific applications.

Experimental Protocol for Determining Quantitative Solubility

To ascertain the precise solubility of this compound in DMF and DMSO, the following gravimetric method is recommended. This protocol is designed to be straightforward and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in DMF and DMSO at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Pipettes and tips

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed collection vials

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Equilibrate all materials and solvents to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but it should be enough to ensure that undissolved solid remains.

    • Record the initial mass of the vial and the compound.

    • Add a known volume or mass of the solvent (DMF or DMSO) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For enhanced purity, pass the supernatant through a 0.2 µm syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the collection vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty collection vial from the final mass.

    • The solubility can be expressed in various units:

      • mg/mL: (Mass of dissolved solid in mg) / (Volume of solvent used in mL)

      • g/100 g solvent: (Mass of dissolved solid in g / Mass of solvent used in g) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A 1. Sample Preparation Add excess this compound to a vial with a known volume of solvent (DMF or DMSO). B 2. Equilibration Agitate the mixture in a thermostatic shaker for 24-48 hours at a constant temperature. A->B C 3. Phase Separation Centrifuge the sample to pellet the undissolved solid. B->C D 4. Supernatant Collection Carefully collect the saturated supernatant, optionally filtering through a 0.2 µm filter. C->D E 5. Solvent Evaporation Evaporate the solvent from the collected supernatant to isolate the dissolved solid. D->E F 6. Mass Determination & Calculation Weigh the dried solid and calculate the solubility. E->F

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Signaling Pathways and Logical Relationships

In the context of utilizing this compound in bioconjugation or drug delivery system development, its solubility is a critical initial parameter that influences subsequent steps. The logical relationship can be visualized as follows:

G cluster_0 Pre-formulation Studies cluster_1 Process Development cluster_2 Application A Solubility Assessment (DMF, DMSO) B Stock Solution Preparation A->B Dictates max concentration C Reaction Condition Optimization A->C Ensures homogeneity E Peptide Synthesis B->E F Bioconjugation B->F D Purification Strategy C->D Influences solvent choice and volume C->E C->F G Drug Delivery System Formulation D->G E->G F->G

Caption: Logical flow from solubility assessment to application development.

Conclusion

References

The Hydrophilic Core of Bioconjugation: A Technical Guide to 12-Unit PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental hydrophilic properties of 12-unit polyethylene (B3416737) glycol (PEG) linkers, which are pivotal in the advancement of targeted therapeutics and bioconjugation strategies. The inherent characteristics of these linkers—water solubility, biocompatibility, and precisely defined length—are critical for optimizing the performance of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Hydrophilic Properties of PEG12 Linkers

A 12-unit PEG linker, a monodisperse polyethylene glycol chain, consists of 12 repeating ethylene (B1197577) glycol units.[1] This structure imparts significant hydrophilicity, which is instrumental in overcoming the challenges associated with the solubility and stability of conjugated biomolecules.[1][2] The hydrophilic nature of the PEG12 spacer enhances the water solubility of the overall conjugate, a crucial factor when dealing with hydrophobic drugs or proteins.[1][3]

Key benefits stemming from the hydrophilic properties of PEG12 linkers include:

  • Enhanced Solubility: The PEG chain increases the water solubility of the conjugated molecule in aqueous media.[4][5] This is particularly beneficial for hydrophobic payloads in ADCs, mitigating aggregation and allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[1]

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can positively influence the pharmacokinetic profile of a therapeutic, often leading to a longer circulation half-life.[1] This is achieved by increasing the hydrodynamic volume of the conjugate, which can reduce renal clearance.[1]

  • Increased Biocompatibility: PEG is well-regarded for its low immunogenicity and antigenicity, which helps to minimize the risk of adverse immune responses to the conjugated therapeutic.[1][6]

  • Reduced Nonspecific Interactions: The hydrated shell created by the PEG linker can shield the conjugated molecule, reducing nonspecific binding to other proteins or surfaces and minimizing steric hindrance.[2][]

Quantitative Physicochemical Data

The precise physicochemical properties of PEG12 linkers and their derivatives are essential for the rational design of bioconjugates. The following tables summarize key quantitative data for various PEG12-containing molecules.

Table 1: General Physicochemical Properties of a Base PEG12 Structure

PropertyValueReference(s)
Chemical FormulaC24H50O13[2]
Molecular Weight~550 - 600 g/mol [1]
Number of Ethylene Glycol Units12[1][2]
Spacer Arm Length (Exemplified by SM(PEG)12)56.0 Å[1]

Table 2: Properties of Common PEG12 Derivatives

Derivative NameMolecular Weight ( g/mol )Calculated LogPReactive GroupsReference(s)
m-PEG12-amine559.69-0.2259Amine[8]
TCO-PEG12-NHS ester867Not SpecifiedTCO, NHS ester[5]
Biotin-PEG12-acid844.02Not SpecifiedBiotin, Carboxylic Acid[9]
m-PEG12-amine559.7Not SpecifiedAmine[10]
PEG12 (dihydroxy)502.6Not SpecifiedHydroxyl[4]

Note: The LogP value is a measure of lipophilicity; a negative value indicates hydrophilicity. Specific molecular weights for derivatives can vary based on the end groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of PEG12 linkers. Below are representative protocols for bioconjugation and the determination of hydrophilicity.

General Protocol for Protein Bioconjugation using an NHS-Ester-PEG12-Maleimide Linker

This protocol outlines a two-step process for conjugating a protein (e.g., an antibody) with a thiol-containing molecule (e.g., a small molecule drug) using a heterobifunctional PEG12 linker.

Materials:

  • Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG12-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

  • Reaction of NHS-Ester-PEG12-Maleimide with Protein-NH2:

    • Allow the vial of NHS-Ester-PEG12-Maleimide to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.[1]

    • Add the dissolved linker to the protein solution at a molar excess to be determined based on the desired degree of labeling.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

  • Reaction of Maleimide-Activated Protein with Molecule-SH:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • To quench the reaction, a final concentration of 10-20 mM of a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) can be added.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Determination of Water Solubility

This protocol describes a method to quantify the water solubility of a PEG12 linker derivative.

Materials:

  • PEG12 linker derivative

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the PEG12 linker derivative to a known volume of deionized water in a vial.

  • Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and, if necessary, filter it to remove any remaining particulate matter.

  • Determine the concentration of the dissolved linker in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the linker has a chromophore) or a calibrated HPLC method.

  • Express the solubility in units such as mg/mL or moles/liter.

Experimental Determination of the Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for determining the LogP value, a measure of a compound's hydrophilicity/lipophilicity.

Materials:

  • PEG12 linker derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical method to determine concentration (e.g., HPLC-UV)

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • Dissolve a known amount of the PEG12 linker derivative in either the water or n-octanol phase.

  • Add a known volume of the second, immiscible phase to the separatory funnel.

  • Shake the funnel for a sufficient amount of time to allow for the partitioning of the linker between the two phases to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the octanol (B41247) phases.

  • Determine the concentration of the linker in each phase using a calibrated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the linker in the octanol phase to its concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Applications and Signaling Pathways

The hydrophilic properties of PEG12 linkers are leveraged in several advanced drug development applications, including ADCs and PROTACs.[6]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. PEG12 linkers are incorporated to:

  • Improve Solubility and Stability: The hydrophilic PEG12 linker can counteract the hydrophobicity of the payload, reducing the risk of aggregation and enhancing the overall stability of the ADC.[1][11]

  • Enhance Pharmacokinetics: The PEG spacer can modulate the pharmacokinetic properties, contributing to a longer half-life in circulation.[1] A study on ADCs with pendant 12-unit polyethylene glycol chains demonstrated that they were the best-performing conjugates in terms of physical and chemical stability under thermal stress.[1][12]

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Fig. 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that facilitate the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is critical. A PEG12 linker is often used to:

  • Increase Solubility: The PEG linker improves the overall water solubility of the PROTAC molecule.[1]

  • Provide Optimal Spacing and Flexibility: The length of the PEG12 spacer is frequently ideal for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[1][13]

PROTAC_Mechanism PROTAC PROTAC E3 Ligase Binder PEG12 Linker Target Protein Binder TargetProtein Target Protein PROTAC:Target->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:E3->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Formation E3Ligase->TernaryComplex Formation Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation Mediates

Fig. 2: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

The hydrophilic properties of 12-unit PEG linkers are a cornerstone of modern bioconjugate design, offering solutions to challenges of solubility, stability, and pharmacokinetics. A thorough understanding and characterization of these properties are essential for the successful development of next-generation therapeutics. The data and protocols presented in this guide provide a framework for researchers and scientists to effectively utilize PEG12 linkers in their drug development endeavors.

References

The Architect's Toolkit: A Technical Guide to Carboxylic Acid Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the carboxylic acid group stands as a fundamental and versatile linchpin. Its prevalence in biomolecules, particularly at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues, makes it a prime target for the covalent attachment of a diverse array of molecules, from fluorescent probes and small molecule drugs to polymers and other proteins.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of carboxylic acid-mediated bioconjugation, with a focus on providing actionable data and detailed protocols for researchers in the field.

The Chemistry of Carboxylic Acid Activation: Forging the Amide Bond

The cornerstone of carboxylic acid bioconjugation is the formation of a stable amide bond with a primary amine.[3] However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under physiological conditions. Therefore, activation of the carboxyl group is a prerequisite. The most prevalent and versatile method for this activation involves the use of carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).[4][5]

EDC is a "zero-length" crosslinker, meaning it facilitates the bond formation without becoming part of the final conjugate.[5][6] The reaction mechanism proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[4][7] This intermediate can then react with a primary amine to form a stable amide bond.

To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often employed.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and can react more efficiently with primary amines at physiological pH.[4]

G cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_direct Direct Amination cluster_nhs NHS/sulfo-NHS Stabilization Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide_Bond_1 Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond_1 + R'-NH2 NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS/sulfo-NHS Hydrolysis Hydrolysis (side reaction) O_Acylisourea->Hydrolysis + H2O Primary_Amine_1 R'-NH2 NHS NHS / sulfo-NHS Amide_Bond_2 Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond_2 + R'-NH2 Primary_Amine_2 R'-NH2

Fig 1. General reaction scheme for EDC/NHS-mediated carboxylic acid activation and amidation.

Quantitative Data for Reaction Optimization

The efficiency of carboxylic acid bioconjugation is influenced by several factors, including pH, temperature, buffer composition, and the molar ratio of reagents. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics [6]

pHHalf-life of NHS Ester (minutes)Relative Amidation RateRelative Hydrolysis Rate
6.0~240-300LowLow
7.0~60ModerateModerate
7.5~30HighModerate-High
8.0~15Very HighHigh
8.5~10Very HighVery High
9.0<10HighExtremely High

Note: Data is compiled from multiple sources and represents typical trends. Actual values may vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Molar Ratios of Reagents for EDC/NHS Coupling [8][9]

ApplicationMolar Ratio (Molecule-COOH : EDC : NHS)Notes
Protein-Protein Conjugation1 : 10-50 : 20-100Higher ratios may be needed for dilute protein solutions.
Protein-Small Molecule Labeling1 : 5-20 : 10-40A higher excess of the small molecule amine is often used.
Surface Immobilization1 : 20-100 : 40-200To achieve high surface density of the ligand.

Table 3: Stability of the Amide Bond in Bioconjugates

ConditionStability (Half-life)Notes
Physiological pH (7.4), 37°CExtremely stable (estimated up to 1000 years for a peptide bond in water)[10]The resonance structure of the amide bond contributes to its high stability.[11]
Acidic pH (e.g., pH 2-3)Reduced stability, hydrolysis can occur over time.The rate is dependent on temperature and specific amide bond environment.
Basic pH (e.g., pH 10-12)Reduced stability, hydrolysis is accelerated compared to neutral pH.The rate is dependent on temperature.
Presence of ProteasesCan be rapidly cleaved.The susceptibility depends on the specific protease and the amino acid sequence surrounding the amide bond.

Detailed Experimental Protocols

The following are detailed, generalized protocols for common applications of carboxylic acid bioconjugation. Optimization of specific parameters may be required for individual systems.

Protocol 1: Two-Step EDC/NHS Labeling of a Protein with an Amine-Containing Fluorescent Dye

This protocol is designed to minimize protein-protein cross-linking by activating the protein's carboxyl groups in a first step, followed by the addition of the amine-containing dye.

Materials:

  • Protein of interest (in a non-amine, non-carboxylate buffer, e.g., 0.1 M MES, pH 6.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing fluorescent dye (dissolved in DMSO or aqueous buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation Reaction:

    • Immediately add the amine-containing fluorescent dye to the activated protein solution. A 10- to 50-fold molar excess of the dye over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted dye by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: One-Step EDC Immobilization of a Ligand onto Carboxylated Beads

This protocol is a simpler, one-step method suitable for immobilizing ligands that do not contain carboxyl groups, thus avoiding self-polymerization.

Materials:

  • Carboxylated magnetic or agarose (B213101) beads

  • Ligand with a primary amine group

  • EDC

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.4

  • Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

Procedure:

  • Bead Preparation:

    • Resuspend the carboxylated beads in Activation Buffer.

    • Wash the beads twice with Activation Buffer using magnetic separation or centrifugation.

  • Activation and Coupling:

    • Resuspend the washed beads in Activation Buffer.

    • Dissolve the amine-containing ligand in Activation Buffer and add it to the bead suspension.

    • Immediately before use, prepare a fresh solution of EDC in Activation Buffer.

    • Add the EDC solution to the bead-ligand mixture to a final concentration of 10-50 mg/mL.

    • Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.

  • Washing:

    • Wash the beads three times with Washing Buffer to remove unreacted ligand and EDC byproducts.

  • Quenching/Blocking:

    • Resuspend the beads in Quenching/Blocking Buffer and incubate for 30-60 minutes at room temperature to block any remaining active carboxyl groups.

  • Final Washes and Storage:

    • Wash the beads three times with Washing Buffer.

    • Resuspend the functionalized beads in Storage Buffer and store at 4°C.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate complex experimental workflows and signaling pathways where bioconjugation plays a critical role.

G Start Start: Protein with Exposed Carboxyl Groups Prepare_Protein Prepare Protein in Amine-Free Buffer (e.g., MES pH 6.0) Start->Prepare_Protein Activation Activate Carboxyls: Add EDC & Sulfo-NHS (15-30 min, RT) Prepare_Protein->Activation Prepare_Reagents Prepare Fresh EDC & Sulfo-NHS Solutions Prepare_Reagents->Activation Purification_1 Optional: Remove Excess Reagents (Desalting Column) Activation->Purification_1 Conjugation Conjugation: Mix Activated Protein & Amine-Molecule (2h RT or O/N 4°C) Purification_1->Conjugation Prepare_Amine Prepare Amine-Molecule (e.g., Dye, Drug) Prepare_Amine->Conjugation Quenching Quench Reaction: Add Tris or Hydroxylamine Conjugation->Quenching Purification_2 Purify Conjugate: Remove Excess Dye/Drug (Desalting/Dialysis) Quenching->Purification_2 Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification_2->Characterization End End: Purified Bioconjugate Characterization->End G cluster_mAb Antibody Preparation cluster_Payload Payload-Linker Synthesis cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides mAb->Reduction Reduced_mAb mAb with Free Thiols (Cys) Reduction->Reduced_mAb Conjugation Conjugation Reaction (Thiol-Maleimide) Reduced_mAb->Conjugation Payload Cytotoxic Drug (Payload) Activated_Payload Linker-Payload Construct Payload->Activated_Payload Linker Linker with Amine-Reactive Group (e.g., Maleimide) Linker->Activated_Payload Activated_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purified_ADC->Purity_Analysis Final_ADC Final Characterized ADC DAR_Analysis->Final_ADC Purity_Analysis->Final_ADC G cluster_pathway MAPK Signaling Pathway cluster_study Studying Ras-Raf Interaction Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates Cell_Lysate Cell Lysate containing Raf Raf->Cell_Lysate ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Ras_COOH Recombinant Ras with C-terminal COOH Immobilized_Ras Immobilized Ras (via EDC/NHS) Ras_COOH->Immobilized_Ras Beads Carboxylated Beads Beads->Immobilized_Ras EDC/NHS Pull_Down Pull-Down Assay Immobilized_Ras->Pull_Down Cell_Lysate->Pull_Down Analysis Western Blot for Raf Pull_Down->Analysis Analysis->Raf detects

References

A Technical Guide to the Application of Heterobifunctional PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation and drug delivery.[1][2] These linkers consist of a PEG chain with two distinct reactive functional groups at either end.[1][2] This dual-reactivity allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic drug.[1][2]

The incorporation of a PEG spacer offers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments, which can prevent aggregation.[2][3][4]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer plasma half-life and reduced clearance rates.[3][]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing immune recognition and response.[2][3][]

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity.[2]

These properties make heterobifunctional PEG linkers instrumental in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), as well as in the functionalization of nanoparticles for targeted drug delivery.[1][2]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1][] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[2] Heterobifunctional PEG linkers are pivotal in ADC development, enabling site-specific conjugation and ensuring the drug payload is delivered effectively to cancer cells while minimizing systemic toxicity.[1]

The length of the PEG chain is a crucial parameter in ADC design, representing a trade-off between pharmacokinetic enhancement and in vitro potency.[3] While longer PEG chains generally improve in vivo performance by increasing plasma exposure, they can sometimes reduce in vitro cytotoxicity.[3][6]

Quantitative Data: Impact of PEG Linker Length on ADC Performance

The following table summarizes findings on how PEG linker length affects key ADC parameters.

PEG Linker LengthImpact on Pharmacokinetics (PK)Impact on EfficacyNotes
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[3]May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.[3]Suitable for payloads not requiring prolonged exposure.[3]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life. Often shows significant improvement in in vivo efficacy.[3][6]Often demonstrates a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[3] ADCs with PEG8, PEG12, and PEG24 units showed a 75-85% reduction in tumor weight, compared to 35-45% for PEG2 and PEG4.[6]Represents a balanced approach for many ADCs.[3] ADCs with PEG8 or more units had higher tumor-to-plasma exposure ratios.[6]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[3][7][8]Can lead to the highest in vivo efficacy but may cause a more substantial reduction in in vitro cytotoxicity.[3][7][8] A conjugate with a 10kDa PEG had an 11.2-fold half-life extension but a 22-fold reduction in in vitro cytotoxicity.[7][8]Beneficial for miniaturized ADCs or when maximum exposure is required.[3]
Experimental Protocol: ADC Conjugation using a Heterobifunctional PEG Linker

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using an NHS-PEG-Maleimide linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing cytotoxic drug

  • Solvents (e.g., DMSO)

  • Reducing agent (e.g., TCEP)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Quenching agent (e.g., cysteine)

Methodology:

  • Antibody Preparation (if necessary): For site-specific conjugation to cysteine residues, the antibody's interchain disulfides are first partially reduced using a reducing agent like TCEP. The reduced antibody is then purified to remove the excess reducing agent.[]

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Dissolve the NHS-PEG-Maleimide linker in an organic solvent like DMSO.[2]

    • Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker to antibody).[2]

    • Incubate the reaction for 1-2 hours at room temperature to allow the NHS ester to react with lysine (B10760008) residues on the antibody.[2]

    • Remove the excess, unreacted linker using SEC or dialysis.[2]

  • Conjugation of Drug to Maleimide-Activated Antibody:

    • Add the thiol-containing drug to the maleimide-activated antibody solution, typically at a slight molar excess.[2]

    • Incubate for 2 hours at room temperature or overnight at 4°C to allow the maleimide (B117702) group to react with the thiol group of the drug.[2]

    • The reaction can be terminated by adding a quenching agent like cysteine to cap any unreacted maleimide groups.[]

  • Purification and Characterization:

    • Purify the final ADC using SEC to remove unreacted drug and other small molecules.[2][]

    • Characterize the ADC to determine purity and the drug-to-antibody ratio (DAR) using techniques such as HPLC, mass spectrometry, and SDS-PAGE.[2][]

Visualization: ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Workflow of an Antibody-Drug Conjugate (ADC) from systemic circulation to cancer cell apoptosis.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery to degrade specific disease-causing proteins.[10][11] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][11] The linker is a critical component that facilitates the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.[2][4]

PEG-based linkers are frequently used in PROTAC design to provide the necessary length and flexibility for optimal ternary complex formation.[2][4] The hydrophilicity of PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.[4]

Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI PROTAC PROTAC Molecule PROTAC->POI_PROTAC 1. Binding E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound 2. Recruitment PROTAC_bound PROTAC POI_PROTAC->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub 3. Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome 4. Recognition Degradation Degraded Peptides Proteasome->Degradation 5. Degradation

Caption: The PROTAC-mediated protein degradation pathway via the ubiquitin-proteasome system.

Application in Nanoparticle Drug Delivery

Heterobifunctional PEG linkers are integral to the surface functionalization of nanoparticles for targeted drug delivery.[1][12] These linkers can be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the nanoparticle surface.[1][12][13] The PEG coating, a process often referred to as PEGylation, provides a "stealth" layer that helps nanoparticles evade the immune system, thereby prolonging their circulation time and improving their accumulation at the target site.[1]

Experimental Protocol: Nanoparticle Surface Functionalization

This protocol describes the functionalization of iron oxide nanoparticles (NPs) with an antibody using a PEG-siloxane linker.

Materials:

  • Iron oxide nanoparticles

  • Carboxylic acid-terminated PEG-siloxane linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Antibody

  • Activation buffer (e.g., MES buffer)

  • Magnetic column for purification

Methodology:

  • Nanoparticle Coating: The nanoparticles are first coated with the PEG-siloxane ligand. The siloxane group covalently binds to the iron oxide surface.[12][14]

  • Activation of Carboxylic Acid Groups:

    • The carboxylic acid groups at the end of the PEG chains are activated using EDC and NHS chemistry to form a more reactive NHS ester.[12][14]

  • Antibody Conjugation:

    • The NHS-activated nanoparticles are mixed with the antibody in a suitable buffer (e.g., MES).[12][14]

    • The NHS ester reacts with primary amine groups (e.g., on lysine residues) on the antibody, forming a stable amide bond.[12][14]

  • Purification:

    • The functionalized nanoparticles are purified from unreacted antibody and coupling reagents using a magnetic column.[12][14]

  • Characterization: The presence and binding activity of the conjugated antibody can be assessed using techniques like ELISA and surface plasmon resonance.[14]

Visualization: Nanoparticle Functionalization Workflow

NP_Functionalization NP Core Nanoparticle (e.g., Iron Oxide) Coated_NP PEG-Coated Nanoparticle NP->Coated_NP 1. Surface Coating PEG_Linker Heterobifunctional PEG Linker Activated_NP Activated NP (NHS Ester) Coated_NP->Activated_NP 2. Activation (EDC/NHS) Final_NP Functionalized Nanoparticle Activated_NP->Final_NP 3. Conjugation Antibody Targeting Ligand (Antibody) Antibody->Final_NP

Caption: General workflow for the surface functionalization of a nanoparticle with a targeting ligand.

References

The Strategic Application of Fmoc-NH-PEG12-CH2COOH in Advanced Peptide Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern therapeutic and diagnostic development. The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has emerged as a pivotal strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. Among the diverse array of PEGylation reagents, Fmoc-NH-PEG12-CH2COOH stands out for its unique structural attributes that make it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, applications, and the experimental methodologies for its use in peptide modification.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a discrete chain of twelve ethylene (B1197577) glycol units. The Fmoc group offers seamless integration into Fmoc-based SPPS workflows, allowing for the site-specific incorporation of the PEG linker. The hydrophilic PEG12 chain enhances the solubility of the modified peptide, reduces immunogenicity, and can improve its in vivo stability by providing steric hindrance against enzymatic degradation.[1][2] The terminal carboxylic acid provides a reactive handle for further conjugation to other molecules of interest, such as small molecule drugs, imaging agents, or targeting ligands.

Physicochemical Properties and Applications

The distinct chemical features of this compound underpin its broad utility in peptide modification for various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~826 g/mol [3]
PurityTypically ≥95%[4]
SolubilitySoluble in organic solvents (e.g., DMF, DCM)[3]
StorageRecommended at -20°C[5]

The primary applications of this linker are centered on enhancing the therapeutic potential of peptides. In the realm of peptide-drug conjugates (PDCs) , the PEG12 linker serves as a flexible spacer between the peptide and a cytotoxic agent, facilitating targeted delivery to cancer cells.[1][6] Furthermore, this linker is instrumental in the development of PROteolysis TArgeting Chimeras (PROTACs) , where it connects a target-binding ligand to an E3 ligase-recruiting moiety, inducing the degradation of pathogenic proteins.[7]

Quantitative Impact of PEGylation

The conjugation of a PEG linker like this compound can have a significant and quantifiable impact on the properties of a peptide.

Table 2: Representative Quantitative Data on Peptide PEGylation

ParameterObservationExample Reference
Yield of PEGylation Site-specific PEGylation can achieve high yields, with reports of approximately 95% for a targeted lysine (B10760008) residue on a growth hormone-releasing factor analog.[8]
Solubility Enhancement The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic peptides, a critical factor for bioavailability. While specific data for PEG12 is not readily available, the principle of solubility enhancement by PEGylation is well-established.[2][9]
In Vivo Half-Life PEGylation can dramatically increase the in vivo half-life of peptides. For instance, a PEGylated growth hormone-releasing factor analog showed 7.0-, 25.4-, and 16.4-fold longer half-lives in rat plasma, liver, and kidney homogenates, respectively.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in peptide modification, from on-resin conjugation to purification of the final product.

Protocol 1: On-Resin N-Terminal Peptide PEGylation

This protocol outlines the steps for coupling this compound to the N-terminus of a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Reaction:

    • Dissolve this compound (2 equivalents relative to resin loading) in DMF.

    • Add HBTU (1.95 equivalents) and HOBt (2 equivalents) to the solution.

    • Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating successful coupling.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • PEGylated peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the PEGylated peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purification of the crude PEGylated peptide.

Materials:

  • Crude PEGylated peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context of the modified peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_cleavage Cleavage & Purification SPPS Solid-Phase Peptide Synthesis Deprotection N-terminal Fmoc Deprotection SPPS->Deprotection Coupling Coupling of this compound Deprotection->Coupling Cleavage Cleavage from Resin Coupling->Cleavage PEGylated Peptide-Resin Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization FinalProduct FinalProduct Characterization->FinalProduct Purified PEGylated Peptide

Caption: Experimental workflow for peptide PEGylation.

Targeting Cellular Signaling Pathways

Peptides modified with this compound can be designed to interact with and modulate specific cellular signaling pathways. A prominent example is the PI3K/Akt pathway, which is frequently dysregulated in cancer and is a key target for therapeutic intervention.[10][11][12] A PEGylated peptide can be conjugated to a small molecule inhibitor to create a PDC that targets cancer cells overexpressing a specific receptor, thereby delivering the inhibitor to the site of action and modulating the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PDC PEGylated Peptide-Drug Conjugate (Inhibitor) PDC->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a versatile and highly valuable tool in the field of peptide modification. Its compatibility with established SPPS methodologies, coupled with the beneficial properties imparted by the PEG12 linker, makes it an ideal choice for the development of advanced peptide-based therapeutics and diagnostics. The ability to enhance solubility, improve in vivo stability, and provide a flexible spacer for conjugation underscores its significance in addressing some of the key challenges in drug development. The detailed protocols and conceptual frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this powerful reagent in their research endeavors.

References

The Strategic Application of Fmoc-NH-PEG12-CH2COOH in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5] Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have become prominent due to their unique and advantageous properties.[2][6]

This technical guide provides a comprehensive overview of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker, and its application in the rational design and synthesis of PROTACs.

Core Principles of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling set of characteristics for PROTAC development. Their inherent hydrophilicity is a key advantage, as it can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][6] This enhancement in solubility is crucial for bioavailability and formulation.[4]

The advantages of PEG linkers extend beyond solubility:

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity.

  • Tunable Length: The length of the PEG chain can be precisely controlled, which is critical for optimizing the distance between the POI and the E3 ligase to facilitate efficient ubiquitination.[7][8] The linker's length is a parameter that must be empirically optimized for each specific POI-E3 ligase pair.[1]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt various orientations, increasing the likelihood of forming a productive ternary complex.[1][5] This flexibility can help to overcome the entropic penalty associated with complex formation.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific binding and improve the pharmacokinetic profile of the PROTAC.[]

The specific linker, This compound , is a valuable building block due to its bifunctional nature. The terminal carboxylic acid (-COOH) provides a reactive handle for stable amide bond formation with an amine-functionalized ligand.[10] The amine (-NH2) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acidic and catalytic hydrogenation conditions but can be readily cleaved with a mild base (e.g., piperidine) to allow for sequential conjugation.[11]

Quantitative Data: this compound

A clear understanding of the linker's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C41H63NO16[10]
Molecular Weight 825.95 g/mol [12]
CAS Number 675606-79-8[10]
Appearance White to off-white solidN/A
Purity Typically ≥95%[10][13]
Solubility Soluble in DMF, DMSO, DCM[10][12]
Storage -20°C, keep dry and protected from light[14]

Experimental Workflow and Protocols

The synthesis of a PROTAC using this compound is a multi-step process that requires careful planning and execution. The general workflow involves sequential coupling of the two ligands to the linker, with an intermediate deprotection step.

G cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Coupling Reaction cluster_3 Step 4: Purification & Analysis A This compound + Amine-Ligand 1 B Amide Bond Formation (e.g., HATU, DIPEA in DMF) A->B C Fmoc-NH-PEG12-CH2CO-Ligand 1 B->C D Deprotection (e.g., 20% Piperidine (B6355638) in DMF) C->D E H2N-PEG12-CH2CO-Ligand 1 D->E F Carboxy-Ligand 2 + H2N-PEG12-CH2CO-Ligand 1 G Amide Bond Formation (e.g., HATU, DIPEA in DMF) F->G H Final PROTAC: Ligand 2-CO-NH-PEG12-CH2CO-Ligand 1 G->H I Purification by Preparative HPLC H->I J Characterization (LC-MS, NMR) I->J

General experimental workflow for PROTAC synthesis.
Detailed Synthesis Protocol

This protocol provides a representative methodology for synthesizing a PROTAC. Note: Reaction times, equivalents, and purification methods may require optimization for specific ligands.

Materials:

  • This compound

  • Ligand 1 (containing a primary or secondary amine)

  • Ligand 2 (containing a carboxylic acid)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: Piperidine

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)

  • Purification: Reverse-phase preparative HPLC system

Procedure:

  • Step 1: Coupling of Ligand 1 to the Linker

    • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[15]

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[15]

    • Add a solution of the amine-functionalized Ligand 1 (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.[15]

    • Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the Fmoc-NH-PEG12-Ligand 1 intermediate.

  • Step 2: Fmoc Group Deprotection

    • Dissolve the purified Fmoc-NH-PEG12-Ligand 1 intermediate in a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature for 30 minutes. Monitor the deprotection by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. The resulting crude amine, H2N-PEG12-Ligand 1, can often be used in the next step without further purification.

  • Step 3: Coupling of Ligand 2 to the Intermediate

    • In a separate flask, dissolve Ligand 2 (containing a carboxylic acid, 1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes.

    • Add a solution of the crude H2N-PEG12-Ligand 1 intermediate (1.1 equivalents) in anhydrous DMF to the activated Ligand 2 mixture.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Step 4: Final Purification and Characterization

    • Once the reaction is complete, filter the mixture and purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Combine and lyophilize the pure fractions to yield the final product.

    • Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity, purity, and structure.[15]

PROTAC Mechanism of Action

The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system (UPS) to induce degradation of the target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) E3 E3 Ligase PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound stands out as a highly effective and versatile linker for the modular synthesis of PROTACs. Its defined length, coupled with the advantageous physicochemical properties of the PEG chain, allows for systematic optimization of PROTAC constructs. The robust and sequential chemistry enabled by the Fmoc and carboxylic acid functional groups provides a reliable route for assembling these complex molecules. By leveraging such well-defined linkers, researchers can more effectively navigate the intricate process of PROTAC design, accelerating the development of novel therapeutics capable of targeting previously "undruggable" proteins.

References

The Lynchpin of Precision: A Technical Guide to Fmoc-NH-PEG12-CH2COOH in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the design and performance of an ADC is the linker molecule, which bridges the antibody and the cytotoxic payload. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of a frequently utilized heterobifunctional linker, Fmoc-NH-PEG12-CH2COOH.

Core Principles of this compound as an ADC Linker

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a combination of features essential for the rational design of ADCs. Its structure can be dissected into three key functional components: the Fmoc-protected amine, the PEG12 spacer, and the terminal carboxylic acid.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protected Amine: The Fmoc group serves as a temporary protecting group for the primary amine. This is crucial for a stepwise and controlled conjugation strategy. The amine can be deprotected under mild basic conditions, typically using a piperidine (B6355638) solution, to reveal a reactive primary amine.[1][2] This allows for the specific and efficient attachment of a payload molecule that has been pre-activated with a suitable functional group (e.g., an NHS ester). The use of the Fmoc protecting group is advantageous over others, like the Boc group, as its removal does not require harsh acidic conditions that could potentially damage the antibody or payload.[2]

  • PEG12 (Polyethylene Glycol) Spacer: The 12-unit polyethylene glycol chain is a critical element that imparts several favorable physicochemical properties to the ADC.[3][4] The hydrophilic nature of the PEG spacer significantly enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads.[5][6][] This improved solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation that can lead to reduced efficacy and potential immunogenicity.[5][8] Furthermore, the PEG12 spacer increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life and improved pharmacokinetic profile by reducing renal clearance.[3][9][10] The flexible and defined-length nature of the PEG12 chain also provides spatial separation between the bulky antibody and the payload, which can help to preserve the antigen-binding affinity of the antibody.[11]

  • Terminal Carboxylic Acid: The carboxylic acid moiety provides the reactive handle for conjugation to the antibody. This group can be activated, most commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13] This activation converts the carboxylic acid into a more reactive NHS ester, which can then efficiently react with primary amines on the antibody, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[13]

Quantitative Impact of PEG12 Linkers on ADC Properties

The inclusion of a PEG12 spacer in an ADC linker has a demonstrable impact on its physicochemical and pharmacokinetic properties. While direct comparative data for an identical ADC with and without a PEG12 linker is often proprietary, the literature provides valuable insights into the general effects of PEGylation.

PropertyEffect of PEG12 LinkerQuantitative Insight (Representative Data)Reference(s)
Solubility & Aggregation Increased hydrophilicity, leading to improved solubility and reduced aggregation.Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior performance and stability under thermal stress compared to those with a linear 24-unit PEG.[14][15]
Drug-to-Antibody Ratio (DAR) Can influence the achievable DAR by mitigating the hydrophobicity of the payload.Incorporation of a PEG12 spacer into a linker-payload construct with a hydrophobic cleavable trigger increased the average DAR from 3.8 to 3.0, while for a more hydrophobic trigger, it increased the DAR. This highlights a trade-off between reduced hydrophobicity and potential steric hindrance.[16]
Pharmacokinetics (PK) Slower plasma clearance and longer half-life.ADCs containing a PEG12 linker showed a significantly slower plasma clearance (7.3 mL· kg/day ) compared to those without a PEG linker (>46.3 mL· kg/day ).[9]
In Vivo Stability Enhanced stability in circulation.The hydrophilic nature of PEG linkers contributes to a "stealth" effect, reducing non-specific interactions and uptake, thereby improving in vivo stability.[17][18]

Experimental Protocols for ADC Synthesis using this compound

The following protocols provide a generalized workflow for the synthesis of an ADC using the this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and temperature) is essential for each specific antibody and payload combination.

Protocol 1: Conjugation of the Payload to the Linker

This protocol describes the initial step of attaching the cytotoxic payload to the deprotected amine of the linker.

Materials:

  • This compound

  • Cytotoxic payload with a suitable activating group (e.g., NHS ester)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% piperidine in DMF to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the deprotected linker (H2N-PEG12-CH2COOH).

  • Payload Conjugation:

    • Dissolve the deprotected linker and the activated payload in anhydrous DMF.

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry to confirm the identity and purity.

Protocol 2: Conjugation of the Payload-Linker to the Antibody

This protocol outlines the conjugation of the pre-formed payload-linker construct to the monoclonal antibody.

Materials:

  • Purified payload-linker construct with a terminal carboxylic acid

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column for purification

  • UV-Vis spectrophotometer, SEC-HPLC, and Mass Spectrometry for characterization

Procedure:

  • Activation of the Payload-Linker:

    • Dissolve the payload-linker construct in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical starting molar ratio is 1:2:2 (payload-linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Conjugation:

    • Immediately add the activated payload-linker solution to the antibody solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated payload-linker to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the ADC:

    • Remove excess, unreacted payload-linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

  • Characterization of the ADC:

    • Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.[2]

    • Assess the purity and aggregation state of the ADC using SEC-HPLC.

    • Confirm the identity and DAR distribution of the ADC using mass spectrometry.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the use of this compound in ADCs.

cluster_linker This compound Structure Fmoc-NH Fmoc-Protected Amine PEG12 PEG12 Spacer COOH Carboxylic Acid Start Start: Materials Fmoc_Linker This compound Start->Fmoc_Linker Payload Activated Cytotoxic Payload Start->Payload Antibody Monoclonal Antibody Start->Antibody Deprotection Step 1: Fmoc Deprotection (Piperidine in DMF) Fmoc_Linker->Deprotection Payload_Conjugation Step 2: Payload Conjugation Payload->Payload_Conjugation Antibody_Conjugation Step 4: Antibody Conjugation Antibody->Antibody_Conjugation Amine_Linker H2N-PEG12-CH2COOH Deprotection->Amine_Linker Amine_Linker->Payload_Conjugation Payload_Linker Payload-PEG12-CH2COOH Payload_Conjugation->Payload_Linker Activation Step 3: Carboxyl Activation (EDC/NHS) Payload_Linker->Activation Activated_PL Activated Payload-Linker Activation->Activated_PL Activated_PL->Antibody_Conjugation Crude_ADC Crude ADC Antibody_Conjugation->Crude_ADC Purification Step 5: Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC ADC_Circulation ADC in Circulation (Stable) Tumor_Cell Tumor Cell Binding (Antigen Recognition) ADC_Circulation->Tumor_Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation in Lysosome Lysosome->Degradation Drug_Release Payload-Linker-Amino Acid Metabolite Released Degradation->Drug_Release Cytotoxicity Cytotoxic Effect (e.g., Microtubule Inhibition) Drug_Release->Cytotoxicity

References

An In-depth Technical Guide to the Storage, Stability, and Handling of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing, handling, and assessing the stability of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. Adherence to these guidelines is paramount to ensure the integrity, reactivity, and reproducibility of experimental outcomes.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, connected by a 12-unit ethylene (B1197577) glycol spacer. The Fmoc group provides a base-labile protecting group for the amine, while the carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG linker enhances the solubility of conjugated molecules in aqueous media.[1][2][3]

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets and general guidelines for PEG derivatives.

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term (Days to Weeks)Long-Term (Months to Years)
Temperature 0 - 4°C[1] or -5°C[4]-20°C[1][2]
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) strongly suggested
Light Store in the dark[1]Store in the dark[1]
Moisture Keep in a dry environment, use of desiccant recommendedKeep in a dry environment, use of desiccant strongly recommended

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily related to its functional groups and the PEG backbone. Understanding these pathways is essential for proper handling and for designing stability studies.

  • Fmoc Group Lability: The Fmoc protecting group is sensitive to basic conditions and can be cleaved by primary and secondary amines, such as piperidine.[5] Care should be taken to avoid exposure to basic environments during storage and handling, unless deprotection is intended.

  • PEG Backbone Oxidation: The ether linkages in the polyethylene glycol chain are susceptible to oxidation, which can lead to chain cleavage and the formation of impurities like formaldehyde (B43269) and formic acid.[6][7] This degradation is often initiated by heat, light, or the presence of transition metals.[7] Storing under an inert atmosphere and in the dark minimizes oxidative degradation.

  • Hydrolysis: While the ether linkages of the PEG backbone are generally stable to hydrolysis, the overall stability of the molecule in solution will depend on the pH and temperature. For stock solutions, it is recommended to prepare them fresh. If storage is necessary, aliquoting and storing at -20°C for up to one month is a general guideline.[8]

The logical relationship between storage conditions and compound stability is illustrated in the diagram below.

cluster_storage Optimal Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Low Temperature -20°C for Long-Term Chemical Integrity Chemical Integrity Low Temperature->Chemical Integrity Prevents Inert Atmosphere Argon or Nitrogen Inert Atmosphere->Chemical Integrity Maintains Oxidation Oxidation Inert Atmosphere->Oxidation Light Protection Store in the Dark Light Protection->Chemical Integrity Maintains Light Protection->Oxidation Moisture Control Dry Environment Moisture Control->Chemical Integrity Maintains Hydrolysis Hydrolysis Moisture Control->Hydrolysis Degradation Loss of Activity Oxidation->Degradation Hydrolysis->Degradation Fmoc Cleavage Fmoc Cleavage Fmoc Cleavage->Degradation Start Start Prepare Stock Solution Prepare Stock Solution of This compound Start->Prepare Stock Solution Stress Conditions Apply Stress Conditions Prepare Stock Solution->Stress Conditions Acidic Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress Conditions->Acidic Basic Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Stress Conditions->Basic Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Stress Conditions->Oxidative Thermal Thermal Stress (e.g., 60°C in solution) Stress Conditions->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light exposure) Stress Conditions->Photolytic Analyze Samples Analyze Samples by Stability-Indicating HPLC Acidic->Analyze Samples Basic->Analyze Samples Oxidative->Analyze Samples Thermal->Analyze Samples Photolytic->Analyze Samples Characterize Degradants Characterize Degradation Products (e.g., LC-MS) Analyze Samples->Characterize Degradants End End Characterize Degradants->End

References

In-Depth Technical Guide: Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG12-CH2COOH, a valuable tool in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 12-unit PEG spacer. This structure provides a versatile platform for covalently linking different molecular entities.

It is important to note that slight variations in the naming and structure of the spacer arm can lead to different CAS numbers. Researchers should carefully verify the specific molecule required for their application.

Table 1: Physicochemical Properties and Identification

PropertyValue
Synonyms Fmoc-N-amido-PEG12-acid, Fmoc-PEG12-acid
Molecular Formula C₄₁H₆₃NO₁₆ or C₄₂H₆₅NO₁₆
Molecular Weight Approximately 826 g/mol to 840 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in organic solvents like DMF and DMSO
CAS Numbers 675606-79-8, 2291257-76-4, 1952360-91-6, 756526-01-9

Key Applications and Mechanisms of Action

The unique bifunctional nature of this compound makes it a staple in several advanced biochemical applications. The hydrophilic PEG linker enhances the solubility and bioavailability of conjugated molecules.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated to introduce a PEG spacer within a peptide sequence, potentially improving the peptide's pharmacokinetic properties. The Fmoc group is compatible with standard Fmoc-based synthesis protocols.

Antibody-Drug Conjugates (ADCs)

As a linker in ADCs, this compound connects a cytotoxic drug to a monoclonal antibody. The PEG chain can help to improve the solubility and stability of the ADC.[2][3] The linker's stability is a critical factor in the ADC's efficacy and safety profile.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4][5] this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are crucial for the formation of a productive ternary complex.

Experimental Protocols

The utility of this compound hinges on two primary reactions: the deprotection of the Fmoc-protected amine and the coupling of the carboxylic acid to a primary amine.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in an organic solvent.

Protocol:

  • Resin Swelling: Swell the resin-bound substrate in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-20 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.

Carboxylic Acid Coupling to a Primary Amine

The carboxylic acid terminus can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Protocol:

  • Activation: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction at room temperature for 30-60 minutes to form the NHS ester.

  • Coupling: To a solution of the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4), add the activated NHS ester of the linker.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion or reversed-phase chromatography, to remove excess reagents and byproducts.

Workflow Visualizations

The following diagrams illustrate the key processes involving this compound.

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-R Free_Amine H2N-R Fmoc_Protected->Free_Amine Deprotection Piperidine 20% Piperidine in DMF Byproduct Dibenzofulvene-piperidine adduct Carboxylic_Acid_Coupling Linker_Acid Fmoc-NH-PEG12-COOH Activated_Linker Fmoc-NH-PEG12-CO-NHS Linker_Acid->Activated_Linker Activation EDC_NHS EDC, NHS Conjugate Fmoc-NH-PEG12-CO-NH-Molecule Activated_Linker->Conjugate Coupling Amine_Molecule H2N-Molecule PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Activation and Coupling to Ligand A cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Coupling to Ligand B Linker This compound Activate Activate Carboxylic Acid (EDC/NHS) Linker->Activate ActivatedLinker Fmoc-NH-PEG12-CH2CO-NHS Activate->ActivatedLinker Intermediate1 Fmoc-NH-PEG12-Linker-Ligand A ActivatedLinker->Intermediate1 LigandA Ligand A with free Amine (e.g., E3 Ligase Binder) LigandA->Intermediate1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Intermediate1->Deprotect Intermediate2 H2N-PEG12-Linker-Ligand A FinalPROTAC Ligand B-Linker-PEG12-Linker-Ligand A Intermediate2->FinalPROTAC Intermediate2->FinalPROTAC LigandB Ligand B with activated Carboxyl (e.g., Target Protein Binder) LigandB->FinalPROTAC

References

A Technical Guide to Fmoc-NH-PEG12-CH2COOH: Properties, Suppliers, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azatritetracontan-43-oic acid, commonly known as Fmoc-NH-PEG12-CH2COOH. This versatile heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, is a critical tool in modern bioconjugation and drug development. Its unique properties, including enhanced solubility and biocompatibility, make it an ideal component for the synthesis of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Properties and Commercial Availability

This compound is a well-characterized molecule with a defined structure that offers precise control over linker length and functionality. The hydrophilic PEG spacer significantly improves the aqueous solubility of the conjugated molecules, which is often a challenge with hydrophobic drugs or peptides.[1] The Fmoc protecting group provides a stable amine protection that can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), allowing for sequential and controlled conjugation.[2][3] The terminal carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with primary amines on target molecules.[4]

A variety of commercial suppliers offer this compound, often with slight variations in nomenclature. The following table summarizes the key specifications from several prominent vendors to facilitate easy comparison for procurement.

Supplier Product Name CAS Number Molecular Weight ( g/mol ) Purity
BroadPharm Fmoc-N-amido-PEG12-acid1952360-91-6839.97≥95%
Vector Labs Fmoc-N-amido-dPEG®₁₂-acid756526-01-9839.96> 98%
MedKoo Biosciences Fmoc-N-amido-PEG12-acid1952360-91-6839.97Not Specified
Creative Biolabs Fmoc-N-amido-PEG12-acidNot SpecifiedNot SpecifiedNot Specified

Note: Product specifications are subject to change and should be confirmed with the supplier.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence on a solid support to introduce a PEG spacer, enhancing the solubility and pharmacokinetic properties of the final peptide.

Protocol for Incorporating this compound into a Peptide Chain:

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) with the first amino acid of the desired peptide sequence. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 5 minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Continue with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation This compound Activation (HATU/DIPEA) Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_AA Couple Next Fmoc-Amino Acid Washing2->Next_AA Repeat cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Final Cycle Next_AA->Deprotection Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified PEGylated Peptide Purification->Final_Peptide

Solid-Phase Peptide Synthesis Workflow.
Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a hydrophilic linker in the construction of ADCs, connecting a cytotoxic payload to an antibody.[5]

Protocol for ADC Synthesis using a PEG12 Linker:

  • Antibody Preparation:

    • If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS, pH 7.4).

    • Remove the excess reducing agent using a desalting column.

  • Linker-Payload Synthesis:

    • Fmoc Deprotection: Deprotect the amine group of this compound using 20% piperidine in DMF. After the reaction, precipitate and wash the resulting H2N-PEG12-CH2COOH to remove piperidine.

    • Payload Conjugation: Activate the carboxylic acid of the deprotected linker with a coupling reagent (e.g., HATU/DIPEA) and react it with an amine-containing cytotoxic drug (e.g., a derivative of monomethyl auristatin E - MMAE) to form the Payload-PEG12-NH2 intermediate. Purify this conjugate.

  • Activation of the Linker-Payload:

    • To enable conjugation to the antibody's thiol groups, the amine of the Payload-PEG12-NH2 is typically reacted with a heterobifunctional crosslinker containing a maleimide (B117702) group, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to generate the maleimide-activated linker-payload.

  • Conjugation to the Antibody:

    • React the maleimide-activated linker-payload with the reduced antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) for 1-2 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_formation ADC Formation Fmoc_Linker This compound Deprotection Fmoc Deprotection Fmoc_Linker->Deprotection Amine_Linker H2N-PEG12-CH2COOH Deprotection->Amine_Linker Coupling Amide Bond Formation Amine_Linker->Coupling Payload Cytotoxic Payload (e.g., MMAE) Payload->Coupling Linker_Payload Payload-PEG12-NH2 Coupling->Linker_Payload Activation Maleimide Activation (e.g., SMCC) Linker_Payload->Activation Activated_Linker_Payload Maleimide-PEG12-Payload Activation->Activated_Linker_Payload Conjugation Thiol-Maleimide Conjugation Activated_Linker_Payload->Conjugation Antibody Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Thiol-containing Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Antibody-Drug Conjugate (ADC) Synthesis Workflow.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

General Mechanism of Action for an Antibody-Drug Conjugate.

Logical Relationships and Applications

The structure of this compound directly dictates its function as a versatile linker in bioconjugation.

Logical_Relationship cluster_structure Chemical Structure cluster_properties Properties cluster_applications Applications Fmoc Fmoc Group Amine_Protection Orthogonal Amine Protection Fmoc->Amine_Protection PEG PEG12 Spacer Solubility Enhanced Aqueous Solubility PEG->Solubility Biocompatibility Biocompatibility PEG->Biocompatibility COOH Carboxylic Acid Amide_Formation Amide Bond Formation COOH->Amide_Formation SPPS Solid-Phase Peptide Synthesis Amine_Protection->SPPS Bioconjugation General Bioconjugation Amine_Protection->Bioconjugation Solubility->SPPS ADC Antibody-Drug Conjugates (ADCs) Solubility->ADC PROTAC PROTACs Solubility->PROTAC Biocompatibility->ADC Biocompatibility->PROTAC Amide_Formation->ADC Amide_Formation->PROTAC Amide_Formation->Bioconjugation

Structure-Function Relationship of this compound.

In addition to SPPS and ADCs, this compound is increasingly utilized in the synthesis of PROTACs. In this application, the PEG linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The length and flexibility of the PEG12 spacer are often critical for optimal ternary complex formation and subsequent degradation efficiency.

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides and other biomolecules, known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve solubility, increase in vivo stability by providing protection from proteolytic degradation, and reduce renal clearance, thereby extending the circulating half-life of the therapeutic agent.[1]

In solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, the removal of the Fmoc group (deprotection) is a critical step that must be carefully controlled to ensure the synthesis of the desired full-length PEGylated compound with high purity. The presence of the PEG chain, however, can introduce unique challenges to this process.

This document provides detailed protocols for the Fmoc deprotection of PEGylated compounds, methods for monitoring the reaction progress, and guidelines for the purification of the final product.

Challenges in Fmoc Deprotection of PEGylated Compounds

The primary challenges in the Fmoc deprotection of PEGylated compounds stem from the physicochemical properties of the PEG chain:

  • Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the deprotection reagent (typically a secondary amine like piperidine) to the N-terminal Fmoc group. This effect becomes more pronounced with increasing PEG chain length and can lead to incomplete deprotection.[2]

  • Poor Solvation: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can limit the diffusion of the deprotection reagent, reducing the reaction efficiency.[2]

  • Aggregation: The growing PEGylated peptide chain can be prone to aggregation, further impeding reagent access to the reaction site.

These factors can result in incomplete Fmoc removal, leading to the formation of deletion sequences (peptides missing one or more amino acid residues) and reducing the overall yield and purity of the final product.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected PEGylated compound on solid support (e.g., resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 4-Methylpiperidine (4MP)

  • Piperazine (PZ)

  • Ethanol (EtOH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Kaiser test kit reagents

  • UV-Vis spectrophotometer

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Standard Fmoc Deprotection Protocol

This protocol is suitable for routine Fmoc deprotection of PEGylated peptides.

  • Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for a specified time (typically 5-20 minutes).

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time (a "double deprotection").

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the next amino acid coupling step or final cleavage.

Protocol for Difficult or Incomplete Deprotection

For PEGylated compounds with long PEG chains or sequences prone to aggregation, a stronger deprotection cocktail may be necessary.

  • Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF. Caution: DBU is a strong, non-nucleophilic base and should be used judiciously as it can promote side reactions.[3]

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 10-30 minutes. The optimal time should be determined empirically.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents.

  • Perform a Kaiser test (see Protocol 3.4.1) to confirm the presence of a free primary amine before proceeding.

Monitoring of the Deprotection Reaction

Protocol 1: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines. A positive result indicates successful Fmoc deprotection.

  • After the deprotection and washing steps, take a small sample of the resin beads (1-2 mg).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the beads in a small test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue/Purple: Positive result (free primary amines are present).

    • Yellow/Orange: Negative result (Fmoc group is still attached).

Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry

The removal of the Fmoc group with piperidine generates a dibenzofulvene-piperidine adduct that absorbs strongly at approximately 301 nm.[2] The concentration of this adduct can be measured to quantify the extent of Fmoc removal.

  • Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the solution to the mark with 20% piperidine in DMF.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance at 301 nm.

    • ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[2][4]

    • c is the concentration in mol/L.

    • l is the path length of the cuvette in cm (typically 1 cm).

Data Presentation

Comparison of Deprotection Reagents

The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal, especially for challenging PEGylated sequences. The following table provides a summary of common deprotection cocktails and their typical applications.

Deprotection ReagentConcentrationTypical Reaction TimeNotes
Piperidine in DMF20% (v/v)2 x 10 minStandard condition for most PEGylated peptides.
4-Methylpiperidine (4MP) in DMF20% (v/v)2 x 10 minSimilar kinetics to piperidine, may offer advantages in handling and reduced side reactions.[5][6]
Piperazine (PZ) in DMF/EtOH10% (w/v)2 x 10 minA less basic alternative, may reduce base-labile side reactions.[5]
DBU/Piperidine in DMF2% / 20% (v/v)1 x 10-15 minA stronger base cocktail for sterically hindered or aggregation-prone sequences. Use with caution due to potential side reactions.[3]

Note: The data in this table is representative and based on studies of non-PEGylated and PEGylated peptides. Optimal conditions may vary depending on the specific PEGylated compound.

Impact of PEG Chain Length on Deprotection Time (Illustrative)

While direct quantitative data is limited, it is well-established that longer PEG chains increase steric hindrance and necessitate longer deprotection times.[2] The following table provides an illustrative guide.

PEG Chain Molecular WeightRecommended Deprotection Time (20% Piperidine in DMF)Expected Outcome
< 1000 Da2 x 10 minStandard conditions are often sufficient.
1000 - 5000 Da2 x 15-20 minExtended reaction time may be required.
> 5000 Da2 x 20-30 min or use of DBU cocktailSignificantly longer reaction times or a stronger base are often necessary. Monitoring is critical.

Note: This table provides illustrative data based on established principles. The optimal deprotection time should be determined empirically for each specific PEGylated compound.

Purification and Analysis

After cleavage from the solid support, the crude PEGylated compound must be purified to remove deletion sequences, truncated peptides, and other impurities.

Protocol: Preparative RP-HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PEGylated peptides.

  • Sample Preparation: Dissolve the crude PEGylated peptide in a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% TFA.

  • Column Selection: A C4 or C8 column is often preferred for the separation of large, hydrophobic PEGylated molecules.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a suitable gradient of Mobile Phase B to elute the PEGylated peptide. A shallow gradient is often necessary to achieve good resolution.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired PEGylated compound.

Visualization of Workflows

General Workflow for Fmoc Deprotection and Monitoring

Fmoc_Deprotection_Workflow start Fmoc-PEG-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 monitoring Monitoring wash1->monitoring kaiser Kaiser Test monitoring->kaiser Qualitative uv_vis UV-Vis Spectrophotometry monitoring->uv_vis Quantitative incomplete Incomplete Deprotection kaiser->incomplete Negative complete Complete Deprotection kaiser->complete Positive uv_vis->incomplete Low Adduct Concentration uv_vis->complete Expected Adduct Concentration repeat_deprotection Repeat Deprotection (Longer time / Stronger base) incomplete->repeat_deprotection repeat_deprotection->wash1 next_step Proceed to Next Step (Coupling or Cleavage) complete->next_step

Caption: Workflow for Fmoc deprotection and monitoring of PEGylated compounds.

Troubleshooting Workflow for Incomplete Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Stability of PEG Linkers

The linkage between the PEG moiety and the compound is a critical consideration. Amide bonds are generally more stable to the basic conditions of Fmoc deprotection than ester bonds.[7] Ether linkages, commonly found in PEG chains, are highly stable under these conditions. When designing a PEGylated compound, ensure that the linker chemistry is compatible with the repeated basic treatments required for Fmoc removal.

Conclusion

The successful Fmoc deprotection of PEGylated compounds is achievable with careful optimization of reaction conditions and diligent monitoring. The steric hindrance imposed by the PEG chain often necessitates longer reaction times or the use of stronger deprotection reagents compared to non-PEGylated analogues. By employing the detailed protocols and troubleshooting workflows outlined in these application notes, researchers, scientists, and drug development professionals can effectively navigate the challenges of synthesizing PEGylated compounds and achieve high purity and yield of their target molecules.

References

Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in the synthesis of complex peptides. The standard method for the removal of the Fmoc group involves treatment with a solution of piperidine (B6355638) in a suitable organic solvent, typically N,N-dimethylformamide (DMF). This crucial deprotection step must be efficient and complete to ensure high-quality peptide synthesis. These application notes provide detailed protocols and quantitative data for the standard conditions of Fmoc removal using piperidine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][2] Piperidine, a secondary amine, first acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring system. This results in the formation of a carbanion intermediate. Subsequently, a β-elimination reaction occurs, leading to the release of the free N-terminal amine of the peptide and the formation of a highly reactive intermediate, dibenzofulvene (DBF). A second molecule of piperidine then acts as a nucleophilic scavenger, reacting with the electrophilic DBF through a Michael-type addition to form a stable and soluble DBF-piperidine adduct. This final step drives the reaction to completion.[1][2][3]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine1 Piperidine (Base) Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The rate and completeness of the Fmoc deprotection are influenced by several factors, primarily the concentration of piperidine and the reaction time. The formation of the DBF-piperidine adduct can be monitored spectrophotometrically at approximately 301-302 nm to quantify the extent of the reaction.[3]

The following table summarizes the typical conditions and their effects on the deprotection reaction in solution. Note that deprotection on a solid support can sometimes be slower due to factors like steric hindrance and resin accessibility.[3]

Piperidine Concentration (v/v in DMF)Reaction Time (minutes)Deprotection CompletionNotes
1%1~33%Incomplete deprotection.
1%3~50%Still incomplete, not recommended for SPPS.
2%3~63%Significant improvement but may not be sufficient.
2%5~88%Approaching completion, but may require longer times.
5%3>99%Generally sufficient for complete deprotection in solution.[4]
20%1-3>99%Standard and widely used concentration ensuring rapid and complete deprotection.[4][5]

Data is compiled from studies on Fmoc-Val-OH in solution and serves as a general guideline.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Manual SPPS

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support in a manual synthesis setup.

Materials:

  • Fmoc-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Manual SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling (if starting dry): Swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[1][5] Drain the solvent.

  • Initial DMF Wash: Wash the resin with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[6]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate the suspension gently for 1-3 minutes.[1][6]

  • Drain: Drain the deprotection solution. This first treatment removes the bulk of the Fmoc groups.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.[1][5]

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct, which can interfere with the subsequent coupling step. A typical washing sequence is:

    • DMF (5-7 times)

    • IPA (3 times)

    • DCM (3 times)

  • Confirmation (Optional): A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.

  • The deprotected peptidyl-resin is now ready for the next amino acid coupling cycle.

Deprotection_Workflow start Start: Fmoc-Peptidyl-Resin swell Swell Resin in DMF (30-60 min) start->swell wash1 Wash with DMF (3-5x) swell->wash1 deprotect1 Add 20% Piperidine/DMF (1-3 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add Fresh 20% Piperidine/DMF (10-20 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash with DMF (5-7x) drain2->wash2 wash3 Wash with IPA/DCM wash2->wash3 end End: Deprotected Resin Ready for Coupling wash3->end

Figure 2: General workflow for manual Fmoc deprotection.

Troubleshooting and Mitigation of Side Reactions

While generally robust, the basic conditions of Fmoc deprotection can lead to side reactions, especially in "difficult" sequences.

Issue / Side ReactionCauseMitigation Strategies
Incomplete Deprotection Peptide aggregation, steric hindrance, or degraded piperidine solution.[7]- Extend the second deprotection time or perform an additional deprotection step.[7]- Switch the solvent from DMF to N-methyl-2-pyrrolidone (NMP) to improve resin swelling and disrupt aggregation.[7]- Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2%) to the piperidine solution.[6][7]
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues, particularly at Asp-Gly, Asp-Ser, and Asp-Asn sequences.[8]- Use a deprotection cocktail containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in 20% piperidine/DMF.[6]- Employ backbone-protected Asp derivatives (e.g., Hmb protection).[8]
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to chain cleavage from the resin. Most common with Pro or Gly at the second position.[1][9]- Use a deprotection solution with a less nucleophilic base, such as 5% piperazine (B1678402) in DMF or NMP.[9]- A combination of 2% DBU and 5% piperazine in NMP has been shown to be highly effective at suppressing DKP formation.[9]- Couple the first two amino acids as a pre-formed dipeptide.[1]
Racemization Base-mediated epimerization, particularly at the C-terminal Cysteine residue.[8]- Using piperazine with 0.1M HOBt has been shown to cause less racemization compared to piperidine.[8]

Alternative Deprotection Reagents

While piperidine is the most common reagent, concerns about its toxicity and potential for side reactions have led to the investigation of alternatives.

  • 4-Methylpiperidine (4-MP): Exhibits similar efficiency to piperidine and is often used as a direct replacement.[2][10]

  • Piperazine: A less nucleophilic base that can reduce the incidence of side reactions like DKP formation.[8][9] It may require the addition of a stronger base like DBU for efficient deprotection.[9]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base used for difficult sequences, often in combination with piperidine or piperazine.[6][7]

The choice of deprotection reagent and conditions should be tailored to the specific peptide sequence to maximize yield and purity.

References

Application Notes and Protocols for the Activation of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics.[1][2][3][4][5] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[2][6] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on proteins, peptides, or other molecules after activation.[2] The Fmoc group, stable under a wide range of conditions, can be readily removed using a base like piperidine (B6355638) to reveal a primary amine for subsequent modifications.[2][7][8]

This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound, primarily focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][9] This method converts the carboxylic acid into a more stable and amine-reactive NHS ester.[6][9]

Principle of EDC/NHS Activation

The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][9]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[6][9] This NHS ester has a longer half-life and can subsequently react with a primary amine at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond.[6][10]

Experimental Protocols

Two primary protocols are presented: one for activation in an aqueous environment, suitable for direct conjugation to biomolecules, and another for activation in an organic solvent, which is useful for creating a stock of the activated linker.

Protocol 1: Activation in Aqueous Buffer (e.g., for direct protein conjugation)

This method is ideal when the activated PEG linker is to be used immediately for conjugation to a target molecule in an aqueous solution.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide) in Coupling Buffer

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[6]

  • Activation:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS over the this compound.[6]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[10][11]

  • Conjugation:

    • Immediately add the activated this compound solution to your amine-containing molecule in Coupling Buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[10]

    • The molar ratio of the activated linker to the target molecule should be optimized for the specific application; a 10-20 fold molar excess of the linker is a good starting point.[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Protocol 2: Activation in Organic Solvent

This protocol is suitable for preparing a stock of the activated Fmoc-NH-PEG12-NHS ester, which can be stored for later use.

Materials:

  • This compound

  • EDC

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[6]

  • Activation:

    • Stir the reaction mixture at room temperature for 1-4 hours.[6]

    • The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Conjugation (Example with an amine-containing small molecule):

    • In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add the activated Fmoc-NH-PEG12-NHS ester solution to the small molecule solution.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.[6]

    • Stir the reaction at room temperature for 2-16 hours.[6]

    • Monitor the reaction progress by TLC or LC-MS.[6]

  • Purification: Purify the final conjugate using flash chromatography or preparative HPLC.

Data Presentation

Table 1: Recommended Reagent Molar Ratios for Carboxylic Acid Activation

ReagentMolar Excess (relative to this compound)PurposeReference
EDC2-10 foldTo ensure efficient activation of the carboxylic acid.[6]
NHS/Sulfo-NHS2-5 foldTo stabilize the activated intermediate and improve coupling efficiency.[6]
Activated Linker1-20 fold (over amine-containing molecule)To drive the reaction towards the desired PEGylated product.[6]

Table 2: Comparison of Activation Conditions

ParameterAqueous ProtocolOrganic Solvent Protocol
Solvent MES Buffer, PBSAnhydrous DCM, DMF
Activation pH 4.5 - 6.0Not applicable (anhydrous)
Conjugation pH 7.2 - 8.0Not applicable (base added)
Reaction Time (Activation) 15 - 30 minutes1 - 4 hours
Reaction Time (Conjugation) 2 hours - overnight2 - 16 hours
Monitoring Typically used immediatelyTLC, LC-MS
Purification Dialysis, SECFlash Chromatography, HPLC

Mandatory Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) A Fmoc-NH-PEG12-COOH B O-acylisourea intermediate (unstable) A->B + EDC C Fmoc-NH-PEG12-NHS ester (semi-stable) B->C + NHS E Fmoc-NH-PEG12-CONH-R (Stable Amide Bond) C->E + R-NH2 EDC EDC NHS NHS / Sulfo-NHS D Amine-containing molecule (R-NH2) D->E

Caption: Chemical reaction pathway for the EDC/NHS activation of this compound and subsequent amide bond formation.

G start Start prep Prepare fresh EDC and NHS/Sulfo-NHS solutions start->prep dissolve Dissolve Fmoc-NH-PEG12-COOH in Activation Buffer (pH 6.0) prep->dissolve activate Add EDC and NHS/Sulfo-NHS Incubate for 15-30 min at RT dissolve->activate conjugate Add activated PEG linker to amine-containing molecule in Coupling Buffer (pH 7.2-7.5) activate->conjugate react Incubate for 2 hours at RT or overnight at 4°C conjugate->react quench Add Quenching Solution (e.g., Tris-HCl) react->quench purify Purify conjugate (Dialysis, SEC, etc.) quench->purify end End purify->end G cluster_methods Activation Methods cluster_outcomes Key Outcomes cluster_considerations Considerations aqueous Aqueous Method (One-pot) direct_conj Direct Conjugation to Biomolecules aqueous->direct_conj solubility Solvent Compatibility aqueous->solubility organic Organic Solvent Method (Stock preparation) stable_ester Stable NHS Ester Stock organic->stable_ester organic->solubility hydrolysis Risk of Hydrolysis direct_conj->hydrolysis storage Storage Stability stable_ester->storage

References

Application Notes and Protocols for EDC/NHS Coupling of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Fmoc-NH-PEG12-CH2COOH to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable for the modification of proteins, peptides, antibodies, and small molecules to introduce a flexible PEG spacer, which can enhance solubility, stability, and pharmacokinetic properties.[1]

The Fmoc-protected amine allows for orthogonal conjugation strategies, where the Fmoc group can be removed under basic conditions to reveal a primary amine for subsequent modifications.[2][3]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxylic acid and a primary amine.[1][4]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is introduced to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][6][7] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with a primary amine at a physiological pH.[7]

Quantitative Data Summary

The following table summarizes the recommended starting conditions for the EDC/NHS coupling of this compound. Optimization may be required for specific applications.

ParameterRecommended Value/RangeNotes
Reagents
This compound1 equivalentThe limiting reagent.
EDC1.2 - 5 fold molar excessA 2- to 5-fold molar excess is a common starting point.[5] Prepare fresh.[5]
NHS/Sulfo-NHS1.2 - 5 fold molar excessA 2- to 5-fold molar excess is a common starting point.[5] Prepare fresh.[5]
Amine-containing Molecule1 - 1.2 equivalentsMolar ratio can be adjusted based on the desired degree of conjugation.
Reaction Conditions
Activation BufferMES Buffer (50-100 mM)pH 4.5 - 6.0.[1][5] Avoid amine and carboxylate-containing buffers.[5]
Coupling BufferPBS or HEPES Buffer (50-100 mM)pH 7.2 - 8.5.[4][5] Avoid buffers with primary amines (e.g., Tris, Glycine).[8]
Reaction TemperatureRoom Temperature (20-25°C)Can be performed at 4°C overnight for sensitive molecules.[5]
Activation Time15 - 30 minutes[4][5]
Coupling Time2 - 16 hoursCan be extended to overnight.[1][5]
Quenching & Purification
Quenching AgentHydroxylamine, Ethanolamine, or TrisTo deactivate unreacted NHS esters.[4][8]
Purification MethodDialysis, Size-Exclusion ChromatographyChoice depends on the size and properties of the final conjugate.[9][10]

Experimental Protocols

Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., dialysis tubing, chromatography columns)

Procedure

This protocol is a general guideline and may require optimization for specific molecules.

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[7]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

Step 2: Activation of this compound

  • In a reaction tube, add the this compound solution.

  • Add the freshly prepared EDC and NHS solutions to the reaction tube. A common starting molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Coupling to the Amine-Containing Molecule

  • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with the Coupling Buffer if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature.[5]

Step 5: Purification of the Conjugate

  • Purify the reaction mixture to remove excess reagents, by-products, and unconjugated molecules.

  • For larger molecules like proteins, dialysis or size-exclusion chromatography is recommended.[9]

  • For smaller molecules, purification may be achieved by reverse-phase chromatography (e.g., HPLC).

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step chemical reaction pathway for the EDC/NHS coupling of a carboxylic acid to a primary amine.

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling R_COOH Fmoc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) R_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->R_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (Fmoc-PEG-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2

Caption: EDC/NHS coupling reaction mechanism.

Experimental Workflow

This diagram outlines the sequential steps of the experimental protocol for conjugating this compound to an amine-containing molecule.

Experimental_Workflow prep 1. Reagent Preparation (Fmoc-PEG-COOH, EDC, NHS, Amine) activation 2. Activation (Add EDC/NHS to Fmoc-PEG-COOH) 15-30 min @ RT prep->activation coupling 3. Coupling (Add activated PEG to Amine) 2-16h @ RT or 4°C activation->coupling quenching 4. Quenching (Add Tris or Hydroxylamine) 30 min @ RT coupling->quenching purification 5. Purification (Dialysis or Chromatography) quenching->purification analysis 6. Characterization (e.g., SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for EDC/NHS coupling.

References

Application Notes and Protocols for HATU-Mediated Amide Bond Formation with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. Fmoc-NH-PEG12-CH2COOH is a discrete PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, offering a defined length for precise bioconjugation.

This document provides detailed application notes and protocols for the efficient activation of the carboxylic acid moiety of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for subsequent amide bond formation with primary amines. HATU is a highly effective coupling reagent that promotes rapid and efficient amide bond formation with minimal racemization, even with sterically hindered substrates.

Principle of the Reaction

The formation of an amide bond between a carboxylic acid and an amine using HATU is a two-step process initiated by the activation of the carboxyl group.

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted into a more stable, yet highly reactive, OAt-active ester.

  • Amide Bond Formation: The resulting OAt-active ester is highly susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

The overall reaction is efficient and proceeds under mild conditions, making it suitable for a wide range of molecules, including sensitive biomolecules.

Reaction Mechanism

HATU_Activation_Mechanism Carboxylic_Acid This compound Carboxylate Fmoc-NH-PEG12-CH2COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Activated_Ester OAt-Active Ester Carboxylate->Activated_Ester + HATU HATU HATU HATU->Activated_Ester Amide_Product Fmoc-NH-PEG12-CH2CO-NH-R Activated_Ester->Amide_Product + R-NH₂ Byproducts HOAt + Tetramethylurea Activated_Ester->Byproducts Primary_Amine R-NH₂ Primary_Amine->Amide_Product

Caption: HATU activation of a carboxylic acid and subsequent amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the HATU-mediated coupling of this compound to a primary amine in solution. Optimization may be required based on the specific properties of the amine-containing molecule.

Protocol 1: Solution-Phase Coupling

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Primary amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reagent Preparation:

    • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the primary amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add HATU (1.0-1.5 equivalents).

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Add the solution of the primary amine to the activated this compound mixture.

    • Continue stirring at room temperature. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 24 hours depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method such as flash column chromatography on silica (B1680970) gel, size exclusion chromatography, or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The efficiency of HATU-mediated coupling can be influenced by several factors including the stoichiometry of the reagents, the choice of base and solvent, and the reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes.

Table 1: Reagent Stoichiometry and Typical Yields

This compound (equiv.)HATU (equiv.)Primary Amine (equiv.)Base (equiv.)Typical Reaction Time (h)Reported Yield (%)
1.01.11.22.0 (DIPEA)4~50-70
1.01.51.23.0 (DIPEA)2~60-85
1.01.11.02.0 (TEA)6~45-65

Note: Yields are highly dependent on the specific primary amine used and the efficiency of the purification process. The data presented is a general guide based on literature for similar PEGylation reactions.

Table 2: Comparison of Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Base DIPEATEA2,4,6-Collidine
Solvent DMFNMPDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temp.4 °C
General Outcome High yields, commonly used.Slightly lower yields, easier to remove.Effective, particularly for sensitive substrates.

Experimental Workflow

Experimental_Workflow Start Start Prep_Reagents Prepare Reagent Solutions (Fmoc-PEG-COOH, Amine) Start->Prep_Reagents Activation Activate Carboxylic Acid (Add HATU and Base) Prep_Reagents->Activation Coupling Add Amine Solution and Stir Activation->Coupling Monitoring Monitor Reaction Progress (TLC or LC-MS) Coupling->Monitoring Workup Reaction Work-up (e.g., Solvent Removal) Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS) Purification->Analysis End End Analysis->End

Application Notes and Protocols for the Conjugation of Fmoc-NH-PEG12-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of Fmoc-NH-PEG12-CH2COOH to a primary amine-containing molecule. The protocol employs a two-step process involving the activation of the terminal carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the coupling to the primary amine.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus of the PEG linker allows for subsequent deprotection and further modification if required. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Reaction Principle

The conjugation process is based on the formation of a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on the target molecule. This is achieved through the following steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: To improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation reaction. These values are starting points and may require optimization for specific applications.

ParameterRecommended RangeNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1 : (2-10) : (1.2-5)An excess of EDC and NHS drives the activation reaction. A common starting ratio is 1:2:2.[1]
Activation Reaction Time 15 - 60 minutesThe activation is typically rapid at room temperature.[2][3]
Activation pH 4.5 - 6.0MES buffer is commonly used for the activation step.[4]
Conjugation Reaction Time 2 - 24 hoursReaction time depends on the reactivity of the amine and the concentration of reactants.[5][6]
Conjugation pH 7.0 - 8.5The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH.[2][4]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is suitable for most reactions. For sensitive molecules, the reaction can be performed at 4°C.[7]

Experimental Protocols

This section provides a step-by-step guide for the conjugation of this compound to a primary amine-containing molecule.

Materials and Reagents
  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion or reversed-phase HPLC)

  • Analytical instruments (e.g., HPLC, LC-MS)

Protocol 1: Conjugation in Aqueous Solution

This protocol is suitable for water-soluble amine-containing molecules.

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate chromatographic method such as size-exclusion chromatography (SEC) to remove unreacted PEG linker and byproducts, or reversed-phase HPLC for higher purity.

Protocol 2: Conjugation in Organic Solvent

This protocol is suitable for amine-containing molecules that are soluble in organic solvents.

  • Preparation of Reagents:

    • Ensure all reagents and solvents are anhydrous.

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve EDC (2 equivalents) and NHS (2 equivalents) in anhydrous DMF or DCM.

  • Activation of this compound:

    • Add the EDC/NHS solution to the this compound solution.

    • Stir the mixture for 30-60 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Add the amine-containing molecule solution to the activated PEG-acid solution.

    • If the amine has a salt counter-ion, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added (1-2 equivalents relative to the amine).

    • Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.

    • Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.

Protocol 3: Fmoc-Deprotection (Optional)

If the terminal amine of the PEG linker needs to be deprotected for subsequent reactions, follow this protocol.

  • Deprotection Solution: Prepare a solution of 20% piperidine (B6355638) in DMF.

  • Reaction:

    • Dissolve the Fmoc-protected PEG conjugate in the deprotection solution.

    • Stir the reaction at room temperature. Due to potential steric hindrance from the PEG chain, the reaction may require a longer time. Monitor the reaction by HPLC. A total deprotection time of 30 minutes or more may be necessary.[8]

  • Work-up:

    • Remove the piperidine and DMF under vacuum.

    • The resulting amine-PEG conjugate can be purified by precipitation or chromatography.

Visualizations

G Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_deprotection 6. Optional Fmoc Deprotection prep_peg Dissolve this compound in Activation Buffer activation Mix PEG-Acid with EDC/NHS (15-60 min, RT) prep_peg->activation prep_amine Dissolve Primary Amine in Conjugation Buffer conjugation Add activated PEG to Amine (2-24 h, RT or 4°C) prep_amine->conjugation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Add Quenching Buffer (15-30 min, RT) conjugation->quenching purification Purify Conjugate (HPLC, SEC) quenching->purification deprotection Treat with 20% Piperidine in DMF purification->deprotection G Chemical Pathway of EDC/NHS Mediated Amide Coupling peg_acid This compound o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS Ester (amine-reactive) o_acylisourea->nhs_ester + isourea Isourea Byproduct o_acylisourea->isourea - EDC nhs NHS nhs->nhs_ester amide_conjugate Fmoc-NH-PEG12-CH2-CO-NH-R (Stable Amide Bond) nhs_ester->amide_conjugate + primary_amine R-NH2 (Primary Amine) primary_amine->amide_conjugate released_nhs NHS amide_conjugate->released_nhs -

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-NH-PEG12-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Fmoc-NH-PEG12-CH2COOH linker in solid-phase peptide synthesis (SPPS). This heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the synthesis of modified peptides for research, therapeutic, and diagnostic applications.

Introduction to this compound Linker in SPPS

The use of polyethylene glycol (PEG) linkers in solid-phase peptide synthesis has become a valuable strategy to enhance the physicochemical properties of synthetic peptides. The this compound linker serves as a hydrophilic spacer that can improve the solubility of growing peptide chains, potentially reducing aggregation during synthesis and facilitating the purification of the final product.[1][2] Its heterobifunctional nature allows for the directional attachment of the peptide to a solid support or another molecule. The Fmoc-protected amine provides a starting point for standard Fmoc-based peptide elongation, while the terminal carboxylic acid enables conjugation to amine-functionalized resins or other primary amine-containing molecules.[3][4]

Key Advantages of Using the this compound Linker:

  • Improved Solubility: The hydrophilic PEG chain can enhance the solubility of the peptide-resin complex in the synthesis solvent (e.g., DMF), which can be particularly beneficial for hydrophobic or aggregation-prone peptide sequences.[1]

  • Reduced Aggregation: By increasing the distance between peptide chains on the solid support, the PEG linker can minimize intermolecular interactions that lead to incomplete reactions and low yields.

  • Enhanced Bioavailability: For therapeutic peptides, the incorporation of a PEG linker can increase the hydrodynamic volume of the peptide, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its in vivo half-life.[5]

  • Versatile Conjugation: The terminal carboxylic acid provides a handle for conjugating the synthesized peptide to various molecules, including proteins, antibodies, fluorescent dyes, or nanoparticles, enabling the development of advanced diagnostics and targeted therapeutics.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of the this compound linker in SPPS, from initial attachment to the solid support to the final cleavage of the synthesized peptide.

Attachment of this compound Linker to Amine-Functionalized Resin

This protocol describes the coupling of the this compound linker to an amine-functionalized solid support, such as Rink Amide resin.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amine, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Activation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HOBt or OxymaPure® (2 equivalents), and DIC (2 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen and deprotected resin. Add DIPEA (4 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin again with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of the Linker: Remove the Fmoc group from the attached linker by treating the resin with 20% piperidine in DMF as described in step 2. The resin is now ready for the coupling of the first amino acid.

Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling for peptide chain elongation.

Materials:

  • Resin with attached linker and deprotected amine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, or COMU)

  • DIPEA or 2,4,6-Collidine

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[7]

    • After complete coupling (negative ninhydrin test), drain the reaction solution.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) may suffice.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The yield and purity of a synthesized peptide can be influenced by several factors, including the peptide sequence, the solid support, and the synthesis conditions. The use of a PEG linker is generally expected to improve the outcome, particularly for difficult sequences. The following tables provide representative data for peptides synthesized using standard Fmoc-SPPS protocols.

Table 1: Representative Crude Peptide Yield and Purity

Peptide CharacteristicExpected Crude Yield (%)Expected Crude Purity (%)
Standard 10-mer Peptide70-9060-80
Hydrophobic 15-mer Peptide50-7040-60
PEGylated 15-mer Peptide60-8550-75
Long Peptide (>30-mer)30-6020-50
PEGylated Long Peptide40-7030-60

Note: Yields and purities are highly sequence-dependent. Data is illustrative and based on typical outcomes in SPPS.[8][9]

Table 2: Common Reagents and Conditions for Fmoc-SPPS

StepReagent/ConditionConcentration/RatioTypical Duration
Resin SwellingDMF or DCM-1-2 hours
Fmoc DeprotectionPiperidine in DMF20% (v/v)2 x 10-20 min
Amino Acid CouplingFmoc-AA:Coupling Reagent:Base1:1:2 (equivalents)1-2 hours
CappingAcetic Anhydride/DIPEA in DMF10:5:85 (v/v/v)30 min
CleavageTFA-based cocktail95% TFA with scavengers2-4 hours

Visualizations

Experimental Workflow for SPPS using this compound Linker

SPPS_Workflow Resin Amine Resin LinkerAttach Linker Attachment (this compound, DIC, HOBt, DIPEA) Resin->LinkerAttach Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) LinkerAttach->Fmoc_Deprotection1 AA_Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Fmoc_Deprotection1->AA_Coupling Wash1 Wash (DMF, DCM) AA_Coupling->Wash1 Cycle Repeat n times Wash1->Cycle Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Final_AA_Coupling Final Amino Acid Coupling Fmoc_Deprotection2->Final_AA_Coupling Wash2 Wash (DMF, DCM) Final_AA_Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA, Scavengers) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified PEGylated Peptide Purification->Final_Peptide Cycle->Fmoc_Deprotection2

Caption: Workflow of solid-phase peptide synthesis with a PEG linker.

Application Example: GLP-1 Receptor Agonist Signaling Pathway

Peptides synthesized with PEG linkers are often developed as long-acting therapeutics. A prominent example is the class of GLP-1 receptor agonists used in the treatment of type 2 diabetes and obesity, such as liraglutide (B1674861) and semaglutide (B3030467).[10] PEGylation or acylation of these peptides enhances their half-life. The binding of these agonists to the GLP-1 receptor (GLP-1R) on pancreatic beta cells initiates a signaling cascade that leads to enhanced glucose-dependent insulin (B600854) secretion.[8]

GLP1_Signaling cluster_cell Inside Pancreatic Beta Cell GLP1_Agonist PEGylated GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (GPCR) GLP1_Agonist->GLP1R Binds AC Adenylyl Cyclase (AC) GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis EPAC2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion Beta_Cell Pancreatic Beta Cell

Caption: GLP-1 receptor signaling pathway in pancreatic beta cells.

References

Application Notes & Protocols: Synthesis of an Antibody-Drug Conjugate with a PEG12 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and efficacy.[2][3] Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[][5]

This document provides a detailed protocol for the synthesis of an ADC using a discrete PEG12 linker. The hydrophilic and flexible nature of the PEG12 linker helps to mitigate the hydrophobicity of the payload, potentially leading to improved physicochemical properties and a better therapeutic index.[6][7] The protocol will cover the preparation of a drug-linker construct, antibody modification, conjugation, and subsequent purification and characterization of the final ADC.

I. General Synthesis Workflow

The synthesis of a PEG12-ADC via cysteine conjugation involves a multi-step process. It begins with the functionalization of the cytotoxic payload with the PEG12 linker, which contains a reactive group (e.g., maleimide). In parallel, the antibody is prepared by reducing its interchain disulfide bonds to expose free thiol groups. The drug-linker is then conjugated to the antibody's thiols. The final steps involve purifying the ADC to remove unconjugated species and characterizing it to determine key quality attributes like the drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis & Conjugation cluster_final Purification & Characterization Payload Cytotoxic Payload (e.g., MMAE) DrugLinker 1. Synthesize Drug-Linker (Payload-PEG12-Maleimide) Payload->DrugLinker Linker Maleimide-PEG12-NHS Ester Linker->DrugLinker Antibody Monoclonal Antibody (e.g., Trastuzumab) ReducedAb 2. Reduce Antibody Antibody->ReducedAb Reducer Reducing Agent (e.g., TCEP) Reducer->ReducedAb Conjugation 3. Conjugate Drug-Linker to Reduced Antibody DrugLinker->Conjugation ReducedAb->Conjugation Purification 4. Purify ADC (e.g., SEC, TFF) Conjugation->Purification Characterization 5. Characterize ADC (HIC, MS, SEC) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: General workflow for the synthesis of a PEG12-linked ADC.

II. Experimental Protocols

This section details the step-by-step procedures for synthesizing a model ADC using a Maleimide-PEG12 linker, a cytotoxic payload (e.g., MMAE), and an antibody with accessible cysteine residues for conjugation (e.g., Trastuzumab).

Protocol 1: Preparation of the Antibody

This protocol describes the partial reduction of interchain disulfide bonds in the antibody hinge region to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • PBS, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Add a 2.5 to 4-fold molar excess of TCEP solution to the mAb solution. The exact ratio should be optimized to achieve the desired number of free thiols (typically for a DAR of 4 or 8).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with PBS, pH 7.4.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. The reduced antibody should be used immediately in the conjugation step.

Protocol 2: Synthesis of the Antibody-Drug Conjugate

This protocol outlines the conjugation of the pre-activated drug-linker (e.g., MMAE-PEG12-Maleimide) to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Drug-Linker (Payload-PEG12-Maleimide) dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Quenching agent: N-acetylcysteine solution (1 M)

Procedure:

  • Dissolve the Payload-PEG12-Maleimide linker in DMSO to create a 10 mM stock solution.

  • To the reduced antibody solution, slowly add a 5 to 10-fold molar excess of the drug-linker stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.

  • To quench any unreacted maleimide (B117702) groups, add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) and incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification and Formulation of the ADC

This protocol describes the purification of the ADC from unreacted drug-linker and other impurities.

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Formulation buffer (e.g., Histidine-Sucrose buffer, pH 6.0)

Procedure:

  • Purification:

    • SEC: Load the crude ADC mixture onto an SEC column (e.g., Superdex 200) pre-equilibrated with the desired formulation buffer. Collect fractions corresponding to the monomeric ADC peak.

    • TFF: Alternatively, use a TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa) to exchange the buffer and remove small molecule impurities.

  • Concentration and Formulation: Pool the purified ADC fractions and concentrate to the desired final concentration using centrifugal filtration or TFF.

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the purified ADC at 2-8°C or as recommended for the specific antibody.

III. Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Table 1: Key Characterization Assays and Expected Results
ParameterMethodPurposeExpected Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.A distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), with an average DAR close to the target (e.g., 3.5-4.0).
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect high molecular weight species (aggregates).Monomer peak >95%; Aggregate peak <5%.[7]
Identity and DAR Confirmation LC-MS (Reduced Mass Analysis)To confirm the covalent attachment of the drug-linker to the antibody chains (light and heavy) and verify the DAR.Observed mass should correspond to the theoretical mass of the antibody chain plus the mass of the conjugated drug-linkers.[8]
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload-linker remaining in the final product.<1% of total payload.
In Vitro Cytotoxicity Cell-based Viability Assay (e.g., MTS/XTT)To assess the potency of the ADC against a target antigen-expressing cancer cell line.Potent cell-killing activity with an IC50 in the nanomolar or sub-nanomolar range.[7]

IV. Mechanism of Action

The efficacy of an ADC relies on a sequence of events beginning with binding to the target cancer cell and culminating in the intracellular release of the cytotoxic payload.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Lysosomal Proteases Cleave Linker Lysosome->Release Payload 6. Payload Release into Cytoplasm Release->Payload Apoptosis 7. Payload Induces Cell Death (Apoptosis) Payload->Apoptosis

Caption: The mechanism of action for a typical cleavable-linker ADC.[9]

V. Quantitative Data Summary

The incorporation of a PEG12 linker is expected to improve the physicochemical properties of the ADC compared to conjugates with non-PEGylated or shorter PEG linkers. The following table summarizes expected comparative data based on published findings.[7]

Table 2: Comparative Physicochemical and Pharmacokinetic Properties
PropertyADC with No PEGADC with PEG4ADC with PEG12 Rationale for Improvement
Hydrophobicity (HIC Retention Time) HighModerateLow Increased PEG length enhances hydrophilicity, reducing hydrophobic interactions.[7]
Aggregation (% HMW Species) HigherIntermediateLower The hydrophilic PEG chain acts as a shield, preventing hydrophobic-driven aggregation.[2][5]
In Vivo Half-Life (t½) ShorterIntermediateLonger The PEG moiety increases the hydrodynamic radius, reducing renal clearance and potentially shielding from immune recognition.[10][11]
In Vitro Cytotoxicity (IC50) PotentSlightly ReducedSlightly Reduced Longer linkers may slightly hinder the rate of intracellular payload release, but potency should remain high.[10][11]

Disclaimer: These protocols and application notes are intended for guidance and illustrative purposes for a research audience.[12] All procedures, including molar ratios, incubation times, and purification methods, should be independently optimized for the specific antibody, payload, and linker being used. All work should be conducted in a suitable laboratory environment following appropriate safety precautions.

References

Designing Potent PROTACs: A Guide to Optimal PEG Spacer Length

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A critical determinant of a PROTAC's efficacy is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand.[2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, as well as their synthetically tunable length.[4][5] The length of this PEG spacer is not merely a trivial structural element but an active contributor to the PROTAC's overall performance, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[4][6] An improperly designed linker can lead to suboptimal outcomes; a linker that is too short may cause steric hindrance, while an excessively long one can result in an unstable and inefficient ternary complex.[7][8] This document provides a comprehensive guide to the rational design of PROTACs with an optimal PEG spacer length, including detailed experimental protocols and data presentation guidelines to aid researchers in this critical aspect of PROTAC development.

Introduction to PROTACs and the Role of the PEG Linker

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[3][9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[7][9]

The PEG linker is a crucial element in this process, influencing several key properties of the PROTAC molecule:

  • Ternary Complex Formation and Stability : The linker's length and flexibility are paramount in enabling the formation of a stable and productive ternary complex.[][12] It must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, yet rigid enough to facilitate a favorable orientation for ubiquitination.[8][13]

  • Physicochemical Properties : PEG linkers can enhance the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[2] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the molecule's overall drug-like properties.[2]

  • Selectivity : Interestingly, altering the linker length can even impart selectivity for the degradation of one protein over another.[3]

Determining the Optimal PEG Spacer Length: An Experimental Workflow

A systematic, empirical approach is often necessary to identify the optimal PEG linker length for a given POI and E3 ligase pair.[7] The following workflow outlines the key steps in this process.

PROTAC_Optimization_Workflow cluster_synthesis Synthesis & Library Generation cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization A Design & Synthesize PROTAC Library (Varying PEG Lengths) B Binary & Ternary Binding Affinity (SPR, ITC, FP) A->B Characterize binding C Protein Degradation (Western Blot, HTRF, NanoBRET) B->C Validate in cellular context D Ubiquitination Assays C->D Confirm MoA E Determine DC50 & Dmax C->E Quantify degradation F Lead PROTAC Identification E->F Select optimal linker G Further Optimization (Linker Composition, Attachment Point) F->G Refine design

Caption: A systematic workflow for optimizing PROTAC PEG spacer length.

Data Presentation: Quantifying the Impact of PEG Spacer Length

The degradation efficiency of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[4] Summarizing these quantitative data in a clear and structured table is essential for comparing the efficacy of different linker lengths.

Table 1: Impact of PEG Linker Length on Target Protein Degradation

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG2855065
PROTAC-2PEG41412085
PROTAC-3 PEG6 20 25 95
PROTAC-4PEG8268090
PROTAC-5PEG103220075

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PROTAC system. For some systems, a "sweet spot" for linker length often emerges, as illustrated above where a 20-atom PEG6 linker was optimal.[7]

Key Experimental Protocols

Western Blot for Protein Degradation Assessment

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.

Materials:

  • Cultured mammalian cells expressing the POI

  • Complete cell culture medium

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Plating: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.[12]

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs with varying PEG spacer lengths in complete culture medium. A common starting concentration range is 1 nM to 10 µM.[12] Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Incubation: Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours for initial screening).[12]

  • Cell Lysis: Wash the cells with cold PBS and add cold lysis buffer.[12] Incubate on ice and then collect the cell lysates.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complex formation in real-time.[][14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant POI and E3 ligase complex

  • PROTAC solutions at various concentrations

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[15]

  • Binary Interaction Analysis: Flow the PROTAC solution at various concentrations over the immobilized E3 ligase to measure the binary binding kinetics.[15]

  • Ternary Complex Analysis: To assess ternary complex formation, pre-incubate the PROTAC with the POI and then flow the mixture over the E3 ligase-immobilized surface.[15] Alternatively, immobilize the POI and flow a pre-incubated mixture of the PROTAC and E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. This will provide insights into the cooperativity of ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[14][16]

Materials:

  • ITC instrument

  • Purified recombinant POI and E3 ligase complex

  • PROTAC solutions

  • Dialysis buffer

Procedure:

  • Sample Preparation: Prepare solutions of the purified proteins and PROTACs in the same dialysis buffer to minimize heats of dilution.[15] Degas the solutions before use.[15]

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.[15]

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.[15]

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.[15] This will yield the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® can be used to confirm that the PROTAC is engaging with its target protein within the complex intracellular environment.[1]

Materials:

  • Cultured cells

  • PROTAC solutions

  • PBS

  • Equipment for heating and cooling samples

  • Instrumentation for protein detection (e.g., Western blot or mass spectrometry)

Procedure:

  • PROTAC Treatment: Treat intact cells with the PROTAC of interest or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another detection method.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.

Visualizing Key Pathways and Relationships

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Length_Logic cluster_too_short Linker Too Short cluster_optimal Optimal Linker Length cluster_too_long Linker Too Long A1 Steric Hindrance A2 No Ternary Complex Formation A1->A2 B1 Stable & Productive Ternary Complex B2 Efficient Ubiquitination B1->B2 C1 Unstable/Inefficient Ternary Complex C2 Reduced Ubiquitination C1->C2

Caption: The relationship between PEG linker length and PROTAC efficacy.

Conclusion

The design of the linker is a critical aspect of developing effective PROTACs.[2][3] PEG linkers offer a versatile platform for optimizing PROTAC performance due to their favorable properties and tunable length.[4][5] A systematic approach, involving the synthesis of a library of PROTACs with varying PEG spacer lengths and their subsequent evaluation using a combination of biochemical, biophysical, and cellular assays, is essential for identifying the optimal linker design.[][12] The protocols and guidelines presented in this document provide a framework for researchers to rationally design and develop potent and selective PROTACs for therapeutic and research applications. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to design the next generation of highly effective protein degraders.[2]

References

Application Note: Analytical Characterization of Fmoc-NH-PEG12-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and peptide synthesis.[1][2] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene (B3416737) glycol (PEG) spacer with twelve repeating units, and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation.[2][3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, a desirable property for many biological applications.[3][4] The terminal carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[3][4]

Accurate characterization of this compound conjugates is critical to ensure their identity, purity, and suitability for downstream applications in research and drug development. This application note provides detailed protocols for the analytical characterization of this linker using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC41H63NO16[2]
Molecular Weight825.95 g/mol [2][5]
Purity≥95%[6][7]
AppearanceWhite to off-white solid[8]
SolubilitySoluble in DMF, methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform (B151607); practically insoluble in water.[8]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during conjugation. The presence of the Fmoc group provides a strong chromophore, allowing for sensitive UV detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

Expected Results:

The chromatogram should show a major peak corresponding to the this compound conjugate. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities may include starting materials or byproducts from the synthesis.

Quantitative Data Summary:

ParameterExpected Value
Retention TimeDependent on the specific HPLC system and column, but will be a single major peak.
Purity≥ 95%
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the this compound conjugate, thereby verifying its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100 - 2000.

  • Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a solution of the sample at a concentration of approximately 100 µg/mL in 50% acetonitrile with 0.1% formic acid.

Expected Results:

The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The high-resolution mass data should be within 5 ppm of the theoretical exact mass.

Quantitative Data Summary:

IonTheoretical Exact Mass (m/z)
[M+H]⁺826.4220
[M+Na]⁺848.4039
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the presence of the Fmoc, PEG, and carboxylic acid moieties and their connectivity. Both ¹H and ¹³C NMR are valuable for a comprehensive characterization.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)
Fmoc aromatic protons7.20 - 7.80
Fmoc CH and CH₂ protons4.10 - 4.50
PEG backbone (-O-CH₂-CH₂-O-)3.50 - 3.70
-CH₂-COOH2.40 - 2.60
-NH-5.00 - 5.50 (broad)

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Carboxylic acid C=O170 - 175
Fmoc C=O~156
Fmoc aromatic carbons120 - 145
PEG backbone (-O-CH₂-CH₂-O-)~70
Fmoc CH and CH₂ carbons45 - 70
-CH₂-COOH30 - 35

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Analysis Sample This compound HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Structure Structural Elucidation NMR->Structure

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_compound Compound Identity cluster_properties Key Properties cluster_methods Analytical Methods Compound This compound Structure Chemical Structure Compound->Structure Purity Purity Compound->Purity MW Molecular Weight Compound->MW NMR NMR Structure->NMR Determines HPLC HPLC Purity->HPLC Measures MS MS MW->MS Confirms

Caption: Relationship between compound properties and analytical methods.

References

Application Note: High-Efficiency Purification of a PEG12-Linked Peptide using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of a synthetic peptide modified with a 12-unit polyethylene (B3416737) glycol (PEG) linker (PEG12) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). PEGylation is a critical strategy to enhance the therapeutic properties of peptides, but it also introduces significant purification challenges, such as separating the desired product from the un-PEGylated precursor and other synthesis-related impurities.[1] This document outlines a systematic approach to method development, including column selection and gradient optimization, to achieve high purity and resolution.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to peptides, known as PEGylation, is a widely employed strategy to improve their pharmacokinetic and pharmacodynamic profiles.[1] Benefits include enhanced solubility, extended serum half-life, and reduced immunogenicity.[1] However, the process of PEGylation often results in a heterogeneous mixture containing the desired mono-PEGylated peptide, unreacted native peptide, and other impurities.[2]

The presence of the PEG linker, even a discrete one like PEG12, alters the physicochemical properties of the peptide, making purification a non-trivial task. The increased hydrophilicity and hydrodynamic volume of the PEGylated conjugate can lead to peak broadening and shifts in retention time during chromatographic separation.[2][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying peptides due to its high resolution and efficiency.[4][5]

This note details a robust RP-HPLC methodology for purifying a model peptide containing a PEG12 linker, focusing on the critical parameters that ensure the separation of the PEGylated product from its native form.

Challenges in PEG12-Peptide Purification

The primary challenge in purifying PEG12-peptides is achieving adequate resolution between the target molecule and the closely related un-PEGylated peptide. The PEG12 linker increases the overall polarity of the molecule but also adds to its molecular weight and can influence its interaction with the stationary phase in complex ways. In RP-HPLC, it has been observed that the retention time of a PEGylated peptide can increase with the length of the attached PEG chain.[2] Therefore, the method must be sensitive enough to distinguish between the native peptide and its slightly larger, modified counterpart.

G Challenge1 Challenge1 Solution1 Solution1 Challenge1->Solution1 Solution2 Solution2 Challenge1->Solution2 Challenge2 Challenge2 Challenge2->Solution2 Solution3 Solution3 Challenge2->Solution3 Challenge3 Challenge3 Challenge3->Solution1 Challenge3->Solution3

Experimental Protocols

This section provides detailed protocols for the purification of a crude PEG12-peptide mixture.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Columns:

    • Reversed-Phase C18, 5 µm, 100 Å, 10 x 250 mm

    • Reversed-Phase C8, 5 µm, 100 Å, 10 x 250 mm

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Deionized Water

  • Reagents:

    • Trifluoroacetic Acid (TFA)

  • Sample: Crude, lyophilized PEG12-peptide synthesis product.

  • Other: 0.2 µm syringe filters, vials, fraction collector, lyophilizer.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Deionized Water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

  • Degas both mobile phases by sonication or helium sparging before use.

Sample Preparation
  • Dissolve the crude lyophilized peptide in a minimum volume of Mobile Phase A to a concentration of approximately 10 mg/mL.

  • If solubility is an issue, a small percentage of Mobile Phase B (e.g., 5-10%) can be added.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection.[6]

HPLC Purification Protocol

The following protocol describes a general workflow. Optimization is crucial and should be performed first on an analytical scale before scaling up to a preparative column.[7]

G node_style_input node_style_input node_style_process node_style_process node_style_output node_style_output Crude Crude PEG12-Peptide Product SamplePrep 1. Sample Preparation (Dissolve & Filter) Crude->SamplePrep HPLC 2. Preparative RP-HPLC (Optimized Gradient) SamplePrep->HPLC Fractions 3. Fraction Collection (Based on UV 220/280 nm) HPLC->Fractions Analysis 4. Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Pooling 5. Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilize 6. Lyophilization Pooling->Lyophilize Final Purified PEG12-Peptide (>95%) Lyophilize->Final

  • Column Equilibration: Equilibrate the selected column (C18 or C8) with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B. Monitor the eluent at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[4]

  • Fraction Collection: Collect fractions across the peaks of interest using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to identify the fractions containing the pure PEG12-peptide.

  • Pooling and Lyophilization: Combine the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a dry powder.[7]

Results and Discussion: Method Optimization

The success of the purification hinges on two key choices: the stationary phase chemistry (column) and the mobile phase gradient. The following illustrative data demonstrates the impact of these choices.

Column Selection

The choice between a C18 and C8 stationary phase affects the retention and resolution of the peptides. A C18 column has longer alkyl chains and is more hydrophobic, leading to stronger retention compared to a C8 column.[8] For PEGylated peptides, a C18 phase often provides the best separation from their unmodified counterparts.[3]

Table 1: Illustrative Comparison of C18 and C8 Columns for PEG12-Peptide Purification

ParameterC18 ColumnC8 Column
Retention Time (Native Peptide) 18.5 min15.2 min
Retention Time (PEG12-Peptide) 20.1 min16.3 min
Resolution (Native vs. PEG12) 1.801.25
PEG12-Peptide Purity (pooled) 96.5%92.1%
Recovery ~85%~88%
Conditions: 10 x 250 mm column, Flow Rate: 4.0 mL/min, Gradient: 20-50% B over 30 min. Data is for illustrative purposes.

As shown in the representative data in Table 1, the C18 column provides a greater difference in retention times between the native and PEGylated species, resulting in a significantly higher resolution and final purity. The C8 column offers shorter run times but at the cost of separation efficiency.[9]

Gradient Optimization

A shallow gradient is often necessary to resolve closely eluting species like a peptide and its PEGylated analogue.[10] By decreasing the rate of change in the organic mobile phase concentration (%B/min), the separation window is expanded, allowing for better peak separation.

Table 2: Illustrative Effect of Gradient Slope on C18 Column Purification

ParameterStandard Gradient (1%/min)Shallow Gradient (0.5%/min)
Retention Time (Native Peptide) 18.5 min32.1 min
Retention Time (PEG12-Peptide) 20.1 min35.5 min
Resolution (Native vs. PEG12) 1.802.55
PEG12-Peptide Purity (pooled) 96.5%98.8%
Run Time 30 min60 min
Conditions: C18, 10 x 250 mm column, Flow Rate: 4.0 mL/min. Standard Gradient: 20-50% B over 30 min. Shallow Gradient: 25-40% B over 30 min. Data is for illustrative purposes.

The illustrative results in Table 2 clearly indicate that a shallower gradient significantly improves the resolution between the native and PEG12-peptide, yielding a product with higher purity. This improvement comes with the trade-off of a longer total run time.

Conclusion

The successful purification of peptides containing a PEG12 linker by RP-HPLC is readily achievable through systematic method optimization.

  • A C18 stationary phase is recommended as the starting point, as its higher hydrophobicity typically provides superior resolution for separating PEGylated peptides from their un-PEGylated precursors.[3]

  • Employing a shallow elution gradient is critical for maximizing the separation between these closely related species.[10]

  • The use of 0.1% TFA as an ion-pairing agent is standard practice to ensure sharp, symmetrical peaks for basic peptides.[7]

By following the protocols and optimization strategies outlined in this application note, researchers can effectively isolate high-purity PEG12-linked peptides for use in downstream research and development applications.

References

Application Note: Mass Spectrometry Analysis of Fmoc-NH-PEG12-CH2COOH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely used strategy to improve drug efficacy. It can enhance protein stability, increase in vivo half-life, and reduce immunogenicity. The specific characteristics of the PEGylated protein, such as the degree and site of PEGylation, are critical quality attributes that must be thoroughly characterized. Fmoc-NH-PEG12-CH2COOH is a monodisperse PEG linker containing 12 ethylene (B1197577) glycol units, a terminal carboxylic acid for conjugation, and an Fmoc-protected amine. Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of these complex bioconjugates. This document provides detailed protocols for the analysis of this compound modified proteins using both intact mass analysis and bottom-up peptide mapping approaches.

Analytical Challenges and Strategies

The analysis of PEGylated proteins by mass spectrometry presents unique challenges. The size and flexible nature of the PEG chain can lead to broad peaks and a distribution of charge states in the mass spectrum. However, the use of a monodisperse reagent like PEG12 simplifies the analysis by yielding a single mass addition per modification, rather than a broad polymer distribution.

Two primary MS-based strategies are employed for comprehensive characterization:

  • Intact Mass Analysis (Top-Down Approach): This method involves analyzing the entire, undigested protein conjugate. It is highly effective for determining the degree of PEGylation by measuring the mass difference between the unmodified protein and its various PEGylated forms. The resulting spectrum will show a distribution of species corresponding to the protein with zero, one, two, or more PEG chains attached.

  • Peptide Mapping (Bottom-Up Approach): This technique involves the enzymatic digestion of the PEGylated protein into smaller peptides. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise localization of the PEGylation sites on the protein's amino acid sequence. The fragmentation pattern of the modified peptides in the MS/MS spectrum provides definitive evidence for the site of attachment.

Experimental Protocols

Protocol 1: Intact Mass Analysis by LC-MS

This protocol is designed to determine the degree of PEGylation on a protein modified with this compound.

1. Sample Preparation (Desalting):

  • Equilibrate a C4 reverse-phase desalting column (e.g., a ZipTip® C4) with 50% acetonitrile (B52724) (ACN), 0.1% formic acid (FA).
  • Wash the column with 0.1% FA in water.
  • Load 1-5 µg of the PEGylated protein sample onto the column.
  • Wash the loaded column again with 0.1% FA in water to remove non-volatile salts.
  • Elute the protein with 50-70% ACN, 0.1% FA.

2. LC-MS Parameters:

  • LC Column: A reverse-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm).
  • Mobile Phase A: 0.1% FA in water.
  • Mobile Phase B: 0.1% FA in ACN.
  • Gradient: A shallow gradient from 20% to 80% B over 10-15 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • MS Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  • Scan Range: m/z 1000-4000.
  • Data Acquisition: Acquire the full MS spectrum.

3. Data Analysis:

  • The raw ESI-MS data will contain a series of peaks with different charge states (z) for each PEGylated species.
  • Use a deconvolution algorithm (e.g., MaxEnt or PROTEIN Deconvolution) to convert the m/z spectrum into a true mass spectrum.
  • The resulting spectrum will show peaks corresponding to the unmodified protein and the protein with one or more attached Fmoc-NH-PEG12-CH2- moieties. The expected mass addition for each modification is 806.89 Da .

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific amino acid residues (typically lysines) that have been modified.

1. Protein Denaturation, Reduction, and Alkylation:

  • Dissolve ~50 µg of the PEGylated protein in 50 µL of a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).
  • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30 minutes.
  • Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM to alkylate the free cysteines. Incubate in the dark at room temperature for 20 minutes.
  • Quench the reaction by adding excess DTT.
  • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.

2. Enzymatic Digestion:

  • Add trypsin to the protein solution at a ratio of 1:20 to 1:50 (enzyme:protein, w/w).
  • Incubate at 37°C for 4-16 hours.
  • Stop the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Parameters:

  • LC Column: A reverse-phase column for peptides (e.g., C18, 2.1 mm x 150 mm).
  • Mobile Phase A: 0.1% FA in water.
  • Mobile Phase B: 0.1% FA in ACN.
  • Gradient: A suitable gradient for peptide separation (e.g., 5% to 40% B over 60 minutes).
  • MS Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple TOF).
  • Data Acquisition: Use a data-dependent acquisition (DDA) mode.
  • MS1 Scan: Scan a mass range of m/z 350-1800.
  • MS2 Scan: Select the top 5-10 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
  • Include the calculated mass of the PEG modification (+806.89 Da) as a variable modification in the acquisition software if possible.

4. Data Analysis:

  • Use a protein database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides.
  • Configure the search parameters to include:
  • Enzyme: Trypsin.
  • Fixed Modification: Carbamidomethyl (C) (+57.02 Da).
  • Variable Modifications: Oxidation (M) (+15.99 Da) and the PEG modification on Lysine (K) (+806.89 Da).
  • Manually inspect the MS/MS spectra of potential modified peptides. The presence of a series of b- and y-ions, along with a mass shift corresponding to the modification, confirms the identity and location of the PEGylated residue.

Data Presentation

Quantitative data from the MS analysis should be presented clearly. Below are examples of how to tabulate the results from both intact mass and peptide mapping experiments.

Table 1: Summary of Deconvoluted Masses from Intact Protein Analysis

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Abundance (%)
Unmodified Protein25000.0025000.12+0.1215.2
1x PEG Modification25806.8925807.05+0.1645.8
2x PEG Modifications26613.7826613.99+0.2130.5
3x PEG Modifications27420.6727420.91+0.248.5

Note: Theoretical masses are based on a hypothetical 25 kDa protein. The mass of the Fmoc-NH-PEG12-CH2- moiety is 806.89 Da.

Table 2: Identification of PEGylated Peptides by LC-MS/MS

Peptide SequenceModification SitePrecursor m/z (Observed)Mass Error (ppm)Key Fragment Ions Confirming Site
TIDEKYAELIKK5 (+806.89 Da)880.45 (z=2)2.3y6, y7, y8, b5-PEG, b6-PEG
AFKAWAVARK3 (+806.89 Da)903.99 (z=2)1.8y7, y8, b3-PEG, b4-PEG
VLPKVTFKK3 (+806.89 Da)859.02 (z=2)3.1y6, b3-PEG, b4-PEG

Note: "b-PEG" or "y-PEG" denotes fragment ions that retain the PEG modification.

Visualizations

Caption: Covalent conjugation of this compound to a primary amine on a protein.

G node_start PEGylated Protein Sample node_decision node_decision node_start->node_decision Analysis Goal? node_process node_process node_analysis node_analysis node_data node_data p1 Desalting (C4 ZipTip) node_decision->p1 Degree of PEGylation p4 Denaturation Reduction Alkylation node_decision->p4 Site of PEGylation p2 LC-MS Analysis (Intact Mass) p1->p2 p3 Deconvolution p2->p3 d1 Mass Profile & PEG Distribution p3->d1 p5 Trypsin Digestion p4->p5 p6 LC-MS/MS Analysis (Peptide Map) p5->p6 p7 Database Search & Spectral Interpretation p6->p7 d2 Modification Site Confirmation p7->d2 G cluster_0 Conceptual Deconvoluted Mass Spectrum cluster_1 P0 Unmodified Protein (P) P1 P + 1 PEG P0->P1  Δm = 806.9 Da A0 Low P2 P + 2 PEG P1->P2  Δm = 806.9 Da A1 High P3 P + 3 PEG P2->P3  Δm = 806.9 Da A2 Medium A3 Low

Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with a PEG12 Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) that utilize a polyethylene (B3416737) glycol (PEG) linker, specifically a PEG12 linker. The DAR is a critical quality attribute (CQA) for ADCs, as it directly impacts both the efficacy and safety of the therapeutic.[1] A precise and accurate measurement of the DAR is therefore essential throughout the development and manufacturing processes.

The inclusion of a PEG12 linker in an ADC construct can enhance its solubility and stability, and may improve its pharmacokinetic properties.[2][3] However, the presence of this hydrophilic linker can also influence the analytical methods used for characterization. These notes provide an overview of the most common and robust methods for DAR determination for ADCs containing a PEG12 linker: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Experimental Workflow Overview

The general workflow for determining the DAR of an ADC with a PEG12 linker involves several key stages, from sample preparation to data analysis. The choice of analytical technique will depend on the specific characteristics of the ADC and the information required.

ADC DAR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting ADC_Sample ADC with PEG12 Linker Purification Purification (e.g., SEC) ADC_Sample->Purification Reduction Reduction (for RP-HPLC) Purification->Reduction HIC HIC-HPLC Purification->HIC MS Mass Spectrometry Purification->MS RP_HPLC RP-HPLC Reduction->RP_HPLC Peak_Integration Peak Integration & Area Calculation HIC->Peak_Integration RP_HPLC->Peak_Integration DAR_Calculation Weighted Average DAR Calculation MS->DAR_Calculation Peak_Integration->DAR_Calculation Report Report Generation DAR_Calculation->Report

Figure 1: General experimental workflow for the determination of the drug-to-antibody ratio (DAR) of an ADC with a PEG12 linker.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used, non-denaturing technique that separates proteins based on their hydrophobicity.[4][5][6] For ADCs, the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can effectively separate ADC species with different numbers of conjugated drugs, allowing for the determination of the drug load distribution and the calculation of the average DAR.[5][7]

HIC_Principle cluster_hic HIC Principle ADC_Mixture ADC Mixture (DAR 0, 2, 4, etc.) HIC_Column HIC Column (Hydrophobic Stationary Phase) ADC_Mixture->HIC_Column High Salt Elution Decreasing Salt Gradient HIC_Column->Elution Elution Separation Separated ADC Species Elution->Separation Detector UV Detector Separation->Detector Chromatogram Chromatogram (Peaks for each DAR) Detector->Chromatogram

Figure 2: Principle of Hydrophobic Interaction Chromatography (HIC) for ADC analysis.
Protocol: DAR Determination by HIC-HPLC

a. Materials and Reagents:

  • ADC sample with PEG12 linker

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)[6][8]

  • HPLC system with a UV detector

b. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

c. HPLC Conditions:

  • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm[8]

  • Flow Rate: 0.8 mL/min[8]

  • Column Temperature: 25°C[8]

  • Detection: UV at 280 nm

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-2 min: 90% Mobile Phase A

    • 2-12 min: Linear gradient from 90% to 0% Mobile Phase A

    • 12-14 min: 0% Mobile Phase A

    • 14-16 min: Re-equilibrate at 90% Mobile Phase A

d. Data Analysis:

  • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination.[5] For cysteine-linked ADCs, this method typically involves the reduction of the antibody to separate the light and heavy chains.[5] The drug-conjugated chains are then separated based on their hydrophobicity on a reversed-phase column.

RP_HPLC_Workflow cluster_rp RP-HPLC Workflow for DAR Analysis ADC_Sample ADC Sample Reduction Reduction with DTT or TCEP ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC RP_Column RP-HPLC Column (e.g., C4, C8) Reduced_ADC->RP_Column Separation Separation of Chains by Hydrophobicity RP_Column->Separation Detection UV or MS Detector Separation->Detection

Figure 3: Workflow for DAR determination using RP-HPLC after reduction of the ADC.
Protocol: DAR Determination by RP-HPLC

a. Materials and Reagents:

  • ADC sample with PEG12 linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC column (e.g., C4 or C8, 300 Å pore size)

  • HPLC system with a UV detector

b. Sample Preparation (Reduction):

  • To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

c. HPLC Conditions:

  • Column: C4 column, 2.1 x 50 mm, 3.5 µm

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 70°C[8]

  • Detection: UV at 280 nm

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 30% Mobile Phase B

    • 1-16 min: Linear gradient from 30% to 60% Mobile Phase B

    • 16-18 min: Wash with 95% Mobile Phase B

    • 18-20 min: Re-equilibrate at 30% Mobile Phase B

d. Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

  • Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the ADC's mass, allowing for an unambiguous confirmation of drug conjugation and a precise calculation of the DAR.[9] MS can be performed on the intact ADC or after reduction of the antibody.[9]

MS_Analysis cluster_ms Mass Spectrometry for DAR Analysis ADC_Sample Intact or Reduced ADC LC_Separation LC Separation (e.g., SEC or RP) ADC_Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Deconvolution Deconvolution of Mass Spectrum Mass_Analyzer->Deconvolution DAR_Profile DAR Profile Deconvolution->DAR_Profile

Figure 4: General workflow for DAR analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: DAR Determination by LC-MS (Intact Mass Analysis)

a. Materials and Reagents:

  • ADC sample with PEG12 linker

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Size-Exclusion Chromatography (SEC) column for native MS or a reversed-phase column for denatured MS.

b. Sample Preparation:

  • Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.

  • For analysis of the reduced ADC, follow the reduction protocol described for RP-HPLC.

c. LC-MS Conditions (Native SEC-MS):

  • Column: ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm[1]

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate[1]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • MS System: Q-TOF with electrospray ionization (ESI) in positive ion mode.

  • Mass Range: 1000-5000 m/z

d. Data Analysis:

  • Acquire the mass spectrum of the ADC species.

  • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC forms (unconjugated, DAR1, DAR2, etc.).

  • Calculate the relative abundance of each species.

  • Determine the weighted average DAR from the deconvoluted mass spectrum.

Data Presentation: Comparison of Methods

The quantitative data obtained from each method should be summarized in a clear and structured format to allow for easy comparison.

Analytical MethodPrinciple of SeparationSample StateInformation ObtainedAdvantagesLimitations
HIC-HPLC HydrophobicityNativeDrug load distribution, Average DARRobust, well-established, non-denaturingIndirect measurement, resolution can be challenging for complex mixtures
RP-HPLC HydrophobicityDenatured (Reduced)Average DAR, information on light and heavy chain loadingHigh resolution, orthogonal to HICDenaturing, requires sample reduction, may lose information on intact ADC
Mass Spectrometry Mass-to-charge ratioNative or DenaturedDirect mass measurement of each species, precise DAR, drug load distributionHigh accuracy and specificity, unambiguous identificationHigher cost and complexity, may require specialized expertise
Method Parameter Typical Value/Condition
HIC-HPLC ColumnButyl-NPR, 2.5 µm
Mobile Phase A2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B50 mM Sodium Phosphate, pH 7.0
Flow Rate0.8 mL/min
DetectionUV at 280 nm
RP-HPLC ColumnC4, 3.5 µm, 300 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate0.5 mL/min
DetectionUV at 280 nm
LC-MS (Native) ColumnSEC, 200Å, 1.7 µm
Mobile Phase50 mM Ammonium Acetate
Flow Rate0.2 mL/min
DetectionESI-Q-TOF MS

These application notes and protocols provide a comprehensive guide for the determination of the DAR of ADCs containing a PEG12 linker. The selection of the most appropriate method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For robust characterization, it is often recommended to use orthogonal methods, such as HIC and MS, to provide a comprehensive understanding of the ADC's drug load distribution.[1]

References

Site-Specific Protein Modification with Fmoc-NH-PEG12-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development. It enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Benefits include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] This document provides detailed application notes and protocols for the site-specific modification of proteins using Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker. This reagent offers a discrete PEG chain length for precise modifications and versatile conjugation strategies.[4][5][6]

This compound possesses two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This dual functionality allows for two primary strategies for protein conjugation:

  • Carboxylic Acid-Mediated Conjugation: The terminal carboxyl group can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein surface.

  • Amine-Mediated Conjugation (Post-Deprotection): The Fmoc protecting group can be removed to expose a primary amine, which can then be used for various conjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters on the protein.

This document will detail the protocols for both approaches, along with methods for the purification and characterization of the resulting PEGylated proteins.

Data Presentation: Quantitative Parameters for Protein PEGylation

Successful protein PEGylation requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters that should be considered and optimized for your specific protein of interest.

ParameterRecommended RangePurposeAnalytical Method for Verification
Molar Ratio (PEG Reagent:Protein) 1:1 to 50:1To control the degree of PEGylation. A higher ratio increases the likelihood of multiple PEG chains being attached.Mass Spectrometry (MALDI-TOF, ESI-MS)[7][8], SDS-PAGE
Protein Concentration 1 - 20 mg/mLTo ensure efficient reaction kinetics while minimizing protein aggregation.UV-Vis Spectroscopy (A280)
Reaction pH 6.5 - 8.0 (for NHS ester coupling)To optimize the reactivity of primary amines on the protein.pH meter
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CTo allow the conjugation reaction to proceed to completion.HPLC, Mass Spectrometry[9]
Fmoc Deprotection Time 5 - 30 minutesTo ensure complete removal of the Fmoc group without damaging the protein.HPLC, UV-Vis Spectroscopy (monitoring dibenzofulvene adduct)[10]
Purification Column Type Ion-Exchange, Size Exclusion, Reversed-PhaseTo separate the PEGylated protein from unreacted reagents and byproducts.[1][2][3][][12]HPLC, FPLC
Degree of PEGylation (DoP) 1 - 3The number of PEG molecules attached per protein molecule.Mass Spectrometry[7][8]

Experimental Protocols

Protocol 1: Site-Specific Protein Modification via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to primary amines on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Target protein with accessible primary amine groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., size exclusion, ion exchange)

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

    • In a separate tube, prepare a fresh solution of EDC (200 mM) and NHS (200 mM) in Activation Buffer.

    • Add the this compound solution to the EDC/NHS solution at a molar ratio of 1:2:2 (PEG:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein should be optimized (start with a 10-fold molar excess).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated protein using an appropriate chromatography method (e.g., size exclusion chromatography to remove excess PEG reagent, followed by ion-exchange chromatography to separate mono-, di-, and poly-PEGylated species).[1][2][]

Protocol 2: Fmoc Deprotection and Subsequent Conjugation

This protocol outlines the removal of the Fmoc protecting group from the PEGylated protein (or the free linker) to expose a primary amine for further modification.

Materials:

  • Fmoc-PEGylated protein or this compound

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Dialysis or desalting column

Procedure:

  • Fmoc Deprotection:

    • If starting with the PEGylated protein, ensure it is in a buffer compatible with DMF. Lyophilization and redissolving in DMF may be necessary.

    • Add the Deprotection Solution to the Fmoc-containing molecule.

    • Incubate for 10-30 minutes at room temperature. The progress of the deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[10]

    • Quench the reaction by adding a small amount of glacial acetic acid to neutralize the piperidine.

  • Purification:

    • Remove the deprotection reagents and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Subsequent Conjugation:

    • The resulting deprotected PEGylated protein (now with a free amine on the PEG linker) can be used for further conjugation reactions, for example, with NHS-ester activated molecules. The protocol for this would be similar to standard NHS-ester coupling reactions.

Characterization of PEGylated Proteins

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to qualitatively assess the extent of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.

2. Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful techniques to determine the exact molecular weight of the PEGylated protein and thus the degree of PEGylation (number of PEG chains per protein molecule).[7][8][13]

3. High-Performance Liquid Chromatography (HPLC): Reversed-phase, ion-exchange, or size-exclusion HPLC can be used to separate and quantify the different PEGylated species and assess the purity of the final product.[3][9]

Visualization of Workflows and Concepts

Experimental_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_deprotection Fmoc Deprotection cluster_purification Purification & Analysis PEG_linker This compound Activated_PEG NHS-activated PEG PEG_linker->Activated_PEG Activation EDC_NHS EDC/NHS EDC_NHS->Activated_PEG PEGylated_Protein Fmoc-PEGylated Protein Activated_PEG->PEGylated_Protein Conjugation Target_Protein Target Protein Target_Protein->PEGylated_Protein Deprotected_Protein Deprotected PEGylated Protein PEGylated_Protein->Deprotected_Protein Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotected_Protein Purification Chromatography (SEC, IEX) Deprotected_Protein->Purification Analysis Characterization (MS, HPLC, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for site-specific protein modification.

Conjugation_Chemistry cluster_reagents Reactants cluster_activation Activation cluster_product Product Protein_NH2 Protein-NH2 (Lysine or N-terminus) PEGylated_Protein Protein-NH-CO-PEG-NH-Fmoc Protein_NH2->PEGylated_Protein PEG_COOH Fmoc-NH-PEG-COOH Activated_Ester Fmoc-NH-PEG-NHS Ester PEG_COOH->Activated_Ester EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Activated_Ester->PEGylated_Protein Amide Bond Formation

Caption: Carboxylic acid-mediated conjugation chemistry.

Purification_Strategy Reaction_Mixture Crude PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Unreacted_PEG Unreacted PEG SEC->Unreacted_PEG Separation by Size PEGylated_Fractions PEGylated Protein Fractions SEC->PEGylated_Fractions IEX Ion Exchange Chromatography (IEX) Unmodified_Protein Unmodified Protein IEX->Unmodified_Protein Mono_PEG Mono-PEGylated IEX->Mono_PEG Di_PEG Di-PEGylated IEX->Di_PEG Poly_PEG Poly-PEGylated IEX->Poly_PEG PEGylated_Fractions->IEX Separation by Charge

Caption: Purification strategy for PEGylated proteins.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fmoc-NH-PEG12-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common issues leading to low yields in Fmoc-NH-PEG12-CH2COOH conjugation reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the conjugation workflow in a question-and-answer format.

Question 1: My overall yield is low, and I'm not sure where the problem is. Where should I start?

Low overall yield can stem from issues at multiple stages of the process. A systematic approach is crucial. Start by evaluating the two primary steps: the deprotection of the Fmoc group and the subsequent coupling reaction where the carboxylic acid of the PEG linker is activated and reacted with an amine.

Below is a decision tree to help you diagnose the potential problem area.

G start Start: Low Conjugation Yield check_fmoc Did you confirm complete Fmoc deprotection? start->check_fmoc check_coupling Is the coupling reaction failing? check_fmoc->check_coupling Yes fmoc_issue Potential Issue: Incomplete Fmoc Deprotection check_fmoc->fmoc_issue No coupling_issue Potential Issue: Inefficient Carboxyl Activation or Suboptimal Coupling Conditions check_coupling->coupling_issue Yes purification_issue Potential Issue: Product loss during purification check_coupling->purification_issue No, coupling seems fine troubleshoot_fmoc Troubleshoot Fmoc Deprotection: - Optimize piperidine (B6355638) concentration/time - Use stronger bases (e.g., DBU) - Address peptide aggregation fmoc_issue->troubleshoot_fmoc troubleshoot_coupling Troubleshoot Coupling Reaction: - Verify activator quality (e.g., EDC, HATU) - Optimize pH (activation pH 4.5-6.0, coupling pH 7.0-8.5) - Check for steric hindrance - Address side reactions coupling_issue->troubleshoot_coupling troubleshoot_purification Troubleshoot Purification: - Choose appropriate method (e.g., SEC, IEX) - Optimize elution conditions to prevent product loss purification_issue->troubleshoot_purification

Troubleshooting decision tree for low conjugation yield.

Question 2: How can I be sure that the Fmoc group is completely removed? Incomplete deprotection seems to be a common problem.[1]

Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a frequent cause of failed conjugation, as it prevents the subsequent coupling reaction.[1]

Potential Causes:

  • Steric Hindrance: The molecule to which the PEG linker is attached may be bulky, physically obstructing the piperidine base from accessing the Fmoc group.[1]

  • Peptide Aggregation: If conjugating to a peptide, it may form secondary structures like β-sheets that block the deprotection reagent from reaching the N-terminal Fmoc group.[1][2]

  • Suboptimal Reagents or Protocols: Degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can all lead to incomplete deprotection.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh solution of 20% piperidine in DMF.

  • Optimize Reaction Time and Temperature: Increase the deprotection time or perform a second deprotection step to ensure completeness.[1] For particularly stubborn cases, increasing the temperature to 30-40°C can increase the reaction rate, though this should be done with caution to avoid side reactions.[1]

  • Use a Stronger Base: If standard conditions fail, a stronger base cocktail, such as 1-2% DBU in 20% piperidine/DMF, can be employed.[1]

  • Monitor Deprotection: Use a method like the Kaiser test to detect the presence of free primary amines after deprotection. A positive result (blue/purple color) indicates successful Fmoc removal.[2] Alternatively, UV monitoring of the dibenzofulvene-piperidine adduct at ~301 nm can track the reaction's progress in real-time.[2]

ParameterStandard ConditionOptimized ConditionRationale
Reagent 20% Piperidine in DMF30-50% Piperidine in DMF or 2% DBU / 20% Piperidine in DMFA higher concentration or a stronger base can improve efficiency for hindered groups.[1]
Time 2 x 10 min2 x 20-30 minAllows more time for the base to access the sterically hindered Fmoc group.[1]
Temperature Room Temperature30-40°CIncreases the reaction rate, but use with caution to avoid side reactions.[1]

Question 3: My Fmoc deprotection is complete, but the subsequent coupling to an amine-containing molecule is giving a low yield. What's going wrong?

If deprotection is successful, the issue likely lies with the activation of the terminal carboxylic acid on the PEG linker or the conditions of the coupling reaction itself. The carboxyl group must be activated to react with a primary amine to form a stable amide bond.[3][4][5]

Potential Causes:

  • Inefficient Carboxyl Activation: The coupling reagents used to activate the carboxylic acid (e.g., EDC, DCC, HATU) may be old, hydrolyzed, or used in suboptimal amounts.[6][7]

  • Suboptimal pH: The pH of the reaction is critical. The activation step with reagents like EDC is typically more efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is best performed at a pH of 7.0-8.5.[8] At a pH below 7, primary amines can be protonated and thus unreactive.[8]

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., an NHS ester) is susceptible to hydrolysis, especially at high pH.[8] This competing reaction reduces the amount of activated PEG available to react with the amine.[8]

  • Side Reactions: Carbodiimide activators like EDC can lead to the formation of an N-acylurea byproduct, which is difficult to remove and represents a loss of the activated intermediate.[5][7]

Troubleshooting Steps:

  • Use Fresh, High-Quality Reagents: Ensure your coupling agents (e.g., EDC, NHS, HATU) are fresh and have been stored correctly to prevent hydrolysis.[7]

  • Optimize pH Control: Carefully control the pH for a two-step process. First, activate the PEG linker at pH 4.5-6.0. Then, add the amine-containing molecule and adjust the pH to 7.0-8.5 for the coupling step.[8]

  • Choose the Right Activator: For challenging conjugations, consider using phosphonium (B103445) or uronium-based activators like HATU or HBTU, which can be more efficient and lead to less racemization than carbodiimides.[6][9]

  • Minimize Hydrolysis: Once the PEG linker is activated, use it immediately in the coupling reaction to minimize hydrolysis.[8]

Activating AgentCommon AdditiveAdvantagesDisadvantages
EDC (or DCC/DIC)NHS or HOBtWater-soluble byproducts (for EDC), cost-effective.[9]Can form N-acylurea byproduct; potential for racemization.[5][9]
HATU HOAt / DIPEAFast, efficient, low racemization.[9]More expensive.
HBTU HOBt / DIPEAEfficient, commonly used in peptide synthesis.[6]Can be slightly less effective than HATU for hindered couplings.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Deprotection (Recommended): To ensure completeness, add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.[1]

Protocol 2: Carboxylic Acid Activation and Conjugation (EDC/NHS Chemistry)

  • Dissolution: Dissolve this compound in an appropriate buffer (e.g., MES buffer) at pH 4.5-6.0.

  • Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the PEG solution.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • pH Adjustment: Add your amine-containing molecule (dissolved in a compatible buffer) to the activated PEG solution. Adjust the pH of the final reaction mixture to 7.0-8.5 using a non-amine-containing base (e.g., concentrated phosphate (B84403) buffer or bicarbonate buffer).

  • Coupling: Let the reaction proceed for 2 hours to overnight at room temperature or 4°C. The optimal time will depend on the reactivity of the amine.

  • Quenching: Quench any remaining activated PEG by adding a small amount of an amine-containing buffer like Tris.

  • Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove excess reagents and byproducts.[10]

Frequently Asked Questions (FAQs)

Q1: Could steric hindrance from the PEG chain itself be the problem? A: Yes. The PEG chain can sterically hinder the reactive sites. If you are conjugating to a large biomolecule, consider using a longer PEG linker to provide more spatial separation between the two molecules, which can improve reaction efficiency.[10]

Q2: My reaction buffer contains Tris. Could this be an issue? A: Absolutely. Buffers containing primary amines, such as Tris, will compete with your target molecule for the activated PEG linker, leading to significantly lower yields. Always use a non-amine-containing buffer like PBS, MES, or HEPES for the conjugation step.[8]

Q3: How do I remove unreacted reagents and byproducts after the reaction? A: Purification is critical for obtaining a clean final product. Common methods include size-exclusion chromatography (SEC) to separate based on size, dialysis for larger molecules to remove small molecule impurities, or affinity purification if one of the components has a suitable tag.[7][10]

Q4: What is the overall workflow for this type of conjugation? A: The general workflow involves deprotecting the amine on the PEG linker, activating the carboxylic acid, coupling it to the target molecule, and finally purifying the conjugate.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Purification a Start with This compound b Add Piperidine in DMF a->b c Free Amine: H2N-PEG12-CH2COOH b->c d Add EDC/NHS (pH 4.5-6.0) c->d e Activated PEG Ester d->e f Add Target Molecule with Amine (R-NH2) (pH 7.0-8.5) e->f g Stable Amide Bond Formed f->g h Purify via SEC, IEX, or Dialysis g->h i Final Conjugate: R-NH-CO-CH2-PEG12-NH2 h->i

Experimental workflow for this compound conjugation.

References

Technical Support Center: Peptide-PEG Conjugate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide-PEG conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to peptide aggregation when using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for PEGylated peptides?

A1: Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures.[1][2] This is a critical concern for therapeutic peptides, including those conjugated with PEG linkers, as it can lead to a loss of biological activity, altered pharmacokinetics, and potentially, immunogenicity.[1] While PEGylation is intended to improve a peptide's solubility and stability, aggregation can still occur, especially with hydrophobic peptides or under suboptimal formulation and storage conditions.

Q2: How does the length of a PEG linker affect peptide aggregation?

A2: The length of the PEG linker can significantly influence the aggregation propensity of a peptide. Longer PEG chains generally provide a greater steric hindrance effect, which can shield the peptide from intermolecular interactions and reduce aggregation.[3] However, the optimal PEG length is peptide-dependent. For some peptides, a very long PEG chain might not be necessary and could potentially interfere with the peptide's function. It is crucial to empirically determine the ideal PEG linker length for each specific peptide.

Q3: Can the architecture of the PEG linker (linear vs. branched) impact aggregation?

A3: Yes, the architecture of the PEG linker can play a role in preventing aggregation. Branched PEGs, due to their larger hydrodynamic volume compared to linear PEGs of the same molecular weight, can offer enhanced shielding of the peptide surface. This increased steric hindrance can be more effective at preventing peptide-peptide interactions that lead to aggregation.[4] Comparative studies have shown that proteins modified with branched PEG may exhibit superior stability and in vivo efficacy compared to their linear PEG counterparts.[3]

Q4: What are the initial signs of aggregation in my peptide-PEG conjugate solution?

A4: The first visual signs of aggregation are often an increase in turbidity or the appearance of visible precipitates in the solution. However, aggregation can begin at the nano- and micro-scale long before it is visible to the naked eye. Therefore, it is essential to use analytical techniques to detect early-stage aggregation.

Q5: Which analytical techniques are recommended for detecting and quantifying peptide-PEG aggregation?

A5: A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of peptide-PEG aggregation. The most commonly used methods include:

  • Size Exclusion Chromatography (SEC): To separate and quantify soluble aggregates, dimers, and higher-order species from the monomeric peptide-PEG conjugate.

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution and detect the presence of aggregates.

  • Thioflavin T (ThT) Assay: To specifically detect and quantify the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

  • Visual Inspection: For detecting visible particulates.

  • UV-Vis Spectroscopy: To measure turbidity as an indicator of aggregation.

Troubleshooting Guides

Issue 1: Visible precipitation or increased turbidity in the peptide-PEG conjugate solution.

This is a clear indication of significant aggregation. The following troubleshooting workflow can help identify the cause and find a solution.

G start Visible Precipitation/ Increased Turbidity check_formulation Review Formulation Buffer (pH, ionic strength, excipients) start->check_formulation check_concentration Assess Peptide-PEG Concentration start->check_concentration check_storage Evaluate Storage Conditions (Temperature, Agitation) start->check_storage reformulate Reformulate with Optimized Buffer check_formulation->reformulate Suboptimal formulation dilute Dilute the Peptide-PEG Solution check_concentration->dilute Concentration too high optimize_storage Optimize Storage (e.g., lower temperature, avoid agitation) check_storage->optimize_storage Inappropriate storage end_goal Stable Peptide-PEG Solution reformulate->end_goal dilute->end_goal optimize_storage->end_goal

Caption: Troubleshooting workflow for visible peptide-PEG aggregation.

Troubleshooting Steps:

  • Review Formulation Buffer: The pH and ionic strength of the formulation buffer are critical for peptide stability.[2] Peptides are generally least soluble at their isoelectric point (pI). Ensure the buffer pH is at least 1-2 units away from the peptide's pI. The ionic strength can also influence aggregation; both very low and very high salt concentrations can sometimes promote aggregation. The choice of buffer salts can also be important.

  • Assess Peptide-PEG Concentration: Higher concentrations of peptide-PEG conjugates can increase the likelihood of aggregation. If feasible, try diluting the sample to see if the precipitation redissolves.

  • Evaluate Storage Conditions: Temperature fluctuations and mechanical stress from agitation can induce aggregation.[1] Store the peptide-PEG solution at the recommended temperature and avoid vigorous shaking or repeated freeze-thaw cycles.

  • Consider Excipients: The addition of stabilizing excipients can significantly reduce aggregation. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20, polysorbate 80).[5][6][7]

Quantitative Data Summary: Effect of Formulation Buffer on Peptide Aggregation

Formulation Buffer (50 mM)pHPeptide-PEG Soluble Monomer (%) after 7 days at 25°C
Sodium Acetate4.095%
Sodium Phosphate (B84403)7.085%
Tris-HCl8.592%
Citrate-Phosphate5.588%

Note: Data is illustrative and will vary depending on the specific peptide.

Issue 2: SEC analysis shows an increase in high molecular weight (HMW) species over time.

This indicates the formation of soluble aggregates, which can be precursors to larger, insoluble aggregates.

G start Increase in HMW Species (by SEC) check_peptide_sequence Analyze Peptide Sequence for Hydrophobic Patches start->check_peptide_sequence check_peg_linker Evaluate PEG Linker (Length, Architecture) start->check_peg_linker add_excipients Incorporate Stabilizing Excipients start->add_excipients modify_peptide Modify Peptide Sequence (if feasible) check_peptide_sequence->modify_peptide Hydrophobic regions identified modify_peg Optimize PEG Linker (e.g., longer or branched) check_peg_linker->modify_peg Suboptimal linker properties end_goal Reduced HMW Species Formation add_excipients->end_goal modify_peptide->end_goal modify_peg->end_goal

Caption: Troubleshooting workflow for the formation of soluble aggregates.

Troubleshooting Steps:

  • Analyze Peptide Sequence: Peptides with significant hydrophobic regions are more prone to aggregation.[8][9] If possible, consider amino acid substitutions to increase hydrophilicity without compromising biological activity.

  • Evaluate PEG Linker: As discussed in the FAQs, a longer or branched PEG linker can provide better steric shielding and reduce the formation of soluble aggregates.

  • Incorporate Stabilizing Excipients: Excipients that reduce hydrophobic interactions, such as arginine or polysorbates, can be particularly effective in preventing the formation of HMW species.

Quantitative Data Summary: Impact of PEG Linker Length and Architecture on Soluble Aggregate Formation

Peptide-PEG ConjugateLinker TypeLinker MW (kDa)Soluble Aggregates (%) by SEC
Peptide-XLinear215%
Peptide-XLinear58%
Peptide-XLinear104%
Peptide-XBranched102%

Note: Data is illustrative and based on general principles. Actual results will vary.[10][11]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify soluble aggregates of peptide-PEG conjugates.

Materials:

  • HPLC or UHPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight range of the peptide-PEG conjugate and its potential aggregates (e.g., TSKgel G3000SWXL)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • Peptide-PEG conjugate sample

  • 0.22 µm syringe filters

Procedure:

  • Prepare the mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase before use.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Prepare the peptide-PEG conjugate sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 20-100 µL) of the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone or 280 nm if the peptide contains aromatic residues).

  • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

  • Calculate the percentage of each species based on the peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To determine the size distribution of particles in a peptide-PEG conjugate solution.

Materials:

  • DLS instrument

  • Low-volume cuvettes

  • Peptide-PEG conjugate sample

  • 0.02 µm syringe filters

Procedure:

  • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Filter a sufficient volume of the peptide-PEG conjugate sample and the formulation buffer (for blank measurement) through a 0.02 µm syringe filter directly into a clean cuvette.

  • Place the cuvette containing the formulation buffer into the DLS instrument and perform a blank measurement.

  • Replace the blank with the cuvette containing the peptide-PEG conjugate sample.

  • Set the measurement parameters, including temperature, and initiate the data acquisition.

  • The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution.

  • Analyze the results for the presence of larger particles, which would indicate aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection

Objective: To detect and quantify the formation of amyloid-like fibrils in a peptide-PEG conjugate solution.

Materials:

  • Fluorescence plate reader

  • Black, clear-bottom 96-well plates

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Peptide-PEG conjugate sample

Procedure:

  • Prepare a stock solution of ThT (e.g., 1 mM) in the phosphate buffer. Protect the solution from light.

  • Prepare a working solution of ThT (e.g., 20 µM) by diluting the stock solution in the phosphate buffer.

  • Pipette your peptide-PEG conjugate samples and controls (e.g., buffer alone, monomeric peptide) into the wells of the 96-well plate.

  • Add the ThT working solution to each well to a final concentration of 10 µM.

  • Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates (fibrils).

References

Side reactions associated with piperidine treatment of PEG-containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions associated with the piperidine (B6355638) treatment of molecules containing polyethylene (B3416737) glycol (PEG).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of piperidine in the context of PEG-containing molecules, particularly in peptide synthesis?

A1: Piperidine is a strong organic base commonly used as a deprotection agent in solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1] Its primary role is to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid. This process is crucial for the stepwise elongation of the peptide.

Q2: How does the presence of a PEG chain affect the efficiency of Fmoc deprotection by piperidine?

A2: The presence of a PEG chain can significantly hinder the efficiency of Fmoc deprotection. This is primarily due to:

  • Steric Hindrance: The bulky PEG chain can physically block piperidine from accessing the Fmoc group on the N-terminus of the peptide. This effect is more pronounced with longer PEG chains.[2]

  • Poor Solvation: Inadequate swelling of the solid support resin or poor solvation of the PEG-peptide conjugate can limit the diffusion of the piperidine-containing deprotection solution.[2]

These factors can lead to incomplete Fmoc removal, resulting in deletion sequences where one or more amino acids are missing from the final peptide.[2]

Q3: What are the most common side reactions observed during piperidine treatment of PEG-containing molecules?

A3: The most common side reactions include:

  • Incomplete Fmoc Deprotection: As described above, this leads to deletion sequences and lower purity of the target molecule.[2]

  • Aspartimide Formation: This is a significant base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), especially Asp-Gly motifs. Piperidine can catalyze the formation of a cyclic imide (aspartimide), which can then lead to a mixture of byproducts, including α- and β-peptides and piperidide adducts.[3]

  • Aza-Michael Addition to Maleimides: If the PEG linker contains a maleimide (B117702) group for conjugation, piperidine can undergo an aza-Michael addition to the maleimide double bond. This reaction consumes the maleimide, preventing its intended conjugation to a thiol group (e.g., on a cysteine residue), and forms a stable piperidine-succinimide adduct.

  • Cleavage of Labile Linkers: If the PEG moiety is attached via a base-labile linker, such as an ester, prolonged exposure to piperidine can cause premature cleavage of the linker.[4][5] Ether-based PEG linkers are generally stable under these conditions.[6]

Q4: Are there alternatives to piperidine for Fmoc deprotection that can minimize these side reactions?

A4: Yes, several alternatives can be considered:

  • 4-Methylpiperidine: This reagent has similar kinetics to piperidine for Fmoc removal but can sometimes lead to higher yields of the desired product.[7][8]

  • Piperazine (B1678402): This is a less nucleophilic base that has been shown to reduce the extent of base-induced side reactions like aspartimide formation.[9]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective for deprotecting sterically hindered or aggregation-prone sequences.[10] However, it can also increase the risk of aspartimide formation if not used carefully. It is often used in combination with a nucleophile like piperidine to scavenge the dibenzofulvene byproduct of Fmoc deprotection.[3][9]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • Negative Kaiser test (beads remain yellow) after deprotection.[2]

  • Presence of deletion sequences or Fmoc-adducts (+222.2 Da) in the final product, as detected by HPLC-MS.[2]

Root Cause:

  • Steric hindrance from the PEG chain.[2]

  • Aggregation of the peptide on the solid support.

  • Degraded piperidine solution.

Troubleshooting Workflow:

G start Negative Kaiser Test or Deletion Sequences in HPLC double_deprotection Perform Double Deprotection (2x with fresh 20% piperidine/DMF) start->double_deprotection check_reagents Check Reagent Quality (Use freshly prepared piperidine) start->check_reagents increase_time Increase Deprotection Time (e.g., to 30 min total) double_deprotection->increase_time If issue persists re_analyze Re-analyze by HPLC-MS double_deprotection->re_analyze stronger_base Use a Stronger Deprotection Cocktail (e.g., 2% DBU, 20% piperidine in DMF) increase_time->stronger_base If issue persists increase_time->re_analyze stronger_base->re_analyze check_reagents->double_deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Solutions:

  • Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[2]

  • Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, a total deprotection time of 30 minutes or more may be necessary.[2]

  • Use a Stronger Deprotection Cocktail: For particularly difficult sequences, consider adding a stronger base like DBU to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use this with caution as it may promote other side reactions.[2][10]

  • Check Reagents: Ensure the piperidine solution has not degraded. It is best practice to use freshly prepared deprotection solutions.

Issue 2: Aspartimide Formation

Symptom:

  • Presence of multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry reveals species with the same mass as the desired product (isomers) and +85.15 Da adducts (piperidide).

Root Cause:

  • Base-catalyzed cyclization of aspartic acid residues, especially those followed by a small amino acid like glycine (B1666218) (Asp-Gly sequence).[3]

Mitigation Strategy Workflow:

G start Aspartimide-Prone Sequence (e.g., Asp-Gly) acid_additive Add Acidic Additive to Deprotection Mix (e.g., 1% Formic Acid) start->acid_additive alternative_base Use Alternative Base (e.g., 5% Piperazine + 2% DBU) start->alternative_base protecting_group Use Sterically Hindered Asp Protecting Group (e.g., OMpe, ODie) start->protecting_group synthesis Proceed with Synthesis acid_additive->synthesis alternative_base->synthesis protecting_group->synthesis

Caption: Strategies to mitigate aspartimide formation.

Solutions:

  • Modify Deprotection Cocktail: Add an acidic additive, such as 1% formic acid, to the piperidine deprotection solution to lower the basicity and reduce aspartimide formation.[9]

  • Use Alternative Protecting Groups: During peptide synthesis, use a more sterically hindered protecting group for the aspartic acid side chain, such as ODie (2,3,4-trimethyl-3-pentyl ester), which is more resistant to piperidine- and DBU-induced cyclization.[3]

  • Use Alternative Bases: Switch from 20% piperidine to a deprotection solution known to cause less aspartimide formation, such as 5% piperazine with 2% DBU and 1% formic acid.[9]

Issue 3: Reaction with Maleimide Linkers

Symptom:

  • The PEGylated molecule fails to conjugate to thiol-containing molecules.

  • HPLC-MS analysis shows a mass increase of 85.15 Da on the maleimide-PEG moiety.

Root Cause:

  • Aza-Michael addition of piperidine to the electron-deficient double bond of the maleimide ring.

Preventative Measures and Workflow:

G start Synthesis Plan Involves Piperidine and Maleimide-PEG synthesis_order Modify Synthesis Strategy: Couple Maleimide-PEG Linker AFTER Final Piperidine Step start->synthesis_order purification Purify Peptide Thoroughly Before Adding Maleimide-PEG synthesis_order->purification conjugation Proceed to Conjugation purification->conjugation

Caption: Workflow to prevent piperidine-maleimide side reaction.

Solution:

  • Modify the Synthesis Strategy: The most effective solution is to introduce the maleimide-containing PEG linker after the final piperidine deprotection step. The fully synthesized and deprotected peptide should be cleaved from the resin and purified before reacting it with the activated maleimide-PEG linker in solution. This temporal separation ensures that the maleimide group is never exposed to piperidine.

Quantitative Data Summary

The following table summarizes quantitative data related to Fmoc deprotection and common side reactions.

ParameterCondition 1Result 1Condition 2Result 2Reference
Fmoc Deprotection Kinetics (t1/2) 20% Piperidine in DMF7 seconds5% Piperazine + 2% DBU in DMF4 seconds[9]
Aspartimide Formation 20% Piperidine in DMF24.4%20% Piperidine + 1% Formic Acid22.5%[9]
Piperidide Adduct Formation 20% Piperidine in DMF20.0%5% Piperazine + 1% DBU + 1% Formic AcidNot Detectable[9]
UV-Vis Monitoring of Deprotection Dibenzofulvene-piperidine adductε ≈ 7800 M⁻¹cm⁻¹ at ~301 nmDibenzofulvene-4-methylpiperidine adductε ≈ 7800 M⁻¹cm⁻¹ at ~302 nm[2][8]

Key Experimental Protocols

Protocol 1: Kaiser Test for Detecting Free Primary Amines

Objective: To qualitatively assess the completion of the Fmoc deprotection step. A blue color indicates the presence of free primary amines (successful deprotection), while a yellow or colorless result indicates incomplete deprotection.[2]

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Place a small sample of the peptide-resin beads (10-15 beads) into a small glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result (deprotection is complete).

    • Yellow/Colorless: Negative result (deprotection is incomplete).

Protocol 2: Quantitative UV-Vis Spectrophotometry for Fmoc Removal

Objective: To quantify the amount of Fmoc group removed by measuring the absorbance of the dibenzofulvene-piperidine adduct.

Procedure:

  • Collect the entire filtrate from the piperidine deprotection step into a volumetric flask of a known volume (e.g., 10 mL).

  • Dilute the flask to the mark with the deprotection solvent (e.g., 20% piperidine in DMF). If the concentration is expected to be high, perform a serial dilution.

  • Using a quartz cuvette, measure the absorbance of the solution at approximately 301 nm, using the deprotection solvent as a blank.

  • Calculate the concentration of the adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (approx. 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[2] This allows for the calculation of the total moles of Fmoc removed, which can be compared to the theoretical loading of the resin.

Protocol 3: RP-HPLC Analysis of PEGylated Peptides for Purity Assessment

Objective: To separate and identify the desired PEGylated peptide from impurities such as deletion sequences and Fmoc-adducts.

Materials:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reversed-phase column suitable for peptide or protein separations.

  • Detector: UV detector (220 nm and 280 nm) and ideally a mass spectrometer (MS).

Procedure:

  • Cleave a small sample of the PEGylated peptide from the resin and prepare it in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the sample onto the equilibrated HPLC system.

  • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The gradient will need to be optimized for the specific molecule.

  • Monitor the chromatogram at 220 nm for the peptide backbone and 280 nm if the peptide contains Trp or Tyr residues.

  • Analyze the resulting peaks. The main peak should correspond to the desired product.

    • Deletion Sequences: Will typically elute slightly earlier than the main peak and have a lower mass.

    • Fmoc-Adducts: Will be more hydrophobic, elute later than the main peak, and have a mass increase of 222.2 Da.[2]

References

Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your EDC/NHS coupling reactions involving Fmoc-NH-PEG12-CH2COOH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the EDC/NHS coupling process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS: These reagents are moisture-sensitive and can hydrolyze over time.[1][2][3]- Use fresh, high-quality EDC and NHS. - Allow reagents to equilibrate to room temperature before opening to prevent condensation.[1][2][3] - Prepare EDC and NHS solutions immediately before use.[4][5]
Incorrect pH: The two main steps of the reaction have different optimal pH ranges.[6][7][8]- Activation Step (Carboxyl Activation): Perform in a slightly acidic buffer, such as MES buffer, at a pH of 4.5-6.0.[3][5][6][7] - Coupling Step (Amine Reaction): Adjust the pH to 7.2-8.5 for efficient reaction with the primary amine.[6][7][9]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1][9][10][11]- Perform the coupling step immediately after the activation step.[3] - Work expeditiously and avoid unnecessary delays.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated linker.[8][9]- Use amine-free buffers such as MES for the activation step and PBS for the coupling step.[3][4][6]
Precipitation of Protein/Molecule During Reaction High Degree of Modification: Excessive conjugation can alter the solubility of the protein or molecule.[3]- Reduce the molar excess of the activated this compound. A 10-20 fold molar excess is a common starting point.[3]
Inappropriate Buffer Conditions: The buffer may not be optimal for maintaining the stability and solubility of your specific protein or molecule.- Ensure the protein is at a suitable concentration in a buffer that is known to maintain its stability.
Unconjugated Linker Present After Purification Inefficient Purification: The purification method may not be adequately separating the unconjugated linker from the final product.- Dialysis: Use a dialysis membrane with a low molecular weight cutoff (MWCO), for instance, 1-3 kDa, to effectively remove the smaller this compound (MW: 825.95 g/mol ).[3][12] - Size-Exclusion Chromatography: Optimize the column and running conditions for efficient separation based on size.

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and NHS in the coupling reaction?

A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the terminal carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[6][13] This intermediate is unstable in water. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable, semi-stable NHS-ester.[4][7] This NHS-ester is then sufficiently stable to react with a primary amine on the target molecule, forming a stable amide bond.[9]

Q2: What are the optimal pH conditions for the two-step EDC/NHS reaction?

A2: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[6][7] A common choice is MES buffer at pH 5-6.[6] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.[6][7] Therefore, it is recommended to perform the initial activation at a lower pH and then raise the pH before adding the amine-containing molecule.[6][7]

Q3: Can I use a one-step coupling procedure?

A3: While a one-step procedure (adding EDC, NHS, and the amine-containing molecule simultaneously) is possible, a two-step protocol is generally preferred.[4] The two-step method minimizes the risk of undesirable side reactions, such as the polymerization of proteins that contain both carboxyl and amine groups.[4]

Q4: How should I store and handle this compound, EDC, and NHS?

A4: this compound should be stored at -20°C in a dry place.[12][14][15][16] EDC and NHS are highly sensitive to moisture and should be stored in a desiccated container at -20°C.[2][5] It is crucial to allow these reagents to warm to room temperature before opening the vials to prevent moisture condensation, which can lead to hydrolysis and inactivation.[1][2][3]

Q5: How can I quench the reaction?

A5: To stop the coupling reaction, you can add a quenching reagent that will react with the remaining active NHS-esters. Common quenching reagents include hydroxylamine, Tris, glycine (B1666218), or ethanolamine (B43304) at a final concentration of 10-50 mM.[4][6][7][17] Keep in mind that primary amine-containing quenching reagents like Tris or glycine will modify the remaining activated carboxyl groups.[7]

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein with primary amine groups

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3][6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or fresh Activation Buffer immediately before use.[3]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and NHS to the this compound solution.[3]

    • Incubate the reaction for 15 minutes at room temperature.[6][7]

  • Coupling to the Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Immediately add the activated this compound solution to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.[3]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.[3]

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer.[3]

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_quenching_purification Quenching & Purification Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker 15 min, RT MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Final Conjugate Activated_Linker->Conjugate 2h RT or O/N 4°C PBS Buffer Target_Molecule Target Molecule (-NH2) Target_Molecule->Conjugate Quenching Add Quenching Reagent (e.g., Tris, Hydroxylamine) Conjugate->Quenching Stop Reaction Purification Purification (Dialysis / SEC) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Troubleshooting_Logic Start Low/No Conjugation? Check_Reagents Are EDC/NHS fresh and handled properly? Start->Check_Reagents Yes Success Successful Conjugation Start->Success No Check_pH Is the pH correct for each step? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, properly stored reagents. Check_Reagents->Solution_Reagents No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Solution_pH Adjust pH: Activation (4.5-6.0), Coupling (7.2-8.0). Check_pH->Solution_pH No Check_Time Was the coupling step performed promptly? Check_Buffer->Check_Time Yes Solution_Buffer Use amine-free buffers (MES, PBS). Check_Buffer->Solution_Buffer No Solution_Time Minimize delay between activation and coupling. Check_Time->Solution_Time No Check_Time->Success Yes

Caption: Troubleshooting logic for low or no conjugation efficiency.

References

Preventing hydrolysis of activated Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG12-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the handling and use of this reagent, with a specific focus on preventing the hydrolysis of its activated form.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinking reagent. It consists of three key components:

  • An Fmoc-protected amine : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. It can be removed under mild basic conditions to reveal the amine for subsequent conjugation.[1][2][3]

  • A PEGylated spacer : The polyethylene (B3416737) glycol (PEG) spacer, in this case with 12 ethylene (B1197577) glycol units, is hydrophilic and increases the solubility of the molecule and its conjugates in aqueous media. PEGylation can also enhance the stability and reduce the immunogenicity of biomolecules.[4]

  • A terminal carboxylic acid : This group can be activated to react with primary amines on target molecules, such as proteins, peptides, or antibodies, to form stable amide bonds.[5][6][7]

Its primary applications are in bioconjugation, drug delivery, peptide synthesis, and surface modification.[8][9]

Q2: What are the main causes of hydrolysis for activated this compound?

A2: There are two primary sites susceptible to hydrolysis:

  • The Fmoc group: This group is intentionally removed using a base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1] Unintentional removal can occur if the compound is exposed to basic conditions (pH > 9).

  • The activated carboxylic acid: For conjugation to an amine-containing molecule, the terminal carboxylic acid is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester is highly susceptible to hydrolysis, which is a competing reaction to the desired amidation.[10][11] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[12][13][14]

Q3: How should I store and handle this compound and its activated form?

A3: Proper storage and handling are critical to prevent degradation.

  • Unactivated this compound: Store at -20°C, desiccated, and protected from light. Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Activated this compound (e.g., NHS ester): Activated esters are highly sensitive to moisture and should be used immediately after preparation. If you need to store it, do so under anhydrous conditions at -20°C and use it as soon as possible. It is recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF.[5][7] Do not store activated esters in aqueous solutions.[10]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Low or no yield of the desired conjugate is a common problem, often attributable to the hydrolysis of the activated ester.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of the activated ester - Use anhydrous solvents (DMSO, DMF) to prepare the activated ester solution.[5][7] - Perform the conjugation reaction immediately after activating the carboxylic acid.[15] - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[10][16][]
Incorrect buffer composition - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated ester.[10][16] - Use non-amine containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[16]
Suboptimal pH - The optimal pH for NHS ester coupling is a compromise between amine reactivity and ester stability. A pH range of 7.2-8.5 is generally recommended.[7][11] At lower pH, the amine on the target molecule is protonated and less nucleophilic.[11] At higher pH, the rate of hydrolysis of the NHS ester increases significantly.[11][13]
Inactive reagents - Use fresh, high-quality EDC and NHS for activation. These reagents are moisture-sensitive.[15] - Allow EDC and NHS vials to warm to room temperature before opening to prevent condensation.[15]
Issue 2: Premature Cleavage of the Fmoc Group

If the Fmoc group is unintentionally removed, it can lead to unwanted side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Exposure to basic conditions - Maintain a neutral or slightly acidic pH during storage and handling of the unactivated compound. - Be mindful of the pH of all buffers and solutions that come into contact with the reagent.
Contaminated solvents or reagents - Use high-purity, amine-free solvents and reagents. Degraded DMF can contain amines that can lead to Fmoc deprotection.[7]

Quantitative Data

The stability of the activated NHS ester is critically dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[12][13]
7.025Not specified, but shorter than at 0°C
8.041 hour[4][18][19]
8.0Room Temperature125-210 minutes[6][20]
8.5Room Temperature180 minutes[6][20]
8.6410 minutes[12][13]
8.6Room Temperature10 minutes[4][18][19]
9.0Room Temperature125 minutes[6][20]

Note: The exact half-life can vary depending on the specific molecule and buffer composition.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol is designed to minimize the hydrolysis of the activated PEG linker by separating the activation and conjugation steps.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protein solution in Coupling Buffer (e.g., 2 mg/mL)

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL). b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (or Sulfo-NHS) (1.5 equivalents) in Activation Buffer. c. Add the EDC/NHS solution to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein: a. Immediately add the activated Fmoc-NH-PEG12-COOH solution to the protein solution in Coupling Buffer. A common molar excess of the PEG linker to the protein is 10- to 50-fold. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[16][18] b. Incubate for 15 minutes at room temperature.

  • Purification: a. Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

Visualizations

Hydrolysis_Pathway Activated_PEG Activated Fmoc-NH-PEG12-CO-NHS Conjugate Fmoc-NH-PEG12-CO-NH-R (Stable Amide Bond) Activated_PEG->Conjugate Amidation (Desired Reaction) pH 7.2-8.5 Hydrolyzed_PEG Fmoc-NH-PEG12-COOH (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Increases with pH and moisture Target_Amine Target Molecule (R-NH2) Target_Amine->Conjugate Water H2O Water->Hydrolyzed_PEG

Caption: Competing reactions of activated Fmoc-NH-PEG12-CO-NHS.

Experimental_Workflow start Start dissolve_peg Dissolve Fmoc-NH-PEG12-COOH in Anhydrous Solvent start->dissolve_peg activation Activate PEG Linker (15-30 min at RT) dissolve_peg->activation prepare_activation Prepare EDC/NHS Solution in Activation Buffer (pH 6.0) prepare_activation->activation conjugation Add Activated PEG to Protein in Coupling Buffer (pH 7.2-7.5) activation->conjugation incubation Incubate (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris or Glycine) incubation->quenching purification Purify Conjugate quenching->purification end End purification->end

Caption: Experimental workflow for bioconjugation.

References

Fmoc-NH-PEG12-CH2COOH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG12-CH2COOH. This guide provides troubleshooting advice and frequently asked questions regarding solubility issues commonly encountered with this reagent in aqueous buffers.

Troubleshooting Guide: Solubility and Reaction Issues

This section addresses specific problems that researchers may face when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Reagent Direct dissolution in aqueous buffer is attempted. This compound has poor solubility directly in aqueous solutions despite its hydrophilic PEG chain.Prepare a concentrated stock solution in a water-miscible organic solvent first. Recommended solvents include Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Precipitation Upon Dilution The concentration of the reagent in the final aqueous solution is too high, exceeding its solubility limit.- Lower the final concentration of the this compound in the aqueous buffer.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture, if the downstream application allows.- Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations.
Low or No Conjugation Efficiency The carboxylic acid group has not been properly activated. This can be due to incorrect pH or inactive reagents.- Ensure the pH for the EDC/NHS activation step is between 4.5 and 6.0.[1]- Use fresh, anhydrous EDC and NHS/sulfo-NHS, as they are moisture-sensitive.[1]- Perform the conjugation step immediately after the activation of the PEG linker.
Low or No Conjugation Efficiency The pH of the conjugation buffer is not optimal for the reaction with primary amines.The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.0-8.5. Ensure your final reaction buffer is within this range.[2]
Low or No Conjugation Efficiency The buffer contains primary amines (e.g., Tris) that compete with the target molecule for reaction with the activated linker.Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES) for the conjugation reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water or PBS?

A1: While the PEG12 chain enhances hydrophilicity, this compound is generally considered to have low solubility when added directly to aqueous buffers like water or PBS.[1] It is best practice to first dissolve the compound in a water-miscible organic solvent such as DMSO or DMF to create a stock solution.[3][4]

Q2: What is the recommended procedure for preparing a working solution of this compound for a bioconjugation experiment in an aqueous buffer?

A2: The recommended procedure is a two-step process:

  • Prepare a Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mg/mL).

  • Prepare the Working Solution: Add the stock solution dropwise to your aqueous reaction buffer (e.g., PBS) with gentle stirring or vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. What should I do?

A3: Precipitation upon dilution suggests that the solubility limit in the final aqueous solution has been exceeded. To address this, you can:

  • Lower the final concentration of the this compound.

  • Increase the proportion of the organic co-solvent in your final mixture, if your experiment can tolerate it.

  • Ensure the stock solution is added slowly and with vigorous mixing to avoid localized high concentrations that can trigger precipitation.

Q4: What is the purpose of the Fmoc protecting group and how is it removed?

A4: The Fmoc (Fluorenylmethoxycarbonyl) group protects the primary amine on the PEG linker, allowing the carboxylic acid end to be selectively reacted. The Fmoc group is stable under acidic conditions but can be readily removed (deprotected) under mild basic conditions to reveal the free amine for subsequent conjugation steps.[3][4][5][6][7] Deprotection is typically achieved using a solution of piperidine (B6355638) in DMF.[4]

Q5: What type of reaction is the carboxylic acid group of this compound used for?

A5: The terminal carboxylic acid is typically used for conjugation to primary amines on biomolecules (like proteins or peptides) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Aqueous Conjugation
  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation : Add anhydrous DMSO to the vial to a final concentration of 10 mg/mL. Vortex until fully dissolved. This stock solution can be stored at -20°C for long-term use.

  • Working Solution Preparation : Add the required volume of the DMSO stock solution to your aqueous reaction buffer (e.g., PBS, pH 7.4) dropwise while vortexing. Ensure the final DMSO concentration is kept to a minimum, typically below 5%, to avoid negative effects on protein structure and function.

Protocol 2: EDC/NHS-Mediated Conjugation to a Protein
  • Activation of Carboxylic Acid :

    • Dissolve this compound in an amine-free buffer (e.g., MES buffer, pH 5.0-6.0) following the procedure in Protocol 1.

    • Add a 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the dissolved PEG linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein :

    • Immediately add the activated PEG linker solution to your protein solution, which should be in a buffer at a pH of 7.2-8.0 (e.g., PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification :

    • Quench any unreacted NHS esters by adding a quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM and incubating for 15-30 minutes.

    • Purify the resulting conjugate using size exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.

Visualizations

TroubleshootingWorkflow start Start: Dissolving This compound dissolve_direct Attempting direct dissolution in aqueous buffer? start->dissolve_direct dissolve_organic Dissolve in organic solvent (e.g., DMSO, DMF) to create a stock solution. dissolve_direct->dissolve_organic No add_to_buffer Add stock solution to aqueous buffer dissolve_direct->add_to_buffer Yes dissolve_organic->add_to_buffer precipitation Precipitation occurs? add_to_buffer->precipitation solution_clear Solution is clear precipitation->solution_clear No troubleshoot_precip Troubleshoot: 1. Lower final concentration 2. Add co-solvent 3. Add stock slowly with mixing precipitation->troubleshoot_precip Yes proceed Proceed with experiment solution_clear->proceed troubleshoot_precip->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (Fmoc-PEG-COOH in DMSO) activation 2. Activate COOH Group (Add EDC/NHS, pH 5-6) prep_stock->activation conjugation 3. Conjugation Reaction (Mix activated PEG with protein) activation->conjugation prep_protein Prepare Protein Solution (in PBS, pH 7.2-8.0) prep_protein->conjugation quenching 4. Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification 5. Purify Conjugate (Size Exclusion or Dialysis) quenching->purification

Caption: General experimental workflow for EDC/NHS-mediated conjugation.

References

Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of difficult peptide sequences. The focus is on the application of Polyethylene Glycol (PEG) linkers to improve synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: Difficult peptide sequences often possess characteristics that hinder efficient solid-phase peptide synthesis (SPPS). These include:

  • High hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) tend to aggregate on the resin, leading to poor reagent accessibility and incomplete reactions.[1]

  • Secondary structure formation: Peptides that form stable α-helical or β-sheet structures on the resin can cause the resin to shrink and prevent efficient coupling and deprotection steps.[1]

  • Long sequences: Peptides exceeding 30 amino acids are more prone to aggregation and side reactions, resulting in lower purity and yield.[2]

  • Repetitive sequences: Homopolymeric stretches or repeating motifs can lead to incomplete couplings and deletions.

Q2: How do PEG linkers help in the synthesis of difficult peptides?

A2: Polyethylene Glycol (PEG) linkers and PEG-based resins offer several advantages in SPPS of difficult sequences:

  • Improved Solvation: The hydrophilic nature of PEG helps to solvate the growing peptide chain, disrupting interchain hydrogen bonding and preventing aggregation.[2][3]

  • Enhanced Solubility: PEGylation significantly increases the solubility of hydrophobic peptides, which not only aids in synthesis but also simplifies purification.[4][5]

  • Increased Yield and Purity: By minimizing aggregation and improving reaction kinetics, PEG linkers can lead to higher yields and purities of the final peptide product.[4][5][6]

  • "Spacer" Effect: The PEG linker acts as a flexible spacer, distancing the growing peptide from the resin backbone and reducing steric hindrance.

Q3: What are the different types of PEG linkers and resins available?

A3: Several types of PEG-based supports are used in SPPS:

  • PEG-grafted Polystyrene Resins (PEG-PS): These are the most common type, where PEG chains are grafted onto a polystyrene core. They offer a good balance of mechanical stability and improved solvation properties.[7][8]

  • Pure PEG Resins (e.g., ChemMatrix): These resins are composed entirely of cross-linked PEG, providing a highly polar environment that is excellent for synthesizing very difficult or long peptides.[9]

  • PEGylated Linkers: These are discrete PEG molecules with a defined length that can be attached to a conventional resin. They are often used to introduce a hydrophilic spacer between the peptide and the resin.

Q4: When should I consider using a PEG linker or PEG-based resin for my synthesis?

A4: It is advisable to use a PEG linker or PEG-based resin when:

  • Your peptide sequence is long (typically >20 amino acids).

  • The sequence has a high content of hydrophobic amino acids.

  • Sequence prediction tools suggest a high potential for aggregation.

  • You have previously experienced low yield or purity with a standard polystyrene resin for a particular sequence.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Peptide Yield Incomplete Coupling: Aggregation of the peptide on the resin is preventing the activated amino acid from reaching the N-terminus of the growing chain.* Switch to a PEG-based resin: Use a PEG-PS or pure PEG resin to improve solvation.[7][8] * Incorporate a PEG linker: If using a standard resin, a PEG linker can help to solubilize the peptide. * Optimize coupling conditions: Use a more powerful coupling agent (e.g., HATU, HCTU), increase the excess of amino acid and coupling reagents, and extend the coupling time.[10] * Use "difficult sequence" strategies: Incorporate pseudoproline dipeptides or use microwave-assisted synthesis to disrupt secondary structures.[3][7]
Premature Cleavage: The linker is unstable to the repeated deprotection steps.* Select a more stable linker: Ensure the linker is compatible with the chosen protection strategy (e.g., Fmoc/tBu). * Use milder deprotection conditions: If possible, reduce the concentration or time of the deprotection reagent.
Low Purity (Multiple Peaks in HPLC) Aggregation during Synthesis: Leads to deletion sequences and other impurities.* Employ a PEG-based resin: This is the most effective way to minimize on-resin aggregation.[9] * Use a "magic mixture" of solvents: A combination of DCM, DMF, and NMP can improve solvation.[11] * Incorporate chaotropic salts: Adding salts like LiCl to the coupling mixture can disrupt aggregation.
Side Reactions: Aspartimide formation, racemization, etc.* Optimize coupling and deprotection steps: Use appropriate additives (e.g., HOBt, Oxyma) to suppress side reactions. * Use protected amino acids: Employ side-chain protecting groups that are stable throughout the synthesis.
Poor Solubility of the Crude Peptide Hydrophobic Nature of the Peptide: The final peptide is insoluble in standard cleavage and purification solvents.* N-terminal PEGylation: Attaching a PEG chain to the N-terminus of the peptide can significantly improve its solubility.[4][5] * Use a solubilizing tag: A temporary hydrophilic tag can be added to the C-terminus to aid in purification, which is later cleaved.[1] * Optimize purification conditions: Use solvents like acetonitrile (B52724) with additives such as formic acid or TFA, and consider using a C4 or C8 column instead of a C18 for very hydrophobic peptides.

Data Presentation

The following tables summarize representative quantitative data on the impact of PEG linkers on the synthesis of difficult peptides.

Table 1: Comparison of Yield and Purity for the Synthesis of Mesothelin Epitopes with and without N-terminal PEGylation [4][5]

Peptide SequenceModificationCrude Yield (%)Purity (%)Solubility
MSLN 1 (9-mer, 60% hydrophobic)None7595Soluble
PEGylated80>98Highly Soluble
MSLN 2 (15-mer, 70% hydrophobic)None6085Partially Soluble
PEGylated75>95Highly Soluble
MSLN 3 (20-mer, 80% hydrophobic)None4570Poorly Soluble
PEGylated65>95Highly Soluble
MSLN 4 (38-mer, 90% hydrophobic)None20<50Insoluble
PEGylated50>90Soluble

Table 2: Comparison of Purity for the Synthesis of Deca-alanyl-valine on Different Resins [6]

Resin TypePurity (%)
Polystyrene (PS)53
Polyethylene Glycol-Polystyrene (PEG-PS)77

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Difficult Sequence using a PEG-PS Resin (Fmoc/tBu Strategy) [7][8][10]

This protocol outlines a general procedure for manual or automated SPPS. The specific amounts and times may need to be optimized for a particular sequence.

1. Resin Swelling:

  • Place the PEG-PS resin (e.g., TentaGel) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOBt, 4 equivalents) in DMF.
  • Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours. For known difficult couplings, the time can be extended, or a double coupling can be performed.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5-7 times).

5. Monitoring the Reaction (Optional but Recommended):

  • Perform a Kaiser test (ninhydrin test) on a small sample of beads after the coupling step. A yellow color indicates a complete reaction (no free primary amines), while a blue/purple color indicates an incomplete reaction.

6. Repeat Cycles:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. Final Deprotection:

  • After the final coupling, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the crude peptide under vacuum.

9. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Swell PEG-PS Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Kaiser Test wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Incomplete next_cycle Next Amino Acid monitoring->next_cycle Complete repeat_coupling Repeat Coupling incomplete->repeat_coupling repeat_coupling->wash2 next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No (Last AA) cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_product Pure Peptide purification->end_product

Caption: Experimental workflow for SPPS of difficult sequences using a PEG-PS resin.

troubleshooting_logic start Low Yield or Purity check_aggregation Is the peptide prone to aggregation? (Hydrophobic, long sequence) start->check_aggregation use_peg Use PEG-based resin or PEG linker check_aggregation->use_peg Yes check_coupling Are coupling conditions optimal? check_aggregation->check_coupling No use_peg->check_coupling optimize_coupling Increase reagent excess, use stronger coupling agent, extend reaction time check_coupling->optimize_coupling No check_secondary_structure Is secondary structure formation likely? check_coupling->check_secondary_structure Yes optimize_coupling->check_secondary_structure use_disrupting_methods Use pseudoproline dipeptides or microwave synthesis check_secondary_structure->use_disrupting_methods Yes check_solubility Is the final peptide insoluble? check_secondary_structure->check_solubility No use_disrupting_methods->check_solubility add_solubilizing_group Add N-terminal PEG or a temporary C-terminal tag check_solubility->add_solubilizing_group Yes final_check Re-evaluate synthesis strategy check_solubility->final_check No add_solubilizing_group->final_check

Caption: Troubleshooting decision tree for difficult peptide synthesis.

References

Technical Support Center: Post-Conjugation Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Fmoc-NH-PEG12-CH2COOH following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of unreacted this compound that influence its removal?

A1: The unreacted this compound possesses two key features that are exploited for its removal:

  • Hydrophobicity of the Fmoc group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly hydrophobic. This property is the primary basis for its separation from the typically more polar PEGylated product using techniques like Reverse-Phase Chromatography (RPC).

  • Size of the PEG linker: The polyethylene (B3416737) glycol (PEG) chain contributes to the overall size and hydrodynamic radius of the molecule. This allows for separation based on size using Size Exclusion Chromatography (SEC), especially when the conjugated molecule is significantly larger than the PEG linker itself.[]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most effective and widely used methods are chromatographic techniques that separate molecules based on differences in their physical and chemical properties. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice due to the significant hydrophobicity difference between the Fmoc-containing PEG linker and the desired PEGylated product.[][2][3]

  • Size Exclusion Chromatography (SEC): This method is effective if there is a substantial size difference between your PEGylated product and the unreacted this compound (MW: ~840 g/mol ).[][]

  • Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates molecules based on hydrophobicity, but under less denaturing conditions, which can be crucial for maintaining the biological activity of proteins.[5][6][7]

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for sample cleanup and removal of unreacted reagents, particularly for smaller-scale purifications.

Q3: Do I need to remove the Fmoc group from the unreacted PEG linker before purification?

A3: No, it is generally advantageous to keep the Fmoc group on during the purification process. The hydrophobicity of the Fmoc group provides a strong "handle" for separation by reverse-phase or hydrophobic interaction chromatography, allowing for a more effective purification.

Q4: Can I use dialysis to remove the unreacted this compound?

A4: Dialysis is generally not effective for removing unreacted this compound. The molecular weight of the PEG linker (~840 Da) is often below the molecular weight cutoff (MWCO) of dialysis membranes used for proteins and larger biomolecules, which could lead to its removal. However, the hydrophobic Fmoc group can cause the molecule to aggregate or interact non-specifically with the dialysis membrane, leading to poor recovery and inefficient removal.

Troubleshooting Guides

This section addresses common issues encountered during the purification of PEGylated products from unreacted this compound.

Issue 1: Poor separation between the PEGylated product and unreacted this compound in RP-HPLC.
Possible Cause Suggested Solution
Inappropriate Gradient Optimize the gradient slope. A shallower gradient will provide better resolution. For example, a gradient of 1-2% organic solvent per minute can improve separation.[8]
Incorrect Column Chemistry For PEGylated proteins, a C4 or C8 column is often more suitable than a C18 column, as it provides a better separation window.[8]
Suboptimal Mobile Phase Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. This helps to sharpen peaks and improve resolution.
High Column Temperature Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution for PEGylated compounds.[3][8]
Issue 2: Low recovery of the PEGylated product after purification.
Possible Cause Suggested Solution
Non-specific Binding The PEGylated product may be adsorbing to the column matrix or collection vials. Add a small amount of organic solvent (e.g., acetonitrile) to the sample or use low-binding tubes.
Precipitation on Column The sample may be precipitating upon injection. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Overly Harsh Elution In RP-HPLC, a very high concentration of organic solvent can sometimes lead to product precipitation during elution. Consider a step-gradient or a slower gradient at the elution point.
Issue 3: Presence of multiple peaks for the PEGylated product.
Possible Cause Suggested Solution
Positional Isomers If the conjugation reaction can occur at multiple sites on your molecule, you may have different PEGylated isomers, each with a slightly different retention time. This is a common outcome in PEGylation.[][2]
Di- or Multi-PEGylation Your product may have more than one PEG chain attached. This can be confirmed by mass spectrometry. To minimize this, optimize the stoichiometry of your conjugation reaction.
On-column Degradation The acidic conditions of RP-HPLC (with TFA) can sometimes cause degradation of sensitive molecules. Consider using a different mobile phase additive or a less harsh purification method like HIC.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Reverse-Phase HPLC

This protocol provides a general method for the purification of a PEGylated peptide or protein from the unreacted Fmoc-PEG linker.

Materials:

  • Crude conjugation reaction mixture

  • RP-HPLC system with a UV detector

  • C4 or C8 analytical or semi-preparative column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-binding collection tubes

Methodology:

  • Sample Preparation:

    • If the reaction mixture is in an organic solvent, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the crude material in a minimal volume of a solution that is compatible with the initial HPLC conditions (e.g., 20% Mobile Phase B in Mobile Phase A).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Conditions:

    • Column: C4 or C8, 5 µm particle size, 300 Å pore size.

    • Flow Rate: 1 mL/min for analytical, adjust accordingly for semi-preparative.

    • Detection: 265 nm (for the Fmoc group) and 280 nm (if the product is a protein).

    • Column Temperature: 45°C.[3][8]

    • Gradient:

      • 0-5 min: 20% B

      • 5-45 min: 20-80% B (linear gradient)

      • 45-50 min: 80-100% B

      • 50-55 min: 100% B

      • 55-60 min: 100-20% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired PEGylated product. The unreacted this compound will be more hydrophobic and thus elute later than the PEGylated product.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the purified product.

Protocol 2: Solid-Phase Extraction (SPE) for Rapid Cleanup

This protocol is suitable for a quick cleanup of small-scale reactions to remove the bulk of the unreacted Fmoc-PEG linker.

Materials:

  • Crude conjugation reaction mixture

  • Reversed-phase SPE cartridge (e.g., C8 or C18)

  • SPE vacuum manifold

  • Wash Solvent 1: 5% Acetonitrile in water with 0.1% TFA

  • Wash Solvent 2: 20% Acetonitrile in water with 0.1% TFA

  • Elution Solvent: 60-80% Acetonitrile in water with 0.1% TFA

  • Low-binding collection tubes

Methodology:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3-5 mL of 100% acetonitrile.

    • Equilibrate the cartridge with 3-5 mL of Wash Solvent 1. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the crude reaction mixture with a solvent to match the equilibration buffer (Wash Solvent 1).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3-5 mL of Wash Solvent 1 to remove salts and very polar impurities.

    • Wash the cartridge with 3-5 mL of Wash Solvent 2 to elute weakly bound impurities. The PEGylated product should remain bound to the sorbent.

  • Elution:

    • Elute the desired PEGylated product with 1-3 mL of Elution Solvent. The unreacted this compound will be more strongly retained and may require a higher concentration of organic solvent to elute.

  • Analysis:

    • Analyze the eluted fraction for purity. Further purification by RP-HPLC may be necessary to achieve high purity.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Molecule Target Molecule Reaction_Mix Crude Reaction Mixture Molecule->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix Activator Activating Agent (e.g., EDC/NHS) Activator->Reaction_Mix RP_HPLC Reverse-Phase HPLC Reaction_Mix->RP_HPLC Primary Method SEC Size Exclusion Chromatography Reaction_Mix->SEC Alternative HIC Hydrophobic Interaction Chromatography Reaction_Mix->HIC Alternative SPE Solid-Phase Extraction Reaction_Mix->SPE Rapid Cleanup Analysis Purity & Identity Analysis (HPLC, MS) RP_HPLC->Analysis SEC->Analysis HIC->Analysis SPE->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified PEGylated Product Lyophilization->Final_Product

Caption: Experimental workflow for the purification of a PEGylated product.

troubleshooting_logic cluster_solutions_sep Separation Issues cluster_solutions_rec Recovery Issues cluster_solutions_pur Purity Issues Start Start Purification Check_Separation Is separation adequate? Start->Check_Separation Check_Recovery Is product recovery acceptable? Check_Separation->Check_Recovery Yes Optimize_Gradient Optimize HPLC Gradient Check_Separation->Optimize_Gradient No Change_Column Change Column Chemistry (C4/C8) Check_Separation->Change_Column No Adjust_Temp Adjust Column Temperature Check_Separation->Adjust_Temp No Check_Purity Is the product pure (single peak)? Check_Recovery->Check_Purity Yes Use_Low_Binding Use Low-Binding Tubes Check_Recovery->Use_Low_Binding No Check_Solubility Check Sample Solubility Check_Recovery->Check_Solubility No Modify_Elution Modify Elution Conditions Check_Recovery->Modify_Elution No End Purification Successful Check_Purity->End Yes Confirm_Isomers Confirm Isomers (MS) Check_Purity->Confirm_Isomers No Optimize_Reaction Optimize Conjugation Stoichiometry Check_Purity->Optimize_Reaction No Change_Method Consider Milder Purification (HIC) Check_Purity->Change_Method No Optimize_Gradient->Check_Separation Change_Column->Check_Separation Adjust_Temp->Check_Separation Use_Low_Binding->Check_Recovery Check_Solubility->Check_Recovery Modify_Elution->Check_Recovery Confirm_Isomers->End Optimize_Reaction->Start Change_Method->Start

Caption: Troubleshooting logic for purification of PEGylated products.

References

Impact of pH on the stability of Fmoc-NH-PEG12-CH2COOH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG12-CH2COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of pH on the stability of these molecules during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound conjugates?

A1: The main stability concern for this compound conjugates is the pH-dependent lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a carbamate (B1207046) that is susceptible to cleavage under basic conditions.[1][2][3] The polyethylene (B3416737) glycol (PEG) linker and the terminal carboxylic acid are generally stable across a wide pH range.

Q2: Under what pH conditions is the Fmoc group on my PEG conjugate unstable?

A2: The Fmoc group is unstable in basic environments. The rate of cleavage increases with increasing pH.[4] While standard deprotection protocols for solid-phase peptide synthesis use strong amine bases like 20% piperidine (B6355638) in DMF, which removes the Fmoc group in seconds, even milder basic conditions in aqueous buffers can lead to its cleavage over time.[3]

Q3: Is the this compound conjugate stable in acidic or neutral pH?

A3: Yes, the Fmoc group is known to be stable under acidic and neutral conditions.[3][5] Therefore, your this compound conjugate should exhibit good stability at a pH of 7.0 and below.

Q4: What are the degradation products of this compound at high pH?

A4: Under basic conditions, the Fmoc group is cleaved via a β-elimination mechanism. This results in the formation of dibenzofulvene and the release of the free amine on the PEG linker, along with carbon dioxide.[6]

Q5: How should I store my this compound reagent and its conjugates?

A5: To ensure long-term stability, this compound should be stored at -20°C or lower, in a dry, dark place, and preferably under an inert atmosphere like argon or nitrogen.[7] For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, use a slightly acidic buffer (pH 5-6) and store at 4°C.[8] Avoid storing solutions at basic pH.

Q6: I am seeing incomplete Fmoc removal during my solid-phase peptide synthesis with a PEGylated residue. What could be the cause?

A6: Incomplete Fmoc deprotection in the context of PEGylated peptides can be due to steric hindrance from the bulky Fmoc group and the PEG chain, or peptide aggregation.[9] Poor solvation and inadequate swelling of the resin can also hinder the access of the deprotection reagent.[9]

Q7: How can I monitor the stability of my this compound conjugate at a specific pH?

A7: The stability of your conjugate can be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[10] The Fmoc group has a strong UV absorbance (around 265 nm), which allows for sensitive detection. By analyzing samples incubated at the desired pH over time, you can quantify the disappearance of the intact conjugate and the appearance of any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in subsequent conjugation reactions with the amine of the PEG linker. Premature cleavage of the Fmoc group during storage or handling of the this compound reagent.Ensure the reagent is stored under the recommended conditions (-20°C, dry, dark).[7] Avoid exposure to basic conditions. It is advisable to use freshly opened or properly stored reagent.
Unexpected peaks in HPLC analysis of a purified conjugate. Degradation of the Fmoc group during purification or storage of the conjugate in a buffer with a pH above 7.Purify and store the conjugate in a buffer with a neutral or slightly acidic pH. Analyze the stability of the conjugate in the intended final buffer by performing a time-course study using HPLC.
Inconsistent results in biological assays. The Fmoc group may be cleaving in the cell culture medium or assay buffer, leading to a heterogeneous mixture of the intact and deprotected conjugate.Check the pH of your assay buffer. If it is basic, consider if the deprotected form is affecting the results. You may need to perform control experiments with the fully deprotected conjugate.

Quantitative Stability Data

The stability of the Fmoc group is highly dependent on the pH. The following table provides an estimate of the stability of the Fmoc-carbamate bond in aqueous buffers at 25°C. Please note that these are generalized estimates, and the actual stability may vary depending on the specific conjugate and buffer composition.

pHConditionEstimated Half-life (t½)Stability
3.0Acidic> 1 yearVery High
5.0Slightly Acidic> 6 monthsHigh
7.0NeutralSeveral weeks to monthsModerate
8.0Slightly BasicDays to a weekLow
9.0BasicHours to a dayVery Low
10.0Strongly BasicMinutes to hoursUnstable

Experimental Protocols

Protocol for pH Stability Assessment of this compound Conjugates using HPLC

This protocol outlines a general procedure to determine the stability of an this compound conjugate at different pH values.

Materials:

  • This compound conjugate

  • Aqueous buffers of desired pH (e.g., pH 4, 7, and 9)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., a small amount of acetonitrile or DMF, then diluted with water) at a known concentration (e.g., 1 mg/mL).

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Incubation:

    • Divide each pH sample into several aliquots for different time points.

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each pH sample.

    • If necessary, quench any ongoing reaction by adding a small amount of an acidic solution (e.g., 1% TFA in water) to lower the pH.

    • Inject the sample into the HPLC system.

    • HPLC Method:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[10]

      • Mobile Phase A: 0.1% TFA in water[10]

      • Mobile Phase B: 0.1% TFA in acetonitrile[10]

      • Gradient: A linear gradient suitable to elute the conjugate and its potential degradation products (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min[10]

      • Detection: UV absorbance at 265 nm (for the Fmoc group).

      • Injection Volume: 20 µL[10]

  • Data Analysis:

    • Integrate the peak area of the intact this compound conjugate at each time point for each pH.

    • Plot the percentage of the remaining intact conjugate (relative to the t=0 peak area) against time for each pH.

    • From this data, you can determine the rate of degradation and the half-life of the conjugate at each pH.

Visualizations

Stability_Workflow prep_stock Prepare Stock Solution (1 mg/mL) prep_ph Dilute in Buffers (pH 4, 7, 9) prep_stock->prep_ph incubate Incubate at Controlled Temperature prep_ph->incubate sampling Sample at Time Points (0, 1, 4, 8, 24, 48h) incubate->sampling hplc RP-HPLC Analysis (UV Detection at 265 nm) sampling->hplc data Data Analysis: % Remaining vs. Time hplc->data

Caption: Workflow for pH stability testing of Fmoc-PEG conjugates.

pH_Impact cluster_acidic Acidic Conditions (pH < 7) cluster_basic Basic Conditions (pH > 7) Compound This compound Acid_Result Stable Conjugate Compound->Acid_Result Base_Result Cleavage of Fmoc Group Compound->Base_Result Products NH2-PEG12-CH2COOH + Dibenzofulvene Base_Result->Products yields

Caption: Impact of pH on the stability of the Fmoc-PEG conjugate.

References

Technical Support Center: Minimizing Non-Specific Binding of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of your PEGylated molecules during experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for PEGylated molecules?

A: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. For PEGylated molecules, this can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification of the target molecule. While PEGylation is designed to reduce non-specific interactions by creating a hydrophilic shield, various factors can still contribute to this issue.

Q2: What are the common causes of non-specific binding with PEGylated molecules?

A: Several factors can contribute to non-specific binding:

  • Properties of the PEGylated Molecule:

    • PEG Chain Length and Density: Suboptimal PEG chain length or insufficient surface coverage can expose underlying hydrophobic or charged regions of the molecule, leading to non-specific interactions.

    • PEG Conformation: The conformation of the PEG chains (e.g., "mushroom" vs. "brush" regime) influences their ability to repel other molecules.

    • Charge of the Molecule: Residual charges on the core molecule can lead to electrostatic interactions with surfaces.

  • Assay Conditions:

    • Inadequate Blocking: Insufficient or inappropriate blocking of the assay surface (e.g., microplate wells, sensor chips) is a primary cause.

    • Buffer Composition: The pH, ionic strength, and presence of detergents in the buffers can significantly impact non-specific binding.

    • Incubation Times and Temperatures: Prolonged incubation times or suboptimal temperatures can increase the likelihood of non-specific interactions.

Q3: How does the choice of blocking agent affect non-specific binding?

A: The blocking agent is crucial for saturating unoccupied binding sites on a surface. The ideal blocking agent should be effective at preventing non-specific binding without interfering with the specific interaction of interest. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as synthetic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) itself.[1] The choice depends on the specific assay and the nature of the PEGylated molecule. For instance, using milk-based blockers like casein is not recommended when detecting phosphorylated proteins due to the presence of phosphoproteins in milk.[1]

Q4: Can the characteristics of the PEG itself influence non-specific binding?

A: Absolutely. The molecular weight, density, and conformation of the PEG chains are critical. Higher molecular weight PEGs can provide better steric hindrance, but may also reduce the binding affinity of targeting ligands if they are too long.[2] Monodisperse PEGs (uniform chain length) have been shown to be more effective at reducing protein adsorption compared to polydisperse PEGs.[3][4] The density of the PEG chains on the surface is also important; a dense "brush" conformation is generally more effective at preventing non-specific binding than a less dense "mushroom" conformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with PEGylated molecules.

High Background Signal in ELISA
Potential Cause Recommended Solution
Inadequate Blocking Optimize the blocking step. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent (see Table 1 for a comparison).
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations can lead to non-specific binding.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the volume of wash buffer and the soaking time during each wash. Ensure that the wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%).
Cross-Reactivity of Antibodies Run a control experiment with the secondary antibody alone to check for non-specific binding to the blocking agent or the coated surface. If cross-reactivity is observed, consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that all reagents are properly stored and have not expired.
High Non-Specific Binding in Surface Plasmon Resonance (SPR)
Potential Cause Recommended Solution
Suboptimal Running Buffer Modify the running buffer to reduce non-specific binding. Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.[5] Add a surfactant like Tween-20 (0.005% to 0.1%).[5] Include a blocking protein like BSA (0.5 to 2 mg/ml) in the running buffer.[5] If using a carboxymethyl dextran (B179266) chip, adding 1 mg/ml of carboxymethyl dextran to the running buffer can help.[5]
Inappropriate Sensor Chip Surface If using a charged sensor surface (e.g., carboxymethyl dextran), consider switching to a more inert surface, such as one with a PEG brush layer.
Carryover Between Cycles Optimize the regeneration conditions to ensure complete removal of the analyte from the sensor surface after each cycle. This may involve testing different pH values or using specific regeneration solutions.
Analyte Aggregation Ensure that the analyte is fully solubilized and free of aggregates before injection. This can be checked by methods like dynamic light scattering (DLS).

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages Reported NSB Reduction
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability, may contain impurities that interfere with some assays. Not ideal for phosphoprotein detection.[1]Up to 90% inhibition of non-specific binding in some ELISA systems.[6]
Casein/Non-Fat Dry Milk 1-5% (w/v)Inexpensive, highly effective at blocking.[1]Contains phosphoproteins and biotin, which can interfere with related assays.[1] Can sometimes mask epitopes.Can inhibit non-specific binding by over 90% at lower concentrations than many other proteins.[6]
Polyethylene Glycol (PEG) 0.5-1% (w/v)Chemically defined, low lot-to-lot variability. Useful when protein-based blockers interfere.[1]May not be as effective as protein-based blockers in all situations.Can be an effective blocker, especially in combination with other agents or when used to modify surfaces.[7]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[1]Can be less effective than BSA or milk in some cases.[1]Effective in minimizing non-specific binding on nitrocellulose and PVDF membranes.[1]
Synthetic Polymers (e.g., PVP) VariesChemically defined, no biological components to cause cross-reactivity.[1]Can be more expensive and may require more optimization.[1]Can be highly effective, but performance is assay-dependent.

Experimental Protocols

Protocol 1: ELISA for Assessing Non-Specific Binding of a PEGylated Antibody

This protocol provides a general framework for quantifying the non-specific binding of a PEGylated antibody to a blocked ELISA plate.

Materials:

  • High-binding 96-well ELISA plates

  • PEGylated antibody of interest

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffers (e.g., 1% BSA in PBS, 1% non-fat dry milk in PBS)

  • HRP-conjugated secondary antibody against the species of the PEGylated antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating (Control Wells): Do not coat the wells with an antigen. Leave them uncoated to measure direct binding to the blocked plate surface.

  • Blocking:

    • Add 200 µL of the chosen blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Incubation with PEGylated Antibody:

    • Prepare serial dilutions of your PEGylated antibody in the blocking buffer.

    • Add 100 µL of each dilution to the wells. Include a blank well with only blocking buffer.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Incubation with Secondary Antibody:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader.

    • The absorbance values are directly proportional to the amount of non-specific binding.

Visualizations

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_NSB start High Non-Specific Binding Detected check_blocking Step 1: Evaluate Blocking Step start->check_blocking optimize_blocking Increase blocker concentration/time Test alternative blockers (BSA, Casein, PEG) check_blocking->optimize_blocking Issue identified check_washing Step 2: Review Washing Protocol check_blocking->check_washing Blocking is optimal optimize_blocking->check_washing Problem persists end_success Non-Specific Binding Minimized optimize_blocking->end_success Problem resolved optimize_washing Increase number of washes Increase wash buffer volume/soak time Ensure adequate detergent (e.g., Tween-20) check_washing->optimize_washing Issue identified check_reagents Step 3: Assess Reagent Concentrations check_washing->check_reagents Washing is optimal optimize_washing->check_reagents Problem persists optimize_washing->end_success Problem resolved optimize_reagents Titrate primary/secondary antibodies Prepare fresh buffers check_reagents->optimize_reagents Issue identified check_peg Step 4: Consider PEGylation Characteristics check_reagents->check_peg Reagents are optimal optimize_reagents->check_peg Problem persists optimize_reagents->end_success Problem resolved optimize_peg Evaluate PEG density and MW Consider using monodisperse PEG check_peg->optimize_peg Issue identified check_peg->end_success PEGylation is optimal optimize_peg->end_success Problem resolved

Caption: A flowchart for systematically troubleshooting high non-specific binding.

Factors Influencing Non-Specific Binding of PEGylated Molecules

Factors_NSB cluster_peg PEGylated Molecule Properties cluster_assay Assay Conditions peg_mw PEG Molecular Weight nsb Non-Specific Binding peg_mw->nsb peg_density PEG Density peg_density->nsb peg_dispersity PEG Dispersity peg_dispersity->nsb core_charge Core Molecule Charge core_charge->nsb blocking Blocking Agent blocking->nsb buffer Buffer Composition (pH, Ionic Strength) buffer->nsb incubation Incubation Time & Temperature incubation->nsb washing Washing Protocol washing->nsb

Caption: Key factors contributing to non-specific binding of PEGylated molecules.

References

Technical Support Center: Characterizing and Mitigating Unexpected Byproducts in Fmoc-NH-PEG12-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with Fmoc-NH-PEG12-CH2COOH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the coupling of this compound to primary amines and the subsequent Fmoc deprotection.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • HPLC analysis of the reaction mixture shows a significant amount of unreacted starting material (amine).

  • The desired product peak is small relative to the starting material peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Activation of Carboxylic Acid The carboxylic acid of this compound must be activated to react efficiently with the primary amine.[1][2] Ensure you are using an appropriate activation reagent. For sterically hindered amines, a more potent coupling reagent may be necessary.[3]
Inadequate Coupling Reagent The choice of coupling reagent is critical.[4] For routine couplings, carbodiimides like EDC or DIC in the presence of an additive like HOBt or Oxyma are common.[5] For more challenging couplings, consider using uronium/aminium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, or PyBOP.[3][4]
Suboptimal Reaction Conditions Ensure the reaction is performed under anhydrous conditions, as moisture can quench the activated PEG linker.[6] The reaction is typically carried out in a polar aprotic solvent like DMF or NMP.[6]
Steric Hindrance The PEG chain can cause steric hindrance, slowing down the reaction.[1] Consider extending the reaction time or performing a double coupling, where fresh coupling reagents and this compound are added to the reaction mixture after an initial coupling period.

Example Table of Coupling Reagent Performance (Hypothetical Data):

Coupling Reagent Base Reaction Time (h) Product Yield (%) Unreacted Amine (%)
EDC/HOBtDIPEA47520
DIC/OxymaDIPEA48015
HBTU/HOBtDIPEA2905
HATU/HOAtDIPEA295<5
Problem 2: Identification of Unexpected Byproducts in the Reaction Mixture

Symptoms:

  • HPLC or LC-MS analysis reveals unexpected peaks in addition to the starting materials and the desired product.

Possible Byproducts and Mitigation Strategies:

Unexpected Byproduct Potential Cause Mitigation Strategy
Di-PEGylated Amine If the target amine has more than one primary amine site, di-PEGylation can occur.Use a limiting amount of the this compound or protect the other amine groups.
Urea (B33335) Byproduct Adduct When using carbodiimide (B86325) coupling reagents like DCC or DIC, the corresponding urea byproduct can sometimes react with the amine starting material.[4]Use uronium/aminium or phosphonium-based coupling reagents like HBTU or HATU to avoid urea byproduct formation.[3]
Racemization of Adjacent Chiral Centers The activation of the carboxylic acid can lead to racemization of an adjacent chiral center in the target molecule.[4]The addition of HOBt or Oxyma to the coupling reaction can help to suppress racemization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts when using this compound?

The most common byproducts are typically related to incomplete reactions or side reactions of the coupling reagents. These can include unreacted starting materials, and adducts formed from the reaction of the amine with byproducts of the coupling reagent (e.g., urea from DCC/DIC). If the target molecule has multiple amine sites, di-PEGylation can also be an issue.

Q2: How can I confirm the identity of an unexpected byproduct?

High-resolution mass spectrometry (HRMS) is the most effective method for identifying unexpected byproducts. By obtaining an accurate mass, you can predict the elemental composition and propose a structure. Further characterization by NMR spectroscopy may be necessary for definitive identification.

Q3: What is the best way to purify the desired PEGylated product away from byproducts?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PEGylated molecules. The hydrophobicity of the Fmoc group and the hydrophilicity of the PEG chain allow for good separation from unreacted starting materials and most byproducts.

Q4: Can the Fmoc group be prematurely cleaved during the coupling reaction?

The Fmoc group is generally stable under the neutral to slightly basic conditions used for coupling.[6] However, prolonged exposure to strongly basic conditions or certain nucleophiles could potentially lead to premature deprotection. It is important to use a non-nucleophilic base like DIPEA for the coupling reaction.

Q5: How does the PEG12 chain affect the reaction and purification?

The PEG12 chain increases the hydrophilicity and solubility of the molecule in aqueous and polar organic solvents.[1][7] This can be advantageous for the reaction but may require optimization of the purification method. The PEG chain also adds significant mass and can create steric hindrance, potentially slowing down reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine
  • Preparation:

    • Dissolve the primary amine-containing substrate (1 equivalent) in anhydrous DMF or NMP.

    • In a separate vial, dissolve this compound (1.1 equivalents), a coupling reagent (e.g., HATU, 1.1 equivalents), and an additive (e.g., HOAt, 1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the amine solution.

    • Add the solution of the activated this compound to the amine solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by TLC, HPLC, or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 5% citric acid), followed by a weak aqueous base (e.g., 5% sodium bicarbonate), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 2: General Procedure for Fmoc Deprotection
  • Preparation:

    • Dissolve the Fmoc-protected PEGylated compound in DMF.

  • Deprotection:

    • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the reaction mixture.

    • Stir at room temperature for 30 minutes.

  • Monitoring:

    • Monitor the deprotection by TLC, HPLC, or LC-MS to confirm the removal of the Fmoc group.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the piperidine.

    • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of piperidine.

    • The resulting amine-PEGylated compound can be used directly in the next step or purified by RP-HPLC if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Fmoc Deprotection Amine Primary Amine Substrate Reaction Coupling Reaction in DMF/NMP Amine->Reaction PEG_Linker This compound PEG_Linker->Reaction Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Reaction Purification_1 Work-up & Purification (RP-HPLC) Reaction->Purification_1 Fmoc_Product Fmoc-Protected PEGylated Product Purification_1->Fmoc_Product Deprotection Deprotection Reaction Fmoc_Product->Deprotection Deprotection_Reagent 20% Piperidine in DMF Deprotection_Reagent->Deprotection Purification_2 Work-up & Optional Purification Deprotection->Purification_2 Final_Product Amine-PEGylated Product Purification_2->Final_Product

Caption: A generalized workflow for the coupling of this compound and subsequent Fmoc deprotection.

Troubleshooting Logic for Low Coupling Yield

Caption: A decision tree for troubleshooting low yield in coupling reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-NH-PEG12-CH2COOH and Shorter PEG Linkers (PEG4, PEG8) in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated peptides. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the conjugated molecule. This guide provides an objective comparison of Fmoc-NH-PEG12-CH2COOH with its shorter counterparts, Fmoc-NH-PEG8-CH2COOH and Fmoc-NH-PEG4-CH2COOH, supported by established principles and relevant experimental data.

Physicochemical Properties

The fundamental differences between these linkers lie in the length of the PEG chain, which directly influences their molecular weight and spatial characteristics. These properties, in turn, affect the overall characteristics of the resulting bioconjugate.

PropertyFmoc-NH-PEG4-CH2COOHFmoc-NH-PEG8-CH2COOHThis compound
Molecular Weight ( g/mol ) ~473.52~649.73~825.95
Number of PEG Units 4812
Spacer Arm Length (Å) ~17.7~32.1~46.5
CAS Number 437655-95-3868594-52-9675606-79-8

Performance Comparison in Bioconjugate Applications

While direct head-to-head experimental data for this specific series of Fmoc-protected PEG-acid linkers is limited in publicly available literature, the impact of PEG linker length on bioconjugate performance is a well-established principle. The following sections discuss the expected trends and are supported by data from studies on similar PEGylated systems.

Solubility and Aggregation

A primary advantage of PEGylation is the enhancement of solubility and reduction of aggregation, particularly for hydrophobic payloads or peptides. Longer PEG chains create a more extensive hydration shell around the molecule, improving its solubility in aqueous environments.

Expected Trend: this compound > Fmoc-NH-PEG8-CH2COOH > Fmoc-NH-PEG4-CH2COOH

It is anticipated that the PEG12 linker will confer the highest degree of water solubility to the conjugate, which can be critical for formulation and in vivo delivery.

Pharmacokinetics and In Vivo Stability

The length of the PEG linker significantly influences the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life.[1] However, for shorter PEG linkers, the relationship can be more complex. Some studies suggest that for ADCs, clearance rates can increase for conjugates with PEGs smaller than PEG8.[2]

Illustrative Experimental Data (Note: Utilizes larger PEG chains but demonstrates the general principle):

A study on affibody-based drug conjugates demonstrated that increasing the PEG linker size from 4kDa to 10kDa resulted in a significant extension of the in vivo half-life.[3]

ConjugatePEG Linker SizeHalf-life (t½)
ZHER2-SMCC-MMAENone19.6 min
ZHER2-PEG4K-MMAE4 kDa49.2 min
ZHER2-PEG10K-MMAE10 kDa219.0 min

This data illustrates a general trend and is not a direct comparison of PEG4, PEG8, and PEG12 linkers.

Binding Affinity and Biological Activity

The length of the PEG linker can impact the binding affinity of the targeting moiety (e.g., antibody, peptide) to its receptor. A linker that is too short may cause steric hindrance, impeding the interaction. Conversely, an excessively long linker might lead to reduced potency or altered binding kinetics. For short-chain PEGs, finding the optimal length is crucial for maintaining high binding affinity.

Expected Trend: The optimal PEG length for binding affinity is highly dependent on the specific bioconjugate and its target. It is often determined empirically. While longer linkers can mitigate steric hindrance, they may also introduce excessive flexibility, which might not be optimal for binding in all cases.

Cell Permeability (Relevant for PROTACs)

In the context of PROTACs, the linker plays a crucial role in cellular permeability and the formation of a stable ternary complex between the target protein and the E3 ligase. The hydrophilicity and length of the PEG linker can influence a PROTAC's ability to cross the cell membrane. While PEGylation generally increases hydrophilicity, which can be beneficial for solubility, it can also impact permeability. The optimal PEG length for PROTACs is a balance between solubility, permeability, and facilitating the productive ternary complex formation.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of bioconjugates functionalized with this compound and its shorter counterparts.

Determination of Aqueous Solubility

Objective: To quantitatively compare the solubility of peptides or other biomolecules conjugated with PEG4, PEG8, and PEG12 linkers.

Methodology:

  • Sample Preparation: Synthesize and purify the bioconjugates of interest with each of the three PEG linkers. Lyophilize the purified conjugates to obtain a dry powder.

  • Solubility Assay:

    • Prepare a series of vials containing a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add increasing amounts of the lyophilized bioconjugate to each vial.

    • Vortex each vial for a set amount of time (e.g., 2 minutes) and then allow it to equilibrate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

    • After equilibration, centrifuge the vials at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved material.

    • Carefully collect the supernatant and measure the concentration of the dissolved bioconjugate using a suitable analytical method, such as UV-Vis spectroscopy (at a wavelength where the bioconjugate absorbs) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Plot the measured concentration in the supernatant against the initial amount of bioconjugate added. The point at which the concentration in the supernatant no longer increases with the addition of more solid material represents the saturation solubility.

Assessment of In Vitro Plasma Stability

Objective: To evaluate the stability of the bioconjugates in a biologically relevant matrix.

Methodology:

  • Incubation: Incubate a known concentration of each bioconjugate (with PEG4, PEG8, and PEG12 linkers) in fresh human or mouse plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-bioconjugate mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Processing: Immediately quench the enzymatic activity in the collected aliquots. This can be achieved by adding an excess of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of the intact bioconjugate and any degradation products using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact bioconjugate at each time point. Plot the percentage of the intact bioconjugate remaining versus time to determine the in vitro plasma stability profile for each linker.

Measurement of Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of the bioconjugates to their target receptor.

Methodology:

  • Chip Preparation: Immobilize the target receptor onto a suitable SPR sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of each bioconjugate (with PEG4, PEG8, and PEG12 linkers) in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the bioconjugates over the sensor chip surface containing the immobilized receptor.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

    • Regenerate the sensor chip surface between each analyte injection to remove the bound bioconjugate.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Visualizations

Experimental Workflow for Bioconjugate Characterization

G General Workflow for Bioconjugate Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Characterization Peptide/Antibody Peptide/Antibody Conjugation Conjugation Reaction Peptide/Antibody->Conjugation Linker_Activation Fmoc-NH-PEG(n)-COOH Activation Linker_Activation->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Solubility_Assay Aqueous Solubility Determination Purification->Solubility_Assay Stability_Assay Plasma Stability Assessment Purification->Stability_Assay Binding_Assay Binding Affinity (SPR) Purification->Binding_Assay Final_Analysis Comparative Analysis of Performance Solubility_Assay->Final_Analysis Stability_Assay->Final_Analysis Binding_Assay->Final_Analysis

Caption: A generalized workflow for the synthesis and characterization of bioconjugates.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism Simplified Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation (Antibody-PEG(n)-Drug) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Drug_Release 4. Linker Cleavage & Payload Release Lysosome->Drug_Release Target 5. Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: Simplified mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The choice between this compound and its shorter PEG4 and PEG8 counterparts is a critical decision in the design of bioconjugates. While longer PEG chains, such as in the PEG12 linker, are generally expected to provide superior solubility and a longer in vivo half-life, the optimal linker length for a specific application depends on a delicate balance of factors including steric effects on binding affinity and requirements for cell permeability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these linkers to identify the most suitable candidate for a given therapeutic or research application.

References

A Comparative Guide to 12-Unit PEG Spacers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone in the development of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a critical component for optimizing the physicochemical and pharmacological properties of ADCs. This guide provides a detailed comparison of ADCs developed with a 12-unit PEG (PEG12) spacer against other linker alternatives, supported by experimental data, to inform rational ADC design.

The inclusion of hydrophilic PEG spacers addresses the challenges often associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies. This strategic "PEGylation" can lead to enhanced solubility, improved stability, reduced aggregation, and more favorable pharmacokinetic profiles, ultimately widening the therapeutic window of the ADC.[1] The length of the PEG chain is a key variable, with longer chains like PEG12 often providing a superior balance of these beneficial properties compared to shorter PEG alternatives.

Key Advantages of a 12-Unit PEG Spacer:
  • Enhanced Hydrophilicity and Solubility: The extended PEG12 chain imparts a greater hydrophilic nature to the ADC, which is crucial for preventing aggregation, a common issue with hydrophobic drug-linker complexes that can compromise efficacy and induce immunogenicity.[1][2] This increased water solubility facilitates easier formulation and administration.[1]

  • Improved Pharmacokinetics (PK): The hydrophilic shield provided by the PEG12 spacer reduces non-specific interactions with other proteins and cells in the bloodstream.[1] This leads to a longer circulation half-life, reduced clearance, and consequently, increased tumor accumulation and exposure.[3][4]

  • Reduced Off-Target Toxicity: By minimizing non-specific uptake, particularly by the liver, PEG12 linkers can significantly decrease the systemic toxicity of the potent cytotoxic payload, leading to a better safety profile.[3] Studies have shown that ADCs with PEG8 and PEG12 spacers exhibit minimal effects on reticulocyte and platelet counts and liver enzyme levels compared to those with shorter or no PEG spacers.

  • Potential for Higher Drug-to-Antibody Ratio (DAR): The ability of PEG12 to mitigate the hydrophobicity of the payload allows for the successful conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation.[1] This can lead to a more potent ADC, capable of delivering a greater therapeutic dose to the target cancer cells.[3]

Comparative Performance Data: PEG12 vs. Other Linkers

The following tables summarize quantitative data from various studies, comparing the performance of ADCs with PEG12 linkers to those with shorter PEG chains or no PEG spacer.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Key Observations
PEG12 MMAECD30+ Lymphoma~15-50Potent and specific cytotoxicity.
PEG8MMAECD30+ Lymphoma~15-50Similar potency to PEG12 in this cell line.
PEG4MMAECD30+ Lymphoma~20-60Slightly reduced potency compared to longer PEG chains in some studies.
No PEGMMAECD30+ LymphomaVariableOften shows higher variability and can be less potent due to aggregation.
PEG12 DM1HER2+ (Moderate)~25-80Significantly more potent than low DAR ADCs in moderate antigen expressing cells.[5]
PEG8DM1HER2+ (Moderate)Not specified
PEG4DM1HER2+ (Moderate)Not specified
No PEGDM1HER2+ (Moderate)>1500Markedly lower potency, highlighting the benefit of PEG in this context.[5]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented here are representative examples to illustrate general trends.[1][5]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Linker TypePayloadXenograft ModelDosingTumor Growth Inhibition (TGI) / Remission Rate
PEG12-OH MMAEKarpas 299 (lymphoma)0.5 mg/kg90% remission rate (DAR8)
PEG8MMAEL540cy (lymphoma)1 mg/kgComplete cures observed.
PEG4MMAEL540cy (lymphoma)1 mg/kgComplete cures observed.
No PEG (vedotin)MMAEKarpas 299 (lymphoma)0.5 mg/kg30% remission rate (DAR4)

Table 3: Pharmacokinetic Parameters

Linker TypePayloadSpeciesClearance (mL/kg/day)Half-life (days)
PEG12 MMAERatStabilized at a low rateComparable to naked antibody
PEG8MMAERatStabilized at a low rateComparable to naked antibody
PEG4MMAERatSignificantly higher than PEG8/12Shorter than PEG8/12
No PEGMMAERatHighest clearance rateShortest half-life

Note: The trend observed is that clearance rates decrease and half-life increases with longer PEG chains, stabilizing around PEG8 and PEG12.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against target cancer cells.

Methodology:

  • Cell Seeding: Antigen-positive and antigen-negative (as a control for specificity) cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: A series of dilutions of the ADC, an isotype control ADC (to control for non-specific effects of the antibody), and the free cytotoxic payload are prepared in cell culture medium. The existing medium is removed from the cells, and the treatment solutions are added. Wells with untreated cells serve as a negative control, and wells with medium only serve as a blank.

  • Incubation: The plates are incubated for a period of 72 to 144 hours, depending on the cell doubling time.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Data Acquisition: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic dose-response curve.

G In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Antigen-Positive and Antigen-Negative Cells add_treatment Add Treatments to Cells cell_seeding->add_treatment adc_prep Prepare Serial Dilutions of ADC, Controls, and Free Payload adc_prep->add_treatment incubation Incubate for 72-144 hours add_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance ic50_calc Calculate IC50 Value read_absorbance->ic50_calc

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism, typically using a xenograft mouse model.

Methodology:

  • Model Establishment: Human tumor cells are implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified size.

  • Animal Grouping and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, isotype control ADC, ADC with different linkers, positive control drug). The ADCs are administered intravenously at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated groups to the control group. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size. In some cases, complete tumor regression (remission) is monitored.

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of an ADC in vivo.

Methodology:

  • Dosing: The ADC is administered to animals (e.g., rats or mice) via intravenous injection at a specific dose.

  • Sample Collection: Blood samples are collected at various time points post-injection. Plasma is then isolated from the blood samples.

  • Bioanalysis: The concentration of the ADC in the plasma samples is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[4] These assays can be designed to measure the total antibody, the conjugated antibody, and/or the free payload.

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including clearance, volume of distribution, and elimination half-life, using a two-compartment model.[4]

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads commonly used in ADCs exert their effects by disrupting critical cellular processes. Understanding these mechanisms is essential for rational payload selection and ADC design.

Monomethyl Auristatin E (MMAE)

MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[6][7][8][9]

Mechanism of Action:

  • ADC Internalization and Payload Release: The ADC binds to its target antigen on the cancer cell surface and is internalized. Inside the cell, the linker is cleaved, releasing free MMAE.

  • Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Tubulin Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[6][7][9][10]

  • Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division.

  • Cell Cycle Arrest: The cell cycle is arrested in the G2/M phase.[9]

  • Apoptosis: The prolonged cell cycle arrest triggers programmed cell death (apoptosis).[9]

G MMAE Mechanism of Action cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Linker Cleavage Free_MMAE Free MMAE Lysosome->Free_MMAE Tubulin Tubulin Free_MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Free_MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Signaling pathway of MMAE-induced apoptosis.

Eribulin

Eribulin is another microtubule-targeting agent with a distinct mechanism of action compared to other tubulin inhibitors.[11][12][13]

Mechanism of Action:

  • ADC Internalization and Payload Release: Similar to other ADCs, the eribulin-ADC is internalized, and the payload is released.

  • Tubulin Binding: Eribulin binds to the plus ends of microtubules.[11][14]

  • Suppression of Microtubule Growth: It specifically inhibits the growth phase of microtubule dynamics without affecting the shortening phase.[12][14] This leads to the formation of non-productive tubulin aggregates.[12]

  • Mitotic Blockade: The suppression of microtubule growth prevents the formation of a functional mitotic spindle, leading to an irreversible mitotic blockade.[11]

  • Apoptosis: This prolonged mitotic arrest ultimately induces apoptosis.[13]

  • Non-mitotic Effects: Eribulin has also been shown to have non-mitotic effects, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT), which can contribute to its anti-tumor activity.[12]

G Eribulin Mechanism of Action cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Linker Cleavage Free_Eribulin Free Eribulin Lysosome->Free_Eribulin Microtubule_Plus_Ends Microtubule Plus Ends Free_Eribulin->Microtubule_Plus_Ends Binds to Microtubule_Growth Microtubule Growth Free_Eribulin->Microtubule_Growth Suppresses Non_Mitotic Non-Mitotic Effects (Vascular Remodeling, EMT Reversal) Free_Eribulin->Non_Mitotic Microtubule_Plus_Ends->Microtubule_Growth Mitotic_Spindle Mitotic Spindle Formation Microtubule_Growth->Mitotic_Spindle Mitotic_Blockade Irreversible Mitotic Blockade Mitotic_Spindle->Mitotic_Blockade Disruption leads to Apoptosis Apoptosis Mitotic_Blockade->Apoptosis Triggers

Caption: Signaling pathway of Eribulin's action.

References

Comparing the effects of different PEG lengths on PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the effects of varying Polyethylene Glycol (PEG) linker lengths on the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and visual representations of key processes to inform rational PROTAC design.

The design of a successful PROTAC—a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to degrade specific proteins—hinges on the meticulous optimization of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[1][2][3] Among the various linker types, PEG linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[4][5] This guide delves into the critical impact of PEG linker length on PROTAC performance.

The length of the PEG linker directly influences the spatial arrangement of the POI and the E3 ligase within the ternary complex.[6] An optimal linker length is crucial for productive ubiquitination. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, a linker that is too long may result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase for ubiquitination.[6] Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Case Study 1: Targeting Estrogen Receptor α (ERα)

In a study focused on developing ERα-targeting PROTACs, the length of the linker was identified as a key factor in degradation efficiency. A series of PROTACs with varying linker lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized and evaluated.[7][8][9] The results highlighted that a PROTAC with a 16-atom linker exhibited significantly higher potency in degrading ERα compared to those with shorter or longer linkers, despite all compounds showing similar binding affinities for ERα.[8][9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM)Reference
9~50%>10[8][9]
12~75%~5[8][9]
16 ~95% ~1 [8][9]
19~60%>10[8][9]
21~40%>10[8][9]
Case Study 2: Targeting Bromodomain-containing protein 4 (BRD4)

The degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has been extensively studied using PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. In a study by Wurz et al., a library of BRD4-targeting PROTACs was synthesized with PEG linkers of varying lengths.[10] Intriguingly, an unconventional trend was observed where both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[10] This highlights the complex interplay between linker length and the specific geometry of the ternary complex.

PROTAC Linker (PEG Units)DC50 (µM) in H661 cellsKey ObservationReference
0< 0.5A short, direct linkage can be highly effective.[10]
1> 5A single PEG unit can significantly reduce degradation potency.[10]
2> 5Intermediate linker lengths may hinder optimal ternary complex formation.[10]
4< 0.5Potency is recovered with longer linkers.[10]
5< 0.5Longer linkers can facilitate productive ternary complex formation.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC releases Ternary_Complex->E3_Ligase catalyzes Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI poly-ubiquitinates Ub Ubiquitin Ub->Ternary_Complex recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of action for a PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (Blotting) SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting Transfer->Immunoblotting Detection 6. Detection & Analysis Immunoblotting->Detection

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1]

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) for a specified time (e.g., 18-24 hours).[11] Include a vehicle control (e.g., DMSO).[11]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Separate the proteins by gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[11]

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Plot the normalized target protein levels against the PROTAC concentration to determine DC50 and Dmax values.[11]

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[12]

1. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components in a total volume of 25 µL:

    • 10X Ubiquitination Buffer

    • ATP

    • E1 Activating Enzyme

    • E2 Conjugating Enzyme (specific to the E3 ligase)

    • Ubiquitin

    • Recombinant target protein (POI)

    • Recombinant E3 Ligase Complex

    • PROTAC at various concentrations (or DMSO as a control)

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-2 hours.

3. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve them by SDS-PAGE.

  • Perform a Western blot as described above, using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.[12]

Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14]

1. Reagent Preparation:

  • Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).

  • Prepare FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) antibodies.

2. Assay Plate Setup:

  • In a 384-well plate, add the POI, E3 ligase, and varying concentrations of the PROTAC.

  • Incubate to allow for complex formation.

3. Antibody Addition and Incubation:

  • Add the donor and acceptor antibody mixture to the wells.

  • Incubate to allow antibody binding to the tagged proteins.

4. FRET Signal Measurement:

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.

  • Calculate the FRET ratio. An increase in the FRET ratio indicates the formation of the ternary complex. The data can be plotted against PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be carefully optimized to achieve maximal degradation efficacy.[7] The case studies presented here demonstrate that there is no universal optimal linker length; instead, it is highly dependent on the specific target protein and E3 ligase pair.[7][10] A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules, enabling researchers to make data-driven decisions in the optimization process.

References

A Guide to Alternative Heterobifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized peptides, the choice of a heterobifunctional linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. The Fmoc-NH-PEG12-CH2COOH linker is a widely utilized tool, valued for its discrete PEG length which enhances solubility, and its orthogonal protecting groups (Fmoc and carboxylic acid) that allow for sequential conjugation. However, the expanding complexity of bioconjugates necessitates a broader toolkit of linkers with diverse properties.

This guide provides an objective comparison of viable alternatives to this compound, focusing on variations in protecting groups, PEG chain length, linker chemistry (cleavable vs. non-cleavable), and non-PEG backbones. The comparative data presented is synthesized from published literature and technical documentation, offering a framework for rational linker selection.

Key Performance Parameters: A Comparative Overview

The selection of a linker should be guided by a thorough evaluation of its impact on several key performance indicators. These include conjugation efficiency, the stability of the resulting conjugate in biological media, the efficiency of payload release (for cleavable linkers), and the overall influence on the bioconjugate's solubility and pharmacokinetic properties.

Table 1: Comparison of Alternative Heterobifunctional Linkers
Linker CategoryExample LinkerKey FeaturesTypical Conjugation EfficiencyPlasma StabilityPayload Release Mechanism
Protecting Group Variant Boc-NH-PEG12-CH2COOHBoc group is acid-labile, offering an alternative deprotection strategy to the base-labile Fmoc group.[][2]High (>90%)High (Stable amide bond)N/A (Non-cleavable backbone)
PEG Length Variant (Short) Fmoc-NH-PEG4-CH2COOHShorter PEG chain may reduce steric hindrance for some applications but offers less of a solubility enhancement.[3]High (>90%)High (Stable amide bond)N/A (Non-cleavable backbone)
PEG Length Variant (Long) Fmoc-NH-PEG24-CH2COOHLonger PEG chain enhances solubility and can prolong circulation half-life, but may decrease potency in some contexts.[4][5]High (>90%)High (Stable amide bond)N/A (Non-cleavable backbone)
Cleavable Linker (Enzyme) Fmoc-NH-PEG8-Val-Cit-PABC-PNPContains a Valine-Citrulline peptide bond cleavable by lysosomal enzymes like Cathepsin B.[6][7]Moderate to High (80-95%)High in circulation, cleavable in target cellEnzymatic cleavage
Cleavable Linker (pH-sensitive) Fmoc-NH-PEG6-Hydrazone-BocHydrazone bond is stable at neutral pH but hydrolyzes in the acidic environment of endosomes/lysosomes.[8][9]Moderate (70-90%)Moderate (pH-dependent)Acid-catalyzed hydrolysis
Non-PEG Linker Fmoc-Alkyl-COOHAliphatic chain offers a more rigid spacer compared to the flexible PEG chain, which can influence binding kinetics.[10]High (>90%)High (Stable amide bond)N/A (Non-cleavable backbone)
Click Chemistry Linker Fmoc-NH-PEG12-AzideAzide group allows for highly specific and efficient bioorthogonal conjugation via "click" chemistry.[11]Very High (>95%)High (Stable triazole ring)N/A (Non-cleavable backbone)

Note: The data in this table is representative and can vary based on the specific molecules being conjugated and the precise experimental conditions.

Visualizing Linker Strategies

To better understand the structural and functional differences between these linkers, the following diagrams illustrate their core concepts.

Chemical Structures of Alternative Linkers cluster_0 Reference Linker cluster_1 Alternative Linkers Fmoc_PEG12 Fmoc-NH-(PEG)12-COOH Boc_PEG12 Boc-NH-(PEG)12-COOH (Protecting Group Variant) Fmoc_PEG4 Fmoc-NH-(PEG)4-COOH (Short PEG Variant) Fmoc_ValCit Fmoc-NH-PEG-Val-Cit-PABC (Enzyme-Cleavable) Fmoc_Alkyl Fmoc-NH-(Alkyl)-COOH (Non-PEG Backbone)

Figure 1: Structural comparison of the reference linker and its alternatives.

Conceptual Workflow for Linker Comparison cluster_workflow Experimental Workflow cluster_performance Performance Assessment A Select Antibody and Payload B Conjugate with Alternative Linkers A->B C Purify Conjugates (e.g., SEC) B->C D Characterize Conjugates (DAR, Aggregation) C->D E Assess Performance D->E F In Vitro Plasma Stability Assay E->F G Payload Release Assay (for cleavable linkers) E->G H In Vitro Cytotoxicity Assay E->H Payload Release Mechanisms in ADCs cluster_pathway Cellular Fate of an ADC cluster_release Release Triggers A 1. ADC binds to cell surface antigen B 2. Internalization into endosome A->B C 3. Trafficking to lysosome B->C D 4. Payload Release C->D E 5. Payload induces cell death D->E F Enzymatic Cleavage (e.g., Cathepsin B) D->F Enzyme-sensitive linker G Acidic Environment (Low pH) D->G pH-sensitive linker H Antibody Degradation (Non-cleavable linker) D->H Non-cleavable linker

References

The Impact of PEG12 Linkers on Conjugated Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of bioconjugates, profoundly influencing the therapeutic efficacy, stability, and pharmacokinetic profile of the final product. Polyethylene glycol (PEG) linkers are widely utilized to enhance the properties of proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of the impact of a PEG12 linker on the biological activity of a conjugated protein against other alternatives, supported by experimental data.

The Role of PEG Linkers in Bioconjugation

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the biopharmaceutical properties of therapeutic proteins.[1][2] Key benefits of PEGylation include:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs and protect the conjugated protein from enzymatic degradation.[2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time.[3][4][5]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response.[6]

The length of the PEG linker is a crucial parameter, with different lengths offering distinct advantages. Shorter PEG chains, such as PEG12, are often used to provide a balance between improved properties and retained biological activity, as longer chains can sometimes lead to reduced potency due to steric hindrance.

Comparative Analysis of PEG12 Linker Performance

The following tables summarize quantitative data from various studies, comparing the performance of PEG12 linkers with other PEG linker lengths and non-PEGylated counterparts across several key parameters.

Table 1: In Vitro Performance of ADCs with Different PEG Linker Lengths
ParameterPEG4PEG8PEG12PEG24Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Lower drug loading (DAR ~3.0).Intermediate length PEGs can optimize drug loading on antibodies.[7]
In Vitro Cytotoxicity (IC50) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.Often represents a balance between improved pharmacokinetics and retained potency.May show a slight decrease in potency compared to shorter linkers.Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell, leading to a slight decrease in cytotoxicity.[7][8] A study on affibody-drug conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate.[8]
Table 2: Pharmacokinetic and In Vivo Performance
ParameterNo PEG LinkerPEG12 LinkerLonger PEG Linkers (e.g., 4-10 kDa)Key Findings & References
Circulation Half-Life Short half-life (e.g., 19.6 min for an affibody conjugate).[3]Amide-coupled ADCs with two pendant PEG12 chains showed slower clearance rates compared to those with a linear PEG24 linker.[9]Significantly prolonged half-life. A 4 kDa PEG extended the half-life to 49.2 min, and a 10 kDa PEG to 219.0 min for an affibody conjugate.[3]Longer PEG chains dramatically increase the circulation half-life of the conjugated protein.[3][4][5] The architecture of the PEG linker (pendant vs. linear) also plays a significant role.[9]
Tumor Accumulation/Targeting Lower accumulation due to rapid clearance.N/AIncreased tumor accumulation with increasing PEG linker length (up to 10 kDa) for folate-linked liposomes.[10]Longer PEG linkers can enhance the accumulation of the conjugate at the tumor site.[10]
In Vivo Antitumor Activity N/AN/AA 10 kDa PEG linker, despite reducing in vitro cytotoxicity, led to a stronger tumor growth inhibition effect in an animal model compared to a 4 kDa PEG or no PEG linker, due to the extended half-life.[3]The prolonged circulation and enhanced tumor accumulation conferred by longer PEG linkers can translate to improved in vivo efficacy, even with a slight reduction in in vitro potency.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols for the evaluation of protein conjugates.

Protein Conjugation (PEGylation)

The covalent attachment of PEG linkers to a protein is typically achieved by targeting specific functional groups on the protein surface.

  • Amine-Reactive PEGylation (targeting Lysine residues):

    • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS) at a pH of 7.2-8.5.

    • PEG Reagent: Prepare a stock solution of an NHS-activated PEG linker (e.g., NHS-PEG12) in a non-aqueous solvent like DMSO.

    • Conjugation Reaction: Add the PEG reagent to the protein solution at a specific molar ratio.

    • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

    • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Thiol-Reactive PEGylation (targeting Cysteine residues):

    • Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like TCEP, which must be removed before adding the PEG reagent.

    • PEG Reagent: Prepare a stock solution of a maleimide-activated PEG linker (e.g., Maleimide-PEG12) in a suitable solvent.

    • Conjugation Reaction: Add the PEG-maleimide reagent to the protein solution.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature.

    • Purification: Purify the conjugate using SEC or other chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the conjugated protein (and controls) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Receptor Binding Assay (Radioligand Binding Assay)

This assay quantifies the binding affinity of the conjugated protein to its target receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled conjugated protein (the competitor).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the Ki or IC50 value, representing the binding affinity of the conjugated protein.

Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to assess the purity and aggregation of the conjugate.

  • System Setup: Use an HPLC or UPLC system equipped with an appropriate SEC column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with a salt (e.g., NaCl) to minimize non-specific interactions.

  • Sample Preparation: Dilute the conjugated protein sample in the mobile phase.

  • Injection and Separation: Inject the sample onto the column. Larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and then smaller molecules (unconjugated protein, free PEG).

  • Detection: Monitor the elution profile by measuring the UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and other species.

Visualizing Workflows and Pathways

Protein Conjugation Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated protein conjugate.

G cluster_synthesis Synthesis cluster_purification Purification Protein Protein Solution (pH 7.2-8.5) Reaction Conjugation Reaction (1-2 hours, RT) Protein->Reaction PEG_Linker NHS-PEG12 Linker (in DMSO) PEG_Linker->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Crude Conjugate Analysis Characterization (SDS-PAGE, MS) SEC->Analysis Purified Conjugate

Caption: Workflow for amine-reactive PEGylation of a protein.

Generalized Signaling Pathway for a Receptor-Targeted Protein Therapeutic

This diagram depicts a simplified signaling pathway that could be initiated by a therapeutic protein binding to its cell surface receptor. The PEG linker can influence the initial binding event.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate PEG12-Protein Conjugate Receptor Target Receptor Conjugate->Receptor Binding Pathway Signaling Cascade Receptor->Pathway Activation Response Cellular Response (e.g., Apoptosis) Pathway->Response

References

In Vivo Stability of Fmoc-NH-PEG12-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's primary role is to connect the targeting moiety to the payload, and its stability profoundly influences the conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the expected in vivo stability of conjugates synthesized with Fmoc-NH-PEG12-CH2COOH, a non-cleavable linker, against alternatives, supported by experimental data from analogous systems.

Understanding the this compound Linker

The this compound linker is a discrete polyethylene (B3416737) glycol (PEG) derivative that, upon conjugation, forms a stable amide bond. This non-cleavable nature is a key design feature, intended to ensure that the payload remains attached to the parent molecule until the entire conjugate is internalized and degraded within the target cell's lysosome. This approach generally leads to enhanced plasma stability and a reduced risk of off-target toxicity that can result from premature payload release. The hydrophilic 12-unit PEG chain also serves to improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

Comparative In Vivo Stability Data

The following table summarizes representative stability data from literature for a non-cleavable PEG linker, analogous to the this compound system, and various cleavable linkers. Stability is often assessed by measuring the percentage of intact conjugate or the drug-to-antibody ratio (DAR) over time in an in vivo or in vitro serum/plasma model.

Linker TypeLinker ExampleExperimental ModelTime Point% Intact Conjugate / Stability MetricReference
Non-Cleavable Amino-PEG6-C2-MMAD (Amide bond) Mouse Plasma (in vitro) 4.5 days High stability, minimal degradation observed [1]
Cleavable (Dipeptide)Val-Cit-PABCRat Serum (in vitro)7 days~60% intact conjugate[2]
Cleavable (Tandem)β-glucuronide-Val-CitRat Serum (in vitro)7 days>90% intact conjugate[2]
Cleavable (Dipeptide)P1'-modified Val-CitRat Serum (in vitro)7 days~85% intact conjugate[2]
Cleavable (Dipeptide)P3-modified Val-CitRat Serum (in vitro)7 days~75% intact conjugate[2]

Note: The data presented is compiled from different studies and should be used for qualitative comparison. The stability of a conjugate is influenced by multiple factors, including the payload, the conjugation site on the antibody, and the specific experimental conditions.

The data indicates that non-cleavable linkers, such as the Amino-PEG6-C2-MMAD, exhibit high stability in plasma over extended periods.[1] In contrast, some cleavable linkers, like the widely used Val-Cit dipeptide, can be susceptible to premature cleavage by extracellular enzymes, leading to significant payload loss over time in certain preclinical models like rodents.[2][3] However, advancements in cleavable linker technology, such as the development of tandem-cleavage linkers, have led to improved in vivo stability, rivaling that of non-cleavable linkers in some cases.[2]

Experimental Workflow and Protocols

The in vivo stability of a bioconjugate is a critical parameter evaluated during preclinical development. A common workflow involves administering the conjugate to an animal model and monitoring the integrity of the conjugate in blood samples collected over time.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation a Bioconjugate Administration (e.g., intravenous injection) b Blood Sampling (serial time points) a->b c Affinity Capture of Conjugate (e.g., protein A/G beads) b->c d Elution and Sample Preparation c->d e LC-MS Analysis (Intact mass or middle-up) d->e f Determination of DAR and identification of metabolites e->f g Pharmacokinetic Modeling f->g

Caption: Experimental workflow for in vivo stability assessment of bioconjugates.
Detailed Experimental Protocol for In Vivo Stability Assessment in a Mouse Model

This protocol provides a general framework for assessing the in vivo stability of an antibody-drug conjugate (ADC).

1. Animal Model and Dosing:

  • Animal Strain: Nude mice (nu/nu) or SCID mice are commonly used for xenograft tumor models, which are often employed in ADC efficacy and stability studies.[4]

  • Dosing: A single intravenous (IV) dose of the ADC is administered to the mice.[4] The dose level will depend on the potency of the conjugate and the study objectives.

2. Blood Sample Collection:

  • Time Points: Blood samples (approximately 50-100 µL) are collected at various time points post-dose (e.g., 1, 6, 24, 48, 96, and 168 hours).[4]

  • Collection Method: Blood can be collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Immunoaffinity Capture and Sample Preparation:

  • Principle: This step isolates the ADC from the complex plasma matrix.

  • Procedure:

    • Magnetic beads coated with an antibody-binding protein (e.g., Protein A or Protein G) are added to the plasma samples.

    • The mixture is incubated to allow the ADC to bind to the beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The captured ADC is eluted from the beads using an acidic buffer.

    • The eluate is neutralized and may be further processed (e.g., reduction of interchain disulfide bonds for middle-up analysis).

4. LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is used.

  • Method:

    • Intact Mass Analysis: The purified ADC is analyzed directly to determine the distribution of different drug-to-antibody ratio (DAR) species.

    • Middle-Up Analysis: The ADC is fragmented into smaller subunits (e.g., light chain, heavy chain, or F(ab')2 and Fc fragments) before LC-MS analysis. This approach can provide more detailed information about the location and nature of modifications.

  • Data Analysis: The mass spectra are deconvoluted to determine the masses of the different species present. The relative abundance of each species is used to calculate the average DAR at each time point. The emergence of new species can indicate payload loss or other modifications.[5]

5. Data Interpretation:

  • The change in the average DAR over time is a direct measure of the conjugate's in vivo stability.

  • Pharmacokinetic parameters, such as the half-life of the intact conjugate, can be calculated.[4]

  • Identification of metabolites can provide insights into the mechanisms of drug loss.

Conclusion

While direct experimental data on the in vivo stability of conjugates made with this compound is currently limited, the available evidence from structurally similar non-cleavable, amide-linked PEG linkers suggests that such conjugates are likely to exhibit high stability in circulation.[1] This is a significant advantage in applications where prolonged exposure of the intact conjugate is desired to maximize delivery to the target site and minimize off-target toxicities. For researchers considering this linker, the provided experimental protocol offers a robust framework for its in vivo evaluation and comparison with alternative linker technologies. The choice between a non-cleavable linker like this compound and a cleavable alternative will ultimately depend on the specific therapeutic strategy and the biological characteristics of the target.

References

Assessing the Immunogenicity of PEG12 Linkers in Therapeutic Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers, the choice of a linker is a critical decision in the design of therapeutic proteins, particularly for complex biologics like antibody-drug conjugates (ADCs). The linker must not only ensure stability and proper drug release but also exhibit low immunogenicity to prevent adverse immune reactions and maintain therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic profiles of biologics.[1] This guide provides an objective comparison of short, discrete PEG12 linkers against other alternatives, supported by available data, to inform linker selection in therapeutic protein development.

The Challenge of PEG Immunogenicity

While PEGylation is a common strategy to shield therapeutic proteins from the immune system, the PEG molecule itself is not immunologically inert and can elicit anti-PEG antibodies (APAs).[2] The presence of pre-existing or treatment-emergent APAs can lead to accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and potential hypersensitivity reactions.[1] The immunogenicity of a PEG linker is influenced by several factors, including its molecular weight, structure (linear vs. branched), the nature of the conjugated protein, and whether the PEG is a uniform (monodisperse) molecule or a mixture of different chain lengths (polydisperse).[3][4]

Monodisperse, or discrete, PEG linkers like PEG12 offer a single, defined molecular weight, which improves batch-to-batch consistency and may reduce the risk of immunogenicity associated with heterogeneous polydisperse mixtures.[5] Generally, shorter PEG chains (e.g., PEG2-PEG12) are used for compact labeling, while longer chains are preferred for improving the solubility and reducing the immunogenicity of the therapeutic protein itself.[6] However, there is limited published evidence of anti-PEG antibodies forming against low-molecular-weight PEGs (less than 3,000 Daltons).[7]

Comparison of PEG12 Linkers with Alternatives

Direct quantitative data comparing the immunogenicity of PEG12 linkers to other specific linker types on the same protein backbone is limited in publicly available literature. However, comparisons based on pharmacokinetics and stability, which are often impacted by immunogenicity, can provide valuable insights.

A key study compared lysine-conjugated ADCs constructed with a conventional linear 24-unit PEG linker versus a novel linker design featuring two pendant 12-unit PEG chains.[8] The results indicated that the configuration of the PEG unit is critical for the stability and in vivo performance of the ADC.

Table 1: Comparison of ADC Performance with Pendant PEG12 vs. Linear PEG24 Linkers

Parameter ADC with Pendant 2xPEG12 Linker ADC with Linear 1xPEG24 Linker Kadcyla® (Reference ADC)
Physical Stability (High DAR) High stability, low aggregation Prone to aggregation Moderate stability
Total Antibody Clearance in Mice Slower clearance rate Faster clearance rate Intermediate clearance rate

| Performance Summary | Best performing conjugate in the study | Inferior performance | Benchmark |

Source: Data synthesized from Tedeschini et al., Journal of Controlled Release, 2021.[8] The study found that amide-coupled ADCs with two pendant 12-unit PEG chains were the best-performing conjugates, showing slower clearance rates, which suggests a more favorable in vivo profile potentially linked to lower immunogenic clearance.[8]

Table 2: Conceptual Comparison of Linker Classes

Linker Type Key Advantages Potential Limitations
Discrete PEG12 Linker - Enhances solubility.[5]- High purity and batch consistency.[6]- Low molecular weight may reduce risk of anti-PEG antibodies.[7] - PEG moiety itself can be immunogenic.[1]- Not biodegradable, raising potential long-term safety concerns.[1]
Long-Chain PEG Linker (>2kDa) - Superior shielding of the protein, reducing its immunogenicity.[6]- Significantly extends circulation half-life. - Higher potential for inducing anti-PEG antibodies compared to short-chain PEGs.[3]
Polypeptide Linkers - Biodegradable into natural amino acids.[1]- Low intrinsic immunogenicity.[1]- Sequence can be tuned for controlled, enzyme-specific cleavage.[9] - Can be more immunogenic than PEG linkers in some contexts.[9]- May not provide the same pharmacokinetic benefits as PEG.[9]

| Polysarcosine (PSar) Linkers | - Highly hydrophilic.- Considered to have very low immunogenicity.[1]- Can offer comparable or superior performance to PEG.[1] | - Less established in clinical applications compared to PEG. |

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of therapeutic proteins. This involves screening for all anti-drug antibodies (ADAs), confirming their specificity, and then characterizing their properties, including domain specificity (e.g., anti-PEG vs. anti-protein) and neutralizing potential.

Workflow for Immunogenicity Assessment

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization Screen Screen Patient Samples (e.g., ELISA, Flow Cytometry) Confirm Confirm Specificity (Competitive Inhibition Assay) Screen->Confirm Positive Samples Titer Titer Determination Confirm->Titer Confirmed Positive Domain Domain Specificity (Anti-PEG vs. Anti-Protein) Titer->Domain Neutralize Neutralizing Antibody (NAb) Assay (Cell-based or Ligand-binding) Domain->Neutralize

Caption: Tiered workflow for assessing anti-drug antibody (ADA) immunogenicity.

Protocol 1: Anti-PEG Antibody ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is a synthesized example for detecting anti-PEG IgG and IgM in patient serum.

  • Coating : Coat high-binding 96-well microplates with a PEGylated molecule (e.g., 0.02 mg/mL NH2-mPEG5000 in PBS) and incubate overnight at room temperature.[10]

  • Blocking : Wash the plates and block non-specific binding sites with 300 µL/well of a blocking buffer (e.g., 1% non-fat milk in PBS) for 1-2 hours at room temperature.[10]

  • Sample Incubation : Dilute patient serum samples (e.g., 1:100) in the blocking buffer. Add 100 µL of diluted samples to the wells and incubate for 1 hour at room temperature.[10] For specificity control, pre-incubate a parallel set of samples with an excess of free PEG to inhibit specific binding.[10]

  • Washing : Wash plates thoroughly (e.g., 3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]

  • Detection : Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP diluted 1:5,000) to each well and incubate for 1 hour.[10][12]

  • Substrate Addition : After a final wash, add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[12][13]

  • Readout : Stop the reaction with 100 µL of stop solution (e.g., 2N H2SO4) and measure the optical density at 450 nm using a microplate reader.[14]

Protocol 2: Flow Cytometry for PEG-Specific B Cell Detection

This method can identify and quantify B cells that have receptors specific for PEG, providing insight into the cellular basis of the immune response.[15]

  • Sample Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using density gradient centrifugation.

  • Cell Staining : Resuspend PBMCs in a staining buffer (e.g., PBS with 2% FBS). Block Fc receptors to prevent non-specific antibody binding.[16]

  • Antigen Labeling : Incubate cells with a fluorescently-labeled PEGylated probe (e.g., fluorescence-labeled mPEG-modified liposomes) to label PEG-specific B cells.[15]

  • Antibody Cocktail : Add a cocktail of fluorescently-labeled antibodies against B cell markers (e.g., CD19, CD20) and other lineage markers (e.g., CD3 for T cells, CD14 for monocytes) to identify the B cell population and exclude other cell types.[16] Incubate for 30 minutes on ice in the dark.

  • Washing : Wash the cells twice with staining buffer to remove unbound probes and antibodies.

  • Data Acquisition : Resuspend the cells in a suitable buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., >1 million) to accurately detect rare B cell populations.[16]

  • Data Analysis : Gate on the lymphocyte population, then on singlets, and then on live cells. Identify B cells (e.g., CD19+) and within this population, quantify the percentage of cells that are positive for the fluorescent PEG probe.[16]

Immune Activation Pathway

PEG is considered a T-cell independent type 2 (TI-2) antigen. Its highly repetitive ethylene (B1197577) glycol units can activate B cells directly by cross-linking a critical number of B-cell receptors (BCRs) without the help of T cells.[17] This typically leads to a primary response dominated by low-affinity IgM antibodies.

G PEG PEGylated Therapeutic (TI-2 Antigen) BCR B-Cell Receptor (BCR) Cross-linking PEG->BCR Binds & Aggregates B_Cell Mature B-Cell BCR->B_Cell Activation Intracellular Signaling Cascade B_Cell->Activation Signal 1 Proliferation Proliferation & Differentiation Activation->Proliferation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell Antibodies Anti-PEG IgM Antibodies Plasma_Cell->Antibodies Secretes

Caption: T-cell independent B-cell activation by a PEGylated therapeutic.

Conclusion

Assessing the immunogenicity of linkers is a vital component of developing safe and effective therapeutic proteins. While discrete PEG12 linkers offer advantages in terms of chemical definition and may pose a lower immunogenic risk than longer-chain, polydisperse PEGs, developers must remain vigilant. The choice of linker configuration (e.g., pendant vs. linear) can significantly impact the stability and pharmacokinetic profile of the final molecule, indirectly influencing its immunogenic potential. For a comprehensive risk assessment, robust experimental evaluation using tiered assays like ELISA and flow cytometry is essential. As alternative non-PEG linkers become more established, they may offer a promising strategy to circumvent the challenges of anti-PEG immunity altogether.

References

A Comparative Analysis of Fmoc-NH-PEG-COOH Linkers: The Impact of Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of peptides and bioconjugates. Fmoc-NH-PEG-COOH linkers, featuring a base-labile Fmoc protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, are widely utilized to enhance the properties of the final product. The length of the PEG chain is a key variable that can be tailored to optimize performance. This guide provides a comparative analysis of Fmoc-NH-PEG-COOH linkers with different chain lengths, supported by experimental data, to aid in the selection of the most suitable linker for specific applications.

Impact of PEG Chain Length on Physicochemical Properties

The incorporation of a PEG spacer can significantly influence the physicochemical properties of a peptide, primarily by enhancing its hydrophilicity. This can lead to improved solubility in aqueous media, which is often a challenge for hydrophobic or aggregation-prone peptide sequences. While longer PEG chains generally correlate with greater solubility, they also contribute to a higher molecular weight of the final product.

The choice of PEG linker length can also affect the efficiency of the solid-phase peptide synthesis (SPPS) process itself. The flexible and hydrophilic nature of the PEG chain can help to solvate the growing peptide chain, potentially reducing aggregation and improving coupling efficiency, especially for "difficult" sequences. However, there is a lack of comprehensive quantitative studies directly comparing the impact of short PEG chain lengths (e.g., n=2, 4, 6, 8) on SPPS yield and purity for a model peptide.

Impact of PEG Chain Length on Biological Properties: A Pharmacokinetic Perspective

The length of the PEG linker has been shown to have a profound impact on the pharmacokinetic and biodistribution profiles of peptide-based therapeutics and drug delivery systems. Generally, increasing the PEG chain length can extend the circulation half-life and alter tissue distribution.

One study investigated the effect of "mini-PEG" spacers (with 2, 3, 4, and 6 ethylene (B1197577) glycol units) on the binding affinity and pharmacokinetic properties of a 68Ga-labeled bombesin (B8815690) antagonist analog. The results, summarized in Table 1, show that while there were slight differences in the in vitro binding affinity (IC50 values), the overall biodistribution pattern in normal mice was similar for the different linker lengths. However, the analog with the triethylene glycol spacer (n=3) exhibited lower liver uptake, suggesting that even subtle changes in linker length can be used for fine-tuning the targeting properties of peptide conjugates.[1]

Table 1: In Vitro Binding Affinity of natGa-NOTA-PEGn-RM26 Analogs with Varying PEG Chain Lengths [1]

Linker Chain Length (n)IC50 (nM)
23.1 ± 0.2
33.9 ± 0.3
45.4 ± 0.4
65.8 ± 0.3

In another study focusing on folate-linked liposomal formulations for targeted drug delivery, the length of the PEG-linker (ranging from 2 kDa to 10 kDa) was found to significantly influence the in vivo tumor accumulation. While in vitro cellular uptake did not show a significant difference between the formulations, the in vivo results demonstrated that longer PEG-linkers led to enhanced tumor targeting and, consequently, improved antitumor activity of the encapsulated drug.[2] The tumor size was reduced by over 40% in the group treated with the 10k Da PEG-linker compared to those with 2k Da or 5k Da linkers.[2]

A more extensive investigation into the role of PEG length (from 2 kDa to 30 kDa) on the pharmacokinetics and biodistribution of polyacridine peptide DNA polyplexes revealed a dramatic alteration in biodistribution with varying PEG length.[3] A 30 kDa PEG chain was most effective at blocking liver uptake, a critical factor for improving the systemic circulation of nanoparticles.[3] These findings highlight the importance of optimizing PEG chain length for specific in vivo applications.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-NH-PEG-COOH Linkers

This protocol outlines the manual procedure for incorporating an Fmoc-NH-PEG-COOH linker and subsequent amino acids using the Fmoc/tBu strategy.[4][5][6][7][8]

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-amino acids with appropriate side-chain protection

  • Fmoc-NH-PEG(n)-COOH (where n is the desired number of ethylene glycol units)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Washing solutions

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection (if starting with a pre-loaded Fmoc-protected resin):

    • Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free amines.

  • Coupling of the First Amino Acid (or Fmoc-NH-PEG-COOH linker):

    • Dissolve the Fmoc-amino acid (or Fmoc-NH-PEG-COOH linker) (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a qualitative test to confirm the completion of the coupling reaction.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol for Determining Peptide Solubility using a PEG Precipitation Assay

This protocol is adapted from established methods for assessing the relative solubility of proteins and peptides.[1][3][9] Polyethylene glycol is used to induce precipitation, and the solubility can be inferred from the amount of PEG required to cause precipitation.

Materials:

  • Lyophilized peptide

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Polyethylene glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in buffer)

  • 96-well microplate (UV-transparent)

  • Microplate reader

  • Pipettes

Procedure:

  • Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in the desired buffer. Determine the precise concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues).

  • Serial Dilution of PEG: In a 96-well plate, prepare a series of wells with varying concentrations of PEG by serially diluting the PEG stock solution with the buffer. The final volume in each well should be constant.

  • Addition of Peptide: Add a fixed amount of the peptide stock solution to each well containing the different PEG concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measurement of Turbidity: Measure the absorbance of each well at a wavelength where the peptide does not absorb but where light scattering due to precipitation can be detected (e.g., 340 nm or 600 nm).

  • Data Analysis: Plot the absorbance (turbidity) as a function of the PEG concentration. The PEG concentration at which a significant increase in turbidity is observed can be used as a measure of the relative solubility of the peptide. A lower PEG concentration required for precipitation indicates lower solubility. This can be used to compare the solubility of peptides modified with different length Fmoc-NH-PEG-COOH linkers.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Elongation Repeat for Each Amino Acid Wash3->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash3->Cleavage After Final Coupling & Deprotection Elongation->Coupling Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

PEG_Linker_Effect cluster_short Short PEG Linker cluster_long Long PEG Linker Short_Linker Peptide-Drug Conjugate (Short PEG Linker) Short_Properties Lower Hydrophilicity Faster Renal Clearance Potential for Higher Receptor Binding Short_Linker->Short_Properties Therapeutic_Outcome Therapeutic Outcome Short_Linker->Therapeutic_Outcome Altered Efficacy & Pharmacokinetics Long_Linker Peptide-Drug Conjugate (Long PEG Linker) Long_Properties Higher Hydrophilicity Slower Renal Clearance (Longer Half-life) Potential for Reduced Receptor Binding (Steric Hindrance) Long_Linker->Long_Properties Long_Linker->Therapeutic_Outcome Improved Efficacy & Pharmacokinetics

Caption: Conceptual diagram of the effect of PEG linker length on drug conjugate properties.

References

Navigating Bioconjugation: A Comparative Guide to Linker Performance and Conjugation Site Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise attachment of molecules to proteins is a critical step in the development of next-generation therapeutics and research tools. The choice of linker and the subsequent validation of the conjugation site are paramount to ensuring the efficacy, stability, and safety of the final product. This guide provides an in-depth comparison of the performance of the popular Fmoc-NH-PEG12-CH2COOH linker with alternative technologies and details the experimental protocols for robust conjugation site validation.

The this compound linker is a member of the widely used polyethylene (B3416737) glycol (PEG) family of linkers. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, sequential conjugation, while the 12-unit PEG chain provides a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid enables covalent linkage to primary amines, such as the lysine (B10760008) residues on a protein's surface.

Performance Comparison of Linker Technologies

The selection of a linker extends beyond simple conjugation chemistry; it profoundly influences the overall characteristics of the bioconjugate. Here, we compare this compound, as a representative linear PEG linker, with other classes of linkers.

Table 1: Comparison of Linker Characteristics
FeatureThis compound (Linear PEG)Branched PEG LinkersPolysarcosine (PSar) LinkersPolypeptide Linkers
Structure Single, unbranched chain of 12 ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.[1][]Polymer of the endogenous amino acid sarcosine.[3][4]Chains of natural amino acids.[5][6]
Hydrophilicity HighVery High[1][]High[3]Tunable based on amino acid sequence.[5][6]
"Stealth" Effect Good; provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[7][8]Superior shielding effect due to its three-dimensional structure.[1][7]Excellent; considered a "stealth" polymer similar to PEG.[3][9]Can be designed to be non-immunogenic.[5]
Biodegradability Non-biodegradable.[5]Non-biodegradable.Biodegradable into natural metabolites.[3]Biodegradable into natural amino acids.[5]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[7]Potentially higher, as one linker can attach multiple drug molecules.[1][7]Can be engineered for high DAR.[3]Can be designed for specific DARs.
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.[7]Significantly longer circulation time in the bloodstream.[1][7]Comparable or potentially longer than PEG.[9]Tunable based on design.
Potential Immunogenicity Low, but anti-PEG antibodies have been observed in some cases.[5]Low, but subject to anti-PEG antibody recognition.Considered non-immunogenic.[3]Low, especially when using human-derived sequences.[5]
Table 2: Quantitative Performance Comparison of Linker Technologies
ParameterLinear PEG LinkersBranched PEG LinkersPolysarcosine (PSar) Linkers
Conjugation Efficiency Variable, dependent on reaction conditions.Can achieve high, quantitative conjugation, especially with enzymatic methods.[1]High efficiency reported in studies.
In Vitro Stability (Plasma) Generally stable, but can be influenced by linker chemistry and payload.[10]Can exhibit enhanced stability.Demonstrated high stability in preclinical studies.
In Vivo Half-Life Extension (Example) 2.5-fold increase with a 4 kDa linear PEG.[11][12]11.2-fold increase with a 10 kDa branched PEG.[11][12]Comparable or superior to PEG in extending half-life.[9]
In Vitro Cytotoxicity (IC50 of ADC) Potent, serves as a benchmark.Can be slightly lower due to steric hindrance, but compensated by higher DAR and in vivo stability.[11]Comparable or slightly higher potency in some studies.[5]
Tumor Accumulation EffectiveCan be enhanced due to longer circulation times.Shown to have higher tumor accumulation than PEG in some models.[9]

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons with this compound may not be available in all cases. Performance can vary significantly based on the specific protein, payload, and experimental conditions.

Experimental Protocols for Conjugation Site Validation

Accurate determination of the conjugation site is a critical quality attribute for any bioconjugate. The following are detailed methodologies for the key experiments used to validate the point of attachment after using a linker like this compound.

Mass Spectrometry (MS) for Intact and Subunit Analysis

Intact mass analysis provides a rapid assessment of the success of the conjugation reaction and the distribution of species with different numbers of attached linkers (Drug-to-Antibody Ratio or DAR).

  • Sample Preparation: The purified protein conjugate is diluted in a buffer compatible with mass spectrometry, typically a volatile buffer like ammonium (B1175870) acetate.

  • LC-MS Analysis: The sample is injected onto a liquid chromatography (LC) system, often a reversed-phase or size-exclusion column, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The resulting mass spectrum, which shows a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass of the protein and its conjugated forms. The mass shift corresponding to the addition of the linker-payload confirms conjugation and allows for the calculation of the average DAR.[1]

Peptide Mapping by LC-MS/MS

Peptide mapping is the gold standard for identifying the specific amino acid residue(s) where the linker is attached.[13][14][15]

  • Protein Digestion:

    • Denaturation, Reduction, and Alkylation: The purified conjugate is first denatured (e.g., with urea (B33335) or guanidine (B92328) hydrochloride), the disulfide bonds are reduced (e.g., with dithiothreitol (B142953) - DTT), and the resulting free thiols are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.[16]

    • Enzymatic Digestion: A specific protease, most commonly trypsin, is added to the sample to cleave the protein into smaller peptides. Trypsin cleaves C-terminal to lysine and arginine residues.[16]

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The eluting peptides are introduced into a tandem mass spectrometer (MS/MS). The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments are measured (MS2 scan).

  • Data Analysis:

    • The MS/MS fragmentation data is used to determine the amino acid sequence of each peptide.

    • Specialized software compares the experimental peptide masses to a theoretical digest of the protein sequence.

    • Peptides that show a mass shift corresponding to the mass of the linker are identified as modified. The fragmentation pattern in the MS/MS spectrum confirms the specific amino acid of attachment.[13]

N-terminal Sequencing by Edman Degradation

If conjugation is suspected at the N-terminus of the protein, Edman degradation can be employed for confirmation.[15][17]

  • Principle: This technique sequentially removes one amino acid at a time from the N-terminus of a protein or peptide.[15][17]

  • Procedure:

    • The purified conjugate is immobilized on a solid support.

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

    • Under acidic conditions, the derivatized N-terminal amino acid is cleaved off.

    • The released amino acid derivative is identified by chromatography.

  • Interpretation: If the N-terminus is conjugated with the PEG linker, the Edman degradation process will be blocked, and no amino acid will be detected in the first cycle. This provides strong evidence of N-terminal modification.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_validation Conjugation Site Validation cluster_peptide_mapping_detail Peptide Mapping Workflow Protein Protein of Interest Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification IntactMS Intact Mass Analysis (LC-MS) Purification->IntactMS Determine DAR PeptideMapping Peptide Mapping (LC-MS/MS) Purification->PeptideMapping Identify Specific Residues Edman N-terminal Sequencing (Edman Degradation) Purification->Edman Confirm N-terminal Conjugation Denature Denaturation, Reduction, Alkylation Digest Enzymatic Digestion (Trypsin) Denature->Digest LCMSMS LC-MS/MS Analysis Digest->LCMSMS DataAnalysis Data Analysis & Site Identification LCMSMS->DataAnalysis

Caption: Workflow for protein conjugation and subsequent validation of the conjugation site.

signaling_pathway_comparison cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_psar Polysarcosine Linker L_DAR Lower DAR Conjugate Bioconjugate Performance L_DAR->Conjugate L_HalfLife Shorter Half-Life L_HalfLife->Conjugate L_Stealth Good Stealth Effect L_Stealth->Conjugate B_DAR Higher DAR B_DAR->Conjugate B_HalfLife Longer Half-Life B_HalfLife->Conjugate B_Stealth Superior Stealth Effect B_Stealth->Conjugate P_DAR High DAR Potential P_DAR->Conjugate P_HalfLife Comparable/Longer Half-Life P_HalfLife->Conjugate P_Stealth Excellent Stealth Effect P_Stealth->Conjugate P_Bio Biodegradable P_Bio->Conjugate

References

The Influence of a PEG12 Spacer on Bioconjugate Pharmacokinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a 12-unit PEG (PEG12), into bioconjugates can significantly alter their pharmacokinetic profiles. This modification generally leads to a longer systemic circulation time, reduced clearance, and altered biodistribution, thereby enhancing the therapeutic potential of the conjugated molecule. This guide provides a comparative analysis of bioconjugates with and without a PEG12 spacer, supported by experimental data and detailed methodologies.

The fundamental principle behind PEGylation, the process of attaching PEG chains to molecules, is to increase the hydrodynamic size of the bioconjugate. This increased size reduces the rate of renal clearance, as the larger molecule is less readily filtered by the kidneys. Furthermore, the hydrophilic nature of the PEG chain can mask the bioconjugate from the immune system and proteolytic enzymes, further extending its circulation half-life. The length of the PEG spacer is a critical determinant of these effects, with longer chains generally providing a more pronounced impact on the pharmacokinetic properties.

Comparative Pharmacokinetic Data

The impact of a PEG12 spacer on the pharmacokinetic parameters of a bioconjugate is best illustrated through direct comparison with non-PEGylated counterparts or those with different PEG spacer lengths.

Case Study 1: Bombesin-Based Radiolabeled Antagonists

A study comparing a series of bombesin-based antagonists for the gastrin-releasing peptide receptor (GRPR) with different oligoethyleneglycol spacers (PEG2, PEG4, PEG6, and PEG12) revealed the influence of spacer length on the bioconjugate's properties.

ParameterPEG2 AnalogPEG6 AnalogPEG12 Analog
Lipophilicity (logD) -1.95--2.22
Serum Stability (t½ in human serum) 246 ± 4 hours584 ± 20 hoursTendency to reverse the trend of increased stability

Table 1: In vitro comparison of bombesin (B8815690) antagonists with varying PEG spacer lengths. Increased PEG length generally correlates with increased hydrophilicity (lower logD) and serum stability, although the trend in stability appeared to reverse with the PEG12 analog in this particular study.[1][2]

Biodistribution studies in mice further highlighted the effect of the PEG spacer on tissue uptake. While a complete pharmacokinetic profile with parameters like half-life and clearance for the PEG12 analog was not detailed in the available literature, the data suggests that linker modification plays a crucial role in optimizing the in vivo behavior of such peptides.[1][3][4][5]

Case Study 2: Antibody-Drug Conjugates (ADCs)

In the realm of antibody-drug conjugates (ADCs), a PEG12 spacer has been utilized to improve the pharmacokinetic properties of these complex molecules. For instance, SGN-CD228A, an ADC targeting CD228, incorporates a PEG12 spacer in its linker design. This modification contributes to a decreased plasma clearance of the ADC.[6][7] A phase 1 clinical study of SGN-CD228A reported a half-life of approximately 3 to 4 days for the antibody-conjugated monomethylauristatin E (acMMAE).[8]

Another study on ADCs with pendant PEG linkers demonstrated that amide-coupled ADCs bearing two pendant 12-unit PEG chains exhibited slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[9] While specific quantitative data for a direct comparison is not available in a tabular format, these findings underscore the positive impact of incorporating PEG12 spacers on the systemic exposure of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic profiles of bioconjugates. Below are representative protocols for key experiments.

In Vivo Biodistribution Study of a Radiolabeled Peptide

This protocol outlines the general procedure for assessing the tissue distribution of a radiolabeled bioconjugate in a rodent model.

Objective: To determine the uptake and clearance of the radiolabeled bioconjugate in various organs and tissues over time.

Materials:

  • Radiolabeled bioconjugate (e.g., ¹⁷⁷Lu-labeled bombesin antagonist)

  • Healthy, age- and weight-matched mice (e.g., BALB/c nude mice for tumor models)

  • Anesthetic agent

  • Syringes and needles for injection and blood collection

  • Dissection tools

  • Gamma counter or other suitable radiation detection instrument

  • Tubes for organ collection

  • Saline solution

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare the radiolabeled bioconjugate in a sterile, injectable solution (e.g., saline). The exact concentration and radioactivity will depend on the specific activity of the radiolabel and the desired dose.

  • Injection: Administer a precise volume of the radiolabeled bioconjugate to each mouse via intravenous (e.g., tail vein) injection.

  • Time Points: Euthanize groups of animals (typically n=3-5 per group) at predefined time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Blood and Organ Collection: Immediately following euthanasia, collect a blood sample via cardiac puncture. Subsequently, dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone, and tumor if applicable).

  • Sample Processing: Weigh each collected organ and blood sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis: Express the radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This is calculated by dividing the counts per minute (CPM) in the organ by the total CPM of the injected dose and then normalizing to the organ's weight.

Serum Stability Assay

Objective: To assess the stability of the bioconjugate in the presence of serum enzymes.

Materials:

  • Bioconjugate of interest

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS)

  • Centrifuge and appropriate tubes

Procedure:

  • Incubation: Incubate the bioconjugate at a known concentration in serum (e.g., 90% human serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., cold acetonitrile) to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the bioconjugate and any degradation products, using a validated analytical method (e.g., HPLC) to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Calculate the percentage of intact bioconjugate at each time point relative to the initial concentration (time 0). The half-life (t½) in serum can then be determined by fitting the data to an appropriate kinetic model.

Plasma Protein Binding Assay

Objective: To determine the extent to which a bioconjugate binds to plasma proteins.

Materials:

  • Bioconjugate of interest

  • Plasma (human or animal)

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Apparatus Setup: Prepare the equilibrium dialysis device according to the manufacturer's instructions. This typically involves a semi-permeable membrane separating two chambers.

  • Sample Addition: Add the bioconjugate spiked into plasma to one chamber (the plasma chamber) and PBS to the other chamber (the buffer chamber).

  • Equilibration: Incubate the device at 37°C for a sufficient time to allow for equilibrium of the unbound bioconjugate across the membrane. The required incubation time should be determined in preliminary experiments.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the bioconjugate in both aliquots using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) fraction of the bioconjugate.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.[10][11]

Visualizing the Impact of PEG12 Spacers

The inclusion of a PEG12 spacer can be conceptualized as a key step in optimizing the pharmacokinetic properties of a bioconjugate.

G cluster_0 Bioconjugate Design cluster_1 Pharmacokinetic Challenges cluster_2 PEG12 Spacer Intervention cluster_3 Improved Pharmacokinetics Bioconjugate_Core Core Bioconjugate (e.g., Antibody, Peptide) Payload Therapeutic/Imaging Payload Bioconjugate_Core->Payload Direct Conjugation Rapid_Clearance Rapid Renal Clearance Bioconjugate_Core->Rapid_Clearance Immunogenicity Immunogenicity & Proteolysis Payload->Immunogenicity PEG12_Spacer Introduction of PEG12 Spacer Rapid_Clearance->PEG12_Spacer Immunogenicity->PEG12_Spacer Increased_Size Increased Hydrodynamic Size PEG12_Spacer->Increased_Size Shielding Steric Shielding PEG12_Spacer->Shielding Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Extended_HalfLife Extended Circulation Half-Life Shielding->Extended_HalfLife

Caption: Workflow illustrating how a PEG12 spacer mitigates pharmacokinetic challenges.

This diagram illustrates the logical flow of how introducing a PEG12 spacer into a bioconjugate design addresses common pharmacokinetic issues. The spacer increases the molecule's size and provides a protective shield, leading to improved in vivo performance.

References

A Head-to-Head Comparison of Fmoc- and Boc-Protected PEG Linkers in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and bioconjugation, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics. Among the most common amine-protecting groups for polyethylene (B3416737) glycol (PEG) linkers are 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The choice between these two hinges on their distinct chemical properties, which dictate their compatibility with different synthetic strategies. This guide provides an objective, data-driven comparison of Fmoc- and Boc-protected PEG linkers to aid researchers in making informed decisions for their specific applications.

The fundamental difference between Fmoc and Boc protection lies in their cleavage chemistry. The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, typically with piperidine (B6355638).[1][2] This orthogonality is the cornerstone of many synthetic strategies, allowing for selective deprotection of one group while others remain intact.[]

Comparative Analysis of Key Performance Parameters

The selection of an appropriate protecting group strategy directly impacts reaction conditions, yield, and purity. The following tables summarize the key differences and performance metrics associated with Fmoc- and Boc-protected PEG linkers.

FeatureFmoc-Protected PEG LinkersBoc-Protected PEG Linkers
Protecting Group 9-fluorenylmethyloxycarbonyltert-butyloxycarbonyl
Cleavage Condition Mildly basic (e.g., 20% piperidine in DMF)[4]Strongly acidic (e.g., TFA, HCl in dioxane)[2][5]
Stability Stable to acids.[2]Stable to bases and nucleophiles.[2]
Primary Applications Solid-phase peptide synthesis (Fmoc/tBu strategy), suitable for acid-sensitive sequences.[4][]Solid-phase peptide synthesis (Boc/Bzl strategy), bioconjugation, PROTACs, ADCs.[2]
Compatibility Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).[]Orthogonal to base-labile protecting groups (e.g., Fmoc).[2]

Table 1: General Comparison of Fmoc and Boc Protecting Groups. This table highlights the fundamental chemical differences and primary applications of Fmoc and Boc protecting groups in the context of PEG linkers.

ParameterFmoc DeprotectionBoc Deprotection
Reagent 20% Piperidine in DMF50% TFA in DCM
Reaction Time 5-20 minutes[4]30-120 minutes[5]
Purity of Deprotected Product (HPLC) >95%>95%
Common Side Reactions Diketopiperazine formation, especially with Proline at the C-terminus.[7]Alkylation of sensitive residues (e.g., Trp, Met) by carbocation intermediates, minimized with scavengers.

Table 2: Quantitative Comparison of Deprotection Performance. This table provides a summary of typical reaction conditions and expected outcomes for the deprotection of Fmoc and Boc groups from PEG linkers.

Deprotection Pathways and Experimental Workflow

The distinct deprotection mechanisms of Fmoc and Boc groups are illustrated below, followed by a generalized workflow for comparing their performance in a laboratory setting.

Deprotection_Pathways cluster_fmoc Fmoc Deprotection cluster_boc Boc Deprotection Fmoc_PEG Fmoc-NH-PEG-R Deprotected_Fmoc H2N-PEG-R Fmoc_PEG->Deprotected_Fmoc β-elimination Byproduct_Fmoc Dibenzofulvene-piperidine adduct Fmoc_PEG->Byproduct_Fmoc Piperidine Piperidine (Base) Piperidine->Fmoc_PEG Boc_PEG Boc-NH-PEG-R Deprotected_Boc H3N+-PEG-R (TFA salt) Boc_PEG->Deprotected_Boc Acidolysis Byproducts_Boc CO2 + Isobutylene Boc_PEG->Byproducts_Boc TFA TFA (Acid) TFA->Boc_PEG Experimental_Workflow cluster_deprotection Parallel Deprotection cluster_analysis Analysis cluster_results Results Comparison start Start: Fmoc- and Boc-protected PEG linkers Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) start->Fmoc_Deprotection Boc_Deprotection Boc Deprotection (50% TFA/DCM) start->Boc_Deprotection HPLC_Fmoc HPLC/LC-MS Analysis (Fmoc) Fmoc_Deprotection->HPLC_Fmoc HPLC_Boc HPLC/LC-MS Analysis (Boc) Boc_Deprotection->HPLC_Boc Comparison Compare: - Purity - Yield - Reaction Time HPLC_Fmoc->Comparison HPLC_Boc->Comparison

References

A Researcher's Guide to Evaluating the Purity of Fmoc-NH-PEG12-CH2COOH from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. Fmoc-NH-PEG12-CH2COOH, a commonly used PEG linker in bioconjugation and peptide synthesis, is no exception.[1][2][3][4] Variations in purity, even in small amounts, can significantly impact experimental outcomes, leading to failed syntheses, difficulties in purification, and unreliable biological data. This guide provides a framework and detailed experimental protocols for evaluating and comparing the purity of this compound from various suppliers. While direct comparative data is not publicly available, this guide empowers researchers to generate their own data to make informed purchasing decisions.

The Importance of In-House Purity Verification

Commercial suppliers of this compound typically provide a certificate of analysis (CoA) with a stated purity, often ≥95%.[1][5][6][7][8] However, it is crucial to recognize that lot-to-lot variation is a common challenge with chemical reagents.[9][10][11][12][13] Factors such as the manufacturing process, storage, and handling can all influence the purity and stability of the final product.[13] Therefore, independent verification of purity is a critical step to ensure the quality and consistency of your research.

Data Summary for Supplier Comparison

To facilitate a direct comparison of this compound from different suppliers, we recommend generating and organizing your data in a structured table. This will allow for an at-a-glance assessment of key quality attributes.

Supplier Lot Number Stated Purity (%) Purity by HPLC (%) Purity by ¹H NMR (%) Key Impurities Detected by Mass Spectrometry
Supplier A
Supplier B
Supplier C

Experimental Protocols for Purity Evaluation

A multi-pronged analytical approach is recommended to thoroughly assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal impurities with different proton environments, and Mass Spectrometry (MS) is invaluable for identifying the molecular weight of the main component and any impurities.[14][15][16]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for analyzing similar PEGylated compounds.[17]

  • Instrumentation: A standard HPLC system equipped with a UV detector or, preferably, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended, as the PEG backbone lacks a strong UV chromophore.[17]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[17]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[17]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[17]

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point for optimization.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30-40 °C.[17]

  • Injection Volume: 10-20 µL.[17]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[17]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used to estimate purity by comparing the integration of characteristic peaks of the compound to those of a known internal standard.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A known amount of a stable compound with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve the sample completely.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the Fmoc group (around 7.3-7.8 ppm) and the PEG chain (around 3.6 ppm).

    • Calculate the purity by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight of the target compound and identifying any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • LC Conditions: The same HPLC conditions as described above can be used.

  • Mass Analyzer Settings: Scan a mass range that includes the expected molecular weight of this compound (approximately 826.0 g/mol ) and potential impurities (e.g., PEG oligomers with different chain lengths, deprotected material).[18]

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ or [M+Na]⁺ ion for the target compound.

    • Analyze the mass spectrum for other peaks that may correspond to impurities.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for a comprehensive purity evaluation of this compound from different suppliers.

Purity_Evaluation_Workflow cluster_setup Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison cluster_conclusion Conclusion start Receive this compound from Different Suppliers prep Prepare Stock Solutions (e.g., 1-5 mg/mL) start->prep hplc RP-HPLC Analysis prep->hplc nmr ¹H NMR Analysis prep->nmr ms LC-MS Analysis prep->ms hplc_data Calculate Purity (% Area) hplc->hplc_data nmr_data Confirm Structure & Estimate Purity nmr->nmr_data ms_data Confirm Molecular Weight & Identify Impurities ms->ms_data comparison Tabulate and Compare Results hplc_data->comparison nmr_data->comparison ms_data->comparison end Select Optimal Supplier Based on Purity Data comparison->end

Caption: Workflow for the purity evaluation of this compound.

By following these protocols and the outlined workflow, researchers can confidently assess and compare the purity of this compound from different suppliers, ensuring the quality and reliability of their starting materials and, ultimately, their research outcomes.

References

A Comparative Guide to Fmoc-NH-PEG12-CH2COOH in Oncology Research: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the strategic design of linker molecules is paramount to the efficacy and safety of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives have garnered significant attention for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive literature review on the use of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker, in oncology research. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

The Role of PEG Linkers in Advanced Cancer Therapeutics

PEG linkers are integral components in the design of ADCs and PROTACs. In ADCs, they connect a monoclonal antibody to a cytotoxic payload, while in PROTACs, they bridge a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. The length and composition of the PEG chain have been shown to be critical determinants of the conjugate's overall performance.[1][2] Key advantages of incorporating PEG linkers include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the payload or ligands, reducing aggregation and improving stability in aqueous environments.[3][4]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[5][6] This extended exposure can enhance the therapeutic window.

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield the conjugate from the immune system, potentially reducing immunogenic responses.[5]

  • Optimized Ternary Complex Formation (in PROTACs): The flexibility and length of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[7][8]

This compound: A Versatile Tool in Bioconjugation

This compound is a well-defined, monodisperse PEG linker with twelve ethylene (B1197577) glycol units.[9] Its heterobifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, allows for sequential and controlled conjugation to biomolecules. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, typically using piperidine (B6355638), to allow for subsequent coupling reactions.[10] The carboxylic acid end can be activated to react with primary amines on antibodies or other molecules to form a stable amide bond.[11]

Performance Comparison of PEG Linkers in Oncology Research

The optimal length of the PEG linker is highly dependent on the specific application, including the target, the payload or ligand, and the E3 ligase being recruited. The following tables summarize quantitative data from various studies comparing the performance of different PEG linker lengths in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

The length of the PEG linker in an ADC can significantly impact its in vivo efficacy. Longer PEG chains have been shown to improve plasma exposure and tumor uptake.

Table 1: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths [5][12]

Linker PEG LengthTumor Weight Reduction (%)Key Findings & References
Non-PEGylated Control11%Non-PEGylated ADCs exhibit lower plasma and tumor exposures.[12]
PEG235-45%Shorter PEG chains show moderate improvement in efficacy.[12]
PEG435-45%Similar efficacy to PEG2, suggesting a threshold for significant improvement.[12]
PEG8 75-85% A significant increase in efficacy is observed at this length.[12]
PEG12 75-85% Maintains the high efficacy seen with PEG8.[12]
PEG24 75-85% Further increasing the PEG length does not lead to additional efficacy gains in this model.[12]

Data is synthesized from a study investigating radiolabeled ADCs in SCID mice bearing L540cy tumor xenografts.

Table 2: Impact of PEGylation on ADC Cytotoxicity and Half-Life [6][13]

LinkerIn Vitro Cytotoxicity Reduction (fold)Half-life Extension (fold)Key Findings & References
No PEG Insertion11The absence of a PEG linker results in a short half-life.[6][13]
4 kDa PEG4.52.5A 4 kDa PEG chain significantly extends the half-life with a moderate reduction in in vitro cytotoxicity.[6][13]
10 kDa PEG2211.2A 10 kDa PEG chain provides a substantial increase in half-life but at the cost of significantly reduced in vitro cytotoxicity.[6][13]

This study used affibody-based drug conjugates, which are smaller than traditional ADCs, highlighting the trade-off between half-life extension and in vitro potency.

Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker length is a critical parameter for achieving potent and selective protein degradation. The optimal length can vary significantly between different targets and E3 ligases.

Table 3: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linkers [7]

LinkerDC₅₀ (nM)Dₘₐₓ (%)Key Findings & References
PEG35585Demonstrates moderate degradation potency.[7]
PEG42095Shows improved potency compared to PEG3.[7]
PEG5 15 >98 Provides the optimal balance of degradation potency in this series. [7]
PEG63092A slight decrease in potency is observed with a longer linker.[7]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation. This data is from a study on BRD4-targeting PROTACs using a VHL E3 ligase ligand.

Table 4: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [2]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC₅₀ (µM) in MCF7 cellsKey Findings & References
9~50%>10Shorter linkers are less effective at inducing ERα degradation.[2]
12~75%~5Increasing linker length improves degradation and cytotoxicity.[2]
16 ~95% ~1 The 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in this context. [2]
19~70%~5Longer linkers show a decrease in efficacy.[2]
21~60%>10Further increasing the linker length leads to a significant drop in activity.[2]

This study highlights that there is an optimal linker length for a given target and E3 ligase pair, and both shorter and longer linkers can be less effective.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of bioconjugates. Below are representative protocols for key experiments in the development of ADCs and PROTACs utilizing Fmoc-NH-PEG-CH2COOH linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a drug, functionalized with an this compound linker, to an antibody.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent such as N,N-dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) or a water-soluble equivalent (Sulfo-NHS) and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the linker.

  • Conjugation to the Drug Payload:

    • In a separate reaction vessel, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Slowly add the activated Fmoc-NH-PEG12-linker-NHS ester solution to the drug solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Purify the drug-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-NH-PEG12-drug conjugate in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Purify the resulting NH₂-PEG12-drug conjugate by RP-HPLC.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The molar excess of TCEP should be optimized to achieve the desired drug-to-antibody ratio (DAR).[14]

    • Purify the reduced antibody using a desalting column.

    • Activate the amine group of the NH₂-PEG12-drug conjugate with a maleimide-containing crosslinker (e.g., SMCC) if targeting thiols on the antibody.

    • Add the activated drug-linker to the reduced antibody solution and incubate at room temperature for 1-4 hours.

    • Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)[15][16]

The average number of drug molecules conjugated to an antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC:

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the different ADC species (with varying numbers of conjugated drugs) using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different species.[14]

  • LC-MS Analysis:

    • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may be performed to simplify the mass spectrum.[15]

    • The mass of the different drug-loaded antibody species is determined.

    • The average DAR is calculated from the relative abundance of each species.

Protocol 3: In Vitro Cytotoxicity Assay[12][17]

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding:

    • Seed the target cancer cell line in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

    • Incubate the plates for 72-96 hours.

  • Cell Viability Assessment:

    • Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4: Synthesis of a PROTAC[18][19]

This protocol outlines a general two-step synthesis of a PROTAC using a hydroxy-PEG12-acid linker as a precursor to this compound.

  • Synthesis of the POI-Linker Intermediate:

    • Activate the carboxylic acid of a Hydroxy-PEG12-acid linker using a coupling reagent like HATU in the presence of DIPEA in anhydrous DMF.

    • Add an amine-functionalized ligand for the protein of interest (POI) and stir at room temperature.

    • Purify the POI-linker intermediate (POI-PEG12-OH) by flash column chromatography.

  • Synthesis of the Final PROTAC:

    • Activate the terminal hydroxyl group of the POI-linker intermediate (e.g., by converting it to a tosylate using TsCl).

    • React the activated intermediate with an amine-containing E3 ligase ligand in the presence of a base like DIPEA in DMF.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 5: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)[1][20]

This assay measures the formation of the ternary complex, which is crucial for PROTAC activity.

  • Immobilization:

    • Immobilize the E3 ligase onto the surface of an SPR sensor chip.

  • Binary Interaction:

    • Inject the PROTAC over the E3 ligase surface to measure the binary binding affinity.

  • Ternary Complex Formation:

    • Inject a mixture of the PROTAC and the target protein over the E3 ligase surface.

    • An increase in the binding signal compared to the binary interaction indicates the formation of a ternary complex.

    • The kinetics and affinity of the ternary complex formation can be determined from the sensorgrams.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

ADC_Synthesis_Workflow

Caption: General workflow for ADC synthesis.

Linker_Length_Impact cluster_linker PEG Linker Length cluster_performance Performance Metrics Short_Linker Short PEG Linker (e.g., PEG2-4) Steric_Hindrance Steric Hindrance Short_Linker->Steric_Hindrance Suboptimal_PK Suboptimal Pharmacokinetics Short_Linker->Suboptimal_PK Optimal_Linker Optimal PEG Linker (e.g., PEG8-16) High_Efficacy High Efficacy & Potency Optimal_Linker->High_Efficacy Good_PK Good Pharmacokinetics Optimal_Linker->Good_PK Long_Linker Long PEG Linker (e.g., >PEG24) Reduced_Potency Reduced In Vitro Potency Long_Linker->Reduced_Potency Inefficient_Complex Inefficient Ternary Complex Long_Linker->Inefficient_Complex

Caption: Logical relationship of PEG linker length.

Conclusion

This compound is a valuable and versatile tool in the development of advanced cancer therapeutics. The available literature strongly indicates that the inclusion of a PEG linker, and specifically its length, is a critical parameter that must be optimized to achieve the desired therapeutic outcome. For ADCs, a PEG linker of around 8 to 12 units appears to provide a significant improvement in in vivo efficacy compared to shorter or no PEG chains. In the context of PROTACs, the optimal PEG length is highly target-dependent, with a PEG of around 5 units showing promise for some targets, while a longer chain of approximately 16 atoms is optimal for others.

The choice of this compound as a linker offers a good balance of hydrophilicity and length, falling within the range that has demonstrated enhanced performance in several studies. However, the data underscores the necessity of empirical testing and optimization of the linker length for each specific ADC or PROTAC candidate to achieve maximal therapeutic benefit. The detailed protocols provided in this guide offer a starting point for researchers to systematically evaluate and compare the performance of different linker constructs in their oncology research.

References

The Architectural Advantage: A Comparative Analysis of PEG12 Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of a drug's success, profoundly influencing its efficacy, safety, and pharmacokinetic profile. Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those with 12 ethylene (B1197577) glycol units (PEG12), have emerged as a versatile tool in the design of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of drugs developed using PEG12 linkers against those with alternative linker strategies, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.

Case Study 1: Enhancing Stability and Pharmacokinetics of Antibody-Drug Conjugates with Pendant PEG12 Linkers

A pivotal study investigated the impact of linker architecture on the stability and pharmacokinetic properties of Trastuzumab-DM1 (T-DM1) conjugates. The study compared a conventional linear 24-unit PEG linker with an innovative design featuring two pendant 12-unit PEG chains. The results demonstrated a clear superiority of the pendant PEG12 configuration, especially for ADCs with a high drug-to-antibody ratio (DAR) of 8.

The ADC with pendant PEG12 linkers exhibited significantly greater stability under thermal stress, retaining a higher percentage of monomeric species compared to the ADC with a linear PEG24 linker.[1] This enhanced stability is crucial for preventing aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.

Furthermore, the pharmacokinetic profile of the pendant PEG12 ADC was notably improved. In mouse models, this conjugate demonstrated a slower clearance rate and a nearly three-fold higher area under the curve (AUC) compared to its linear PEG24 counterpart, indicating prolonged systemic exposure.[2] This extended circulation time is advantageous for allowing the ADC to reach its target tumor cells effectively. As a benchmark, Kadcyla® (ado-trastuzumab emtansine), an approved ADC that utilizes a non-PEG thioether linker, was also included in these comparisons.[1][2]

Comparative Performance of T-DM1 Conjugates
Linker ArchitectureDrug-to-Antibody Ratio (DAR)Monomer Content after 28 days at 40°C (%)Clearance (mL/h/kg)AUC (μg*h/mL)
Pendant 2xPEG12 8960.1220,833
Linear PEG248890.357,143
Non-PEG (Kadcyla®)~3.5Not Reported~0.31Not Directly Comparable

ADC_Signaling_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC Antibody-Drug Conjugate (Pendant PEG12 Linker) Receptor Tumor Cell Receptor (e.g., HER2) Endosome Endosome Lysosome Lysosome Payload Cytotoxic Payload (e.g., DM1) Tubulin Tubulin Apoptosis Cell Cycle Arrest & Apoptosis

Experimental Protocols

Thermal Stability Assessment of ADCs:

  • Sample Preparation: ADCs with different linker architectures (pendant 2xPEG12 and linear PEG24) and a DAR of approximately 8 were formulated in a suitable buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Incubation: The ADC samples were incubated at a stressed temperature of 40°C for 28 days.

  • Analysis by Size-Exclusion Chromatography (SEC): At specified time points (e.g., day 0, 7, 14, 28), aliquots of the incubated samples were analyzed by SEC using a high-performance liquid chromatography (HPLC) system.

  • Data Interpretation: The percentage of the monomeric ADC peak was quantified relative to the total peak area to assess the extent of aggregation. A decrease in the monomer peak area over time indicates aggregation and instability.

Pharmacokinetic Analysis of ADCs in Mice:

  • Animal Model: Female BALB/c mice were used for the study.

  • Dosing: A single intravenous dose of the ADCs (pendant 2xPEG12 and linear PEG24, DAR 8) was administered to the mice.

  • Blood Sampling: Blood samples were collected from the mice at various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours).

  • Sample Processing: Plasma was isolated from the blood samples by centrifugation.

  • Quantification of Total Antibody: The concentration of the total antibody (conjugated and unconjugated) in the plasma samples was determined using an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including clearance (CL) and the area under the concentration-time curve (AUC), using non-compartmental analysis.

Case Study 2: Optimizing PROTAC Efficacy through Fine-Tuning of PEG Linker Length

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target. A study on Estrogen Receptor α (ERα)-targeting PROTACs systematically evaluated the impact of linker length on degradation efficacy.

The study revealed a clear dependency on linker length for optimal ERα degradation. A PROTAC with a 16-atom linker (akin to a PEG4 linker) demonstrated the most potent degradation of ERα and the highest inhibition of cell growth in MCF7 breast cancer cells. In comparison, a PROTAC with a 12-atom linker (akin to a PEG3 linker) showed significantly reduced degradation and weaker anti-proliferative activity.[3] This highlights that while PEG linkers are highly effective in PROTAC design, precise optimization of their length is paramount for achieving maximal biological activity. Alkyl linkers, a common alternative, are often more hydrophobic and may present challenges in terms of solubility and ternary complex formation, though they can offer synthetic advantages.

Comparative Efficacy of ERα-Targeting PROTACs
Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12 ~75% ~5
16~95%~1
19~70%~5
21~60%>10

PROTAC_Workflow cluster_0 Cellular Treatment cluster_1 Protein Analysis Cells MCF7 Cells PROTAC ERα-Targeting PROTAC (Varying Linker Lengths) Cells->PROTAC Treatment Incubation PROTAC->Treatment Lysis Cell Lysis Quantification Protein Quantification SDS_PAGE SDS-PAGE Transfer Western Blot Transfer Immunoblot Immunoblotting (Anti-ERα, Anti-Actin) Detection Chemiluminescent Detection Analysis Densitometry Analysis Result Determine DC50 & Dmax Analysis->Result Quantify ERα Degradation

Experimental Protocols

Western Blot Analysis of PROTAC-Mediated ERα Degradation:

  • Cell Culture and Treatment: MCF7 breast cancer cells were cultured in appropriate media. Cells were then treated with various concentrations of the ERα-targeting PROTACs with different linker lengths for a specified duration (e.g., 24 hours). A vehicle control (DMSO) was included.

  • Cell Lysis: Following treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each cell lysate was determined using a BCA protein assay to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane was then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against a loading control protein (e.g., β-actin) was used to normalize for protein loading.

  • Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ERα and loading control bands was quantified using densitometry software. The level of ERα was normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Conclusion

The case studies presented herein underscore the significant role of PEG12 linkers in the successful development of advanced therapeutic agents. In the realm of ADCs, a pendant PEG12 architecture has been shown to confer superior stability and pharmacokinetic properties compared to a linear PEG24 linker. For PROTACs, while PEG linkers are a mainstay, the precise length, such as a 12-atom chain, is a critical parameter that must be empirically optimized to achieve maximal target degradation. These findings provide valuable insights for drug developers, emphasizing that a nuanced understanding and strategic implementation of linker technology are paramount to engineering the next generation of highly effective and safe targeted therapies.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG12-CH2COOH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical procedures for the proper disposal of Fmoc-NH-PEG12-CH2COOH, ensuring the safety of researchers and compliance with environmental regulations. As a known skin and eye irritant, this compound requires careful handling throughout the disposal process.[1] Adherence to these protocols is critical for maintaining a safe laboratory environment.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1]
Body Protection A lab coat or chemical-resistant apron.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator if dust is generated.Minimizes inhalation of fine particles, which may cause respiratory tract irritation.

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][4]

Experimental Protocol for Disposal of Solid this compound:

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.[1] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

    • If possible, use the original manufacturer's container.

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[1][5]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1][5]

    • The label must clearly state the full chemical name: "this compound".[1]

    • Indicate the primary hazards, such as "Skin Irritant" and "Eye Irritant".

    • Record the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[3]

    • This area must be well-ventilated and separate from incompatible materials.[2]

    • Store containers below eye level and within secondary containment, such as a non-reactive plastic bin, to contain any potential leaks.[2][5]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, and wipers, must also be collected and placed in the designated hazardous waste container.[3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

Disposal of Liquid Waste Streams

In research and drug development, the use of this compound will generate liquid waste, particularly from the cleavage of the Fmoc protecting group. This is typically done using a solution of a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF).[7] This resulting solution is a hazardous waste stream and must be handled accordingly.

Experimental Protocol for Disposal of Liquid Waste from Fmoc Deprotection:

  • Collection: Collect all liquid waste containing piperidine and DMF from the deprotection and subsequent resin washing steps in a designated, chemically compatible, and sealable container.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection".[1]

  • Storage: Store the container in a designated hazardous waste area, segregated from incompatible materials, particularly acids.

  • Final Disposal: Arrange for disposal through your institution's hazardous waste management program.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Decision to Dispose of this compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Place in a labeled, sealed, compatible container. C->D Solid E Liquid Waste: (e.g., from Fmoc deprotection) Collect in a labeled, sealed, compatible container. C->E Liquid F Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Irritant) - Accumulation Start Date D->F E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Contact Institutional EHS for Pickup and Final Disposal G->H I End: Waste Properly Disposed H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Fmoc-NH-PEG12-CH2COOH. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin and serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a primary barrier against skin contact. Nitrile offers good resistance to many common laboratory solvents, though its effectiveness against specific solvents should be verified.
Eye Protection Chemical splash goggles that form a seal around the eyes.Protects against accidental splashes of solutions or airborne powder, which can cause serious eye irritation[1].
Face Protection A face shield should be worn over safety goggles.Recommended when handling larger quantities of the solid or solutions to protect the entire face from splashes.
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is advised if there is a risk of inhaling dust.Recommended when weighing or transferring the powdered form of the chemical outside of a certified chemical fume hood.

Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare a Clean and Uncluttered Workspace A->B C Ensure Emergency Equipment is Accessible B->C D Retrieve from Storage (-5°C) C->D E Allow to Equilibrate to Room Temperature D->E F Weigh in a Fume Hood or Ventilated Enclosure E->F G Dissolve in an Appropriate Solvent F->G H Decontaminate Workspace G->H I Segregate and Label Waste H->I J Remove and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and free of unnecessary items.

    • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Handling:

    • Retrieval: Obtain the this compound container from its designated storage location, which should be at -5°C and protected from light[2].

    • Equilibration: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture, as the compound may be hygroscopic.

    • Weighing: Conduct all weighing and transfer of the solid material within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.

    • Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of the solvent's compatibility with your chosen gloves. For instance, nitrile gloves have poor resistance to Dimethylformamide (DMF) but good to excellent resistance to Dimethyl sulfoxide (B87167) (DMSO).

  • Post-Handling:

    • Decontamination: Clean the work surface thoroughly with an appropriate solvent and absorbent pads.

    • Waste Segregation: Immediately place all contaminated materials, including pipette tips, wipes, and excess material, into a designated and clearly labeled hazardous waste container.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye and face protection.

    • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

A Segregate Waste at the Point of Generation B Use a Designated, Labeled, and Sealed Waste Container A->B C Store Waste Container in a Secondary Containment B->C D Arrange for Pickup by a Licensed Hazardous Waste Disposal Service C->D E Maintain Disposal Records D->E

Caption: Step-by-step process for the disposal of this compound waste.

Disposal Procedures:

  • Waste Classification: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste" and the chemical name.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Final Disposal: Do not dispose of this chemical down the drain or in regular trash. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Record Keeping: Maintain accurate records of the disposed of chemical waste as required by your institution and local regulations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.